molecular formula C19H39NO6 B1624551 Lauroyl methyl glucamide CAS No. 87051-15-8

Lauroyl methyl glucamide

Cat. No.: B1624551
CAS No.: 87051-15-8
M. Wt: 377.5 g/mol
InChI Key: OGUKJRCPWCNIQL-QFHJOOASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lauroyl methyl glucamide is a non-ionic surfactant derived from renewable resources, specifically from the reaction of lauric acid and N-methyl glucamine . Its structure, featuring an amide bond, provides stability under alkaline conditions, making it a compound of interest for developing environmentally friendly, biodegradable formulations . In research and development, it is primarily valued for its surfactant and skin-conditioning properties . Its main applications include serving as a key ingredient in the formulation of mild and effective skin-care and hair-care products , and it is also studied for use as a pesticide intermediate in the agrochemical industry . The global market for lauroyl methyl glucamide is projected to grow, driven by increasing demand for sustainable and biodegradable surfactant solutions in various industries . From a research perspective, its synthesis can be optimized through enzymatic methods, such as using immobilized lipase from Candida antarctica , offering a more environmentally benign pathway to achieve high yields and purity . Analytical methods for monitoring its synthesis and purity have been developed, including an environmentally evaluated HPLC-ELSD technique that effectively separates and detects the reaction components . This product is intended for research use only (RUO) and is not meant for personal, cosmetic, or commercial application.

Properties

CAS No.

87051-15-8

Molecular Formula

C19H39NO6

Molecular Weight

377.5 g/mol

IUPAC Name

N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide

InChI

InChI=1S/C19H39NO6/c1-3-4-5-6-7-8-9-10-11-12-17(24)20(2)13-15(22)18(25)19(26)16(23)14-21/h15-16,18-19,21-23,25-26H,3-14H2,1-2H3/t15-,16+,18+,19+/m0/s1

InChI Key

OGUKJRCPWCNIQL-QFHJOOASSA-N

SMILES

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O

Other CAS No.

87246-72-8
87051-15-8

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

Synthesis of Lauroyl Methyl Glucamide: A Technical Guide to Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl methyl glucamide is a non-ionic surfactant valued for its mildness, biodegradability, and performance in a variety of personal care and pharmaceutical formulations. Derived from renewable resources, its synthesis is a subject of significant interest in the pursuit of green and sustainable chemistry. This technical guide provides an in-depth exploration of the primary synthesis routes for lauroyl methyl glucamide, focusing on the underlying reaction mechanisms and kinetic principles. Both chemical and enzymatic synthesis pathways are examined, offering a comparative overview for researchers and process development scientists. This document outlines detailed reaction mechanisms, summarizes key quantitative data, and provides established experimental protocols for synthesis and kinetic analysis.

Introduction

Lauroyl methyl glucamide, chemically known as N-lauroyl-N-methylglucamide, is a sugar-based surfactant synthesized from lauric acid and N-methylglucamine.[1] Its amphiphilic nature, with a hydrophilic sugar-based headgroup and a hydrophobic fatty acid tail, imparts excellent surfactant properties, making it a desirable ingredient in skin and hair care products.[1] The synthesis of lauroyl methyl glucamide can be achieved through two primary methodologies: traditional chemical synthesis and biocatalytic enzymatic synthesis. Understanding the mechanism and kinetics of these synthetic routes is paramount for process optimization, yield maximization, and the development of environmentally benign manufacturing processes.

Chemical Synthesis of Lauroyl Methyl Glucamide

The chemical synthesis of lauroyl methyl glucamide typically proceeds via the N-acylation of N-methylglucamine (MEG). MEG itself is commonly produced in a preliminary step from the reaction of glucose with methylamine.[2] The subsequent acylation can be accomplished using either lauroyl chloride or a lauric acid ester, such as methyl laurate.

Synthesis via Acylation with Lauroyl Chloride

The reaction of N-methylglucamine with lauroyl chloride is a direct and rapid method for forming the amide bond. This reaction follows a nucleophilic acyl substitution mechanism.

The synthesis of lauroyl methyl glucamide from lauroyl chloride and N-methylglucamine is a classic example of nucleophilic acyl substitution. The reaction proceeds through the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methylglucamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of lauroyl chloride. This results in the formation of a tetrahedral intermediate. The rate-determining step is typically the nucleophilic attack on the carbonyl group.[3]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, yielding the final lauroyl methyl glucamide product and a salt of the base. The presence of a base is crucial to neutralize the hydrochloric acid formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Commonly used bases for this reaction include tertiary amines like triethylamine (B128534) or pyridine, which act as HCl scavengers.[3]

Chemical_Synthesis_Lauroyl_Chloride Chemical Synthesis via Lauroyl Chloride cluster_reactants Reactants cluster_products Products NMG N-Methylglucamine TI Tetrahedral Intermediate NMG->TI Nucleophilic Attack LC Lauroyl Chloride LC->TI LMG Lauroyl Methyl Glucamide TI->LMG Elimination of Cl- HCl HCl Salt Base-HCl Salt Base Base (e.g., Triethylamine) Base->Salt

Fig. 1: Chemical synthesis of lauroyl methyl glucamide via lauroyl chloride.
Synthesis via Amidation with Methyl Laurate

An alternative chemical route involves the amidation of N-methylglucamine with a fatty acid ester, typically methyl laurate. This method is often preferred in industrial settings as it avoids the use of corrosive lauroyl chloride and the formation of hydrochloric acid. This reaction is generally catalyzed by a base, such as sodium methoxide (B1231860).[4]

The base-catalyzed amidation of an ester proceeds through a nucleophilic acyl substitution mechanism, similar to the reaction with lauroyl chloride, but with an alkoxide as the leaving group.

  • Nucleophilic Attack: The nitrogen of N-methylglucamine attacks the carbonyl carbon of methyl laurate to form a tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion and forming the amide.

  • Proton Transfer: The liberated methoxide ion is a strong base and deprotonates the newly formed amide, which in turn can deprotonate another molecule of N-methylglucamine, propagating the reaction.

Chemical_Synthesis_Methyl_Laurate Chemical Synthesis via Methyl Laurate cluster_reactants Reactants cluster_products Products NMG N-Methylglucamine TI Tetrahedral Intermediate NMG->TI Nucleophilic Attack ML Methyl Laurate ML->TI LMG Lauroyl Methyl Glucamide TI->LMG Elimination of Methoxide MeOH Methanol Catalyst Base Catalyst (e.g., NaOCH3) Catalyst->NMG Activates Enzymatic_Synthesis_Ping_Pong Enzymatic Synthesis via Ping-Pong Bi-Bi Mechanism E Lipase (E) E_LA E-Lauric Acid Complex E->E_LA LMG Lauroyl Methyl Glucamide (Q) LA Lauric Acid (A) LA->E_LA E_LA->E E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_LA->E_Acyl Water Water (P) E_Acyl->Water E_Acyl_NMG E-Acyl-NMG Complex E_Acyl->E_Acyl_NMG NMG N-Methylglucamine (B) NMG->E_Acyl_NMG E_Acyl_NMG->E E_Acyl_NMG->E_Acyl E_Acyl_NMG->LMG HPLC_Workflow Experimental Workflow for Kinetic Analysis cluster_synthesis Synthesis and Sampling cluster_analysis Analysis cluster_kinetics Kinetic Modeling Reaction Set up reactions with varying substrate concentrations Sampling Withdraw and quench samples at timed intervals Reaction->Sampling HPLC HPLC-ELSD analysis of samples Sampling->HPLC Quant Quantify reactants and products using calibration curves HPLC->Quant Rate Determine initial reaction rates Quant->Rate Model Fit data to kinetic model (e.g., Ping-Pong Bi-Bi) Rate->Model Params Determine Vmax, Km Model->Params

References

An In-depth Technical Guide to the Physicochemical Properties of Lauroyl Methyl Glucamide for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide, a non-ionic surfactant derived from renewable resources, is gaining significant attention in the fields of cosmetic science, pharmaceuticals, and drug delivery.[1] Synthesized from the reaction of lauric acid and N-methylglucamine, this amphiphilic molecule possesses a unique combination of a hydrophobic lauroyl tail and a hydrophilic methyl glucamide headgroup.[1] This structure imparts excellent surfactant properties, biodegradability, and a favorable safety profile, making it a subject of interest for various research and development applications. This technical guide provides a comprehensive overview of the core physicochemical properties of Lauroyl Methyl Glucamide, detailed experimental protocols for their characterization, and insights into its interactions with biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of Lauroyl Methyl Glucamide is presented in the tables below. These properties are crucial for understanding its behavior in formulations and its interaction with biological interfaces.

General Properties
PropertyValueReference
Chemical Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[2]
CAS Number 87051-15-8[1][2]
Molecular Formula C₁₉H₃₉NO₆[2]
Molecular Weight 377.5 g/mol [1][2]
Appearance Varies; can be a clear yellowish liquid in solution
Type Non-ionic surfactant[1]
Surfactant Properties
PropertyValueReference
Critical Micelle Concentration (CMC) Approximately 2.48 x 10⁻⁴ mol/L (0.0093% w/v)[1]
Hydrophilic-Lipophilic Balance (HLB) The HLB value is a key parameter for emulsifier selection. While a specific value for pure Lauroyl Methyl Glucamide is not consistently reported in the public domain, its function as an effective emulsifier in oil-in-water systems suggests a value in the higher range (typically 8-18).[3]
Surface Tension Reduction Significantly reduces the surface tension of aqueous solutions.[1]
Safety & Environmental Profile
PropertyValueReference
Biodegradability Readily biodegradable.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
EWG Rating Generally considered safe for use in cosmetics.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of Lauroyl Methyl Glucamide.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a fundamental property of surfactants, representing the concentration at which micelles begin to form. The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology: Wilhelmy Plate Method

  • Preparation of Solutions: Prepare a stock solution of Lauroyl Methyl Glucamide in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Instrumentation: A tensiometer equipped with a Wilhelmy plate (typically platinum) is used. The instrument should be calibrated according to the manufacturer's instructions.

  • Measurement:

    • The sample vessel containing the surfactant solution is placed on the tensiometer stage.

    • The Wilhelmy plate is cleaned, typically by flaming, to ensure complete wetting.

    • The plate is immersed in the solution and then slowly withdrawn.

    • The force exerted on the plate by the surface tension of the liquid is measured by a microbalance.

  • Data Analysis:

    • The surface tension (γ) is plotted against the logarithm of the Lauroyl Methyl Glucamide concentration.

    • The plot will show two distinct linear regions. The CMC is determined from the intersection of the two lines.

Assessment of in vitro Skin Irritation: OECD Test Guideline 439

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

  • Test System: A commercially available RhE tissue model is used.

  • Application of Test Substance: A defined amount of Lauroyl Methyl Glucamide (as a solution or neat) is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes).

  • Viability Assessment (MTT Assay):

    • After incubation, the test substance is removed, and the tissues are washed.

    • The tissues are then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a purple formazan (B1609692) product.

    • The formazan is extracted from the tissues, and its absorbance is measured spectrophotometrically.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the negative control.

    • A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%).[4]

In Vitro Cytotoxicity Assessment: MTT Assay on Keratinocytes

This assay determines the concentration of a substance that reduces the viability of cultured cells by 50% (IC50), providing a measure of its cytotoxic potential.

Methodology:

  • Cell Culture: Human keratinocytes (e.g., HaCaT cell line) are cultured in an appropriate medium in 96-well plates until they reach a suitable confluence.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lauroyl Methyl Glucamide. Control wells with medium alone and with a known cytotoxic agent are also included.

  • Incubation: The cells are incubated with the test substance for a defined period (e.g., 24 hours).

  • MTT Assay:

    • After incubation, the treatment medium is removed, and a solution of MTT is added to each well.

    • The plates are incubated to allow for the conversion of MTT to formazan by viable cells.

    • A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of each well is measured using a microplate reader.

    • Cell viability is calculated as a percentage relative to the untreated control cells.

    • The IC50 value is determined by plotting cell viability against the logarithm of the Lauroyl Methyl Glucamide concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Enzymatic Synthesis of Lauroyl Methyl Glucamide

The enzymatic synthesis of Lauroyl Methyl Glucamide offers a green and efficient alternative to traditional chemical methods, often utilizing lipases as catalysts.[5]

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_catalyst Catalyst cluster_product Product & Purification Lauric_Acid Lauric Acid (Acyl Donor) Reaction Amidation Reaction Lauric_Acid->Reaction NMG N-Methylglucamine (Acyl Acceptor) NMG->Reaction LMG Lauroyl Methyl Glucamide Reaction->LMG Lipase Immobilized Lipase (e.g., Novozym 435®) Lipase->Reaction Purification Purification (e.g., Chromatography) LMG->Purification

Enzymatic synthesis of Lauroyl Methyl Glucamide.
Experimental Workflow for Critical Micelle Concentration (CMC) Determination

A generalized workflow for determining the CMC of Lauroyl Methyl Glucamide using the surface tension method.

CMC_Workflow Start Start Prep_Solutions Prepare series of Lauroyl Methyl Glucamide solutions of varying concentrations Start->Prep_Solutions Measure_ST Measure Surface Tension (Wilhelmy Plate Method) Prep_Solutions->Measure_ST Plot_Data Plot Surface Tension (γ) vs. log(Concentration) Measure_ST->Plot_Data Analyze_Plot Identify the break point in the curve Plot_Data->Analyze_Plot Determine_CMC Determine CMC from the intersection of the two linear portions of the plot Analyze_Plot->Determine_CMC End End Determine_CMC->End

Workflow for CMC determination by surface tension.
Mechanism of Action as a Skin Penetration Enhancer

Lauroyl Methyl Glucamide, as a surfactant, can enhance the penetration of other molecules through the skin by interacting with the stratum corneum, the outermost layer of the epidermis. This interaction primarily involves the disruption of the highly organized lipid matrix of the stratum corneum.

Penetration_Enhancement cluster_skin Stratum Corneum SC_Lipids Organized Intercellular Lipid Matrix (Barrier Function) Disrupted_Lipids Disorganized Lipid Matrix (Increased Permeability) SC_Lipids->Disrupted_Lipids Disruption of Lipid Packing Enhanced_Penetration Enhanced Drug Penetration Disrupted_Lipids->Enhanced_Penetration LMG_Molecule Lauroyl Methyl Glucamide LMG_Molecule->SC_Lipids Interaction & Partitioning Drug_Molecule Drug Molecule Drug_Molecule->Disrupted_Lipids Increased Diffusion

Mechanism of skin penetration enhancement.

Conclusion

Lauroyl Methyl Glucamide is a versatile non-ionic surfactant with a favorable safety and environmental profile. Its well-defined physicochemical properties, particularly its surface activity and biodegradability, make it a valuable ingredient in a wide range of applications, from personal care products to potential roles in drug delivery systems. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising molecule. Further research into its specific interactions with biological membranes and its efficacy in advanced drug delivery systems is warranted.

References

Lauroyl Methyl Glucamide: A Technical Guide to its Mechanism of Action and Applications as a Non-ionic Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, specifically lauric acid and N-methylglucamine.[1] Its favorable characteristics, including mildness, biodegradability, and stability in alkaline conditions, have led to its increasing use in personal care products and positioned it as a compound of interest for pharmaceutical formulations.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Lauroyl Methyl Glucamide as a non-ionic surfactant, its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its potential applications in drug development.

Lauroyl Methyl Glucamide's structure, which includes an amide bond, contributes to its stability.[1] It is recognized for its gentle cleansing properties, making it suitable for sensitive skin.[3] In the realm of drug development, its surfactant properties are being explored for their potential to enhance the solubility and permeability of active pharmaceutical ingredients.

Chemical and Physicochemical Properties

Lauroyl Methyl Glucamide is chemically identified by the IUPAC name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide.[4] Its structure consists of a hydrophobic lauroyl tail and a hydrophilic methyl glucamide headgroup.[1] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[4]
Molecular Formula C19H39NO6[4]
Molecular Weight 377.5 g/mol [1][4]
Critical Micelle Concentration (CMC) ~2.48 x 10⁻⁴ mol/L[1]
Estimated Hydrophilic-Lipophilic Balance (HLB) 12-14

Mechanism of Action as a Non-ionic Surfactant

The efficacy of Lauroyl Methyl Glucamide as a surfactant stems from its amphiphilic nature, possessing both a hydrophobic lauryl tail and a hydrophilic methyl glucamide head.[1] This dual characteristic drives its behavior at interfaces, such as the air-water or oil-water interface.

At these interfaces, the Lauroyl Methyl Glucamide molecules orient themselves to minimize the thermodynamically unfavorable interactions between the hydrophobic tail and the aqueous environment. The hydrophobic tails align away from the water, while the hydrophilic heads remain hydrated in the aqueous phase.[1] This molecular arrangement disrupts the cohesive hydrogen-bonding network of water molecules at the surface, thereby reducing the surface tension.[1]

As the concentration of Lauroyl Methyl Glucamide in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Above a specific concentration, known as the critical micelle concentration (CMC), the surfactant molecules begin to self-assemble into spherical structures called micelles.[1] In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. This process of micellization is fundamental to the surfactant's ability to solubilize poorly water-soluble substances.

Diagram 1: Micelle formation of Lauroyl Methyl Glucamide.

Experimental Protocols

This section details the methodologies for the synthesis, analysis, and characterization of Lauroyl Methyl Glucamide.

Enzymatic Synthesis

Lauroyl Methyl Glucamide can be synthesized enzymatically, which is considered a greener approach compared to traditional chemical synthesis.[2][5] The following protocol is based on the optimization of the enzymatic synthesis using immobilized lipase (B570770) from Candida antarctica (Novozyme 435®).[5]

Materials:

  • Lauric acid

  • N-methylglucamine (MGL)

  • Immobilized lipase from Candida antarctica (Novozyme 435®)

  • tert-amyl alcohol (solvent)

Procedure:

  • Combine lauric acid and N-methylglucamine in a 1:1 molar ratio in a reaction vessel.[5]

  • Add tert-amyl alcohol as the solvent.

  • Add Novozyme 435® at a concentration of 8% (w/w of substrates).[5]

  • Maintain the reaction temperature between 50-55 °C.[5]

  • Stir the reaction mixture continuously.

  • Monitor the progress of the reaction by analyzing samples periodically using the HPLC-ELSD method described below.

  • Upon completion, the enzyme can be recovered for potential reuse.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants lauric_acid Lauric Acid reaction_vessel Reaction Vessel (50-55 °C) lauric_acid->reaction_vessel mgl N-methylglucamine mgl->reaction_vessel solvent tert-amyl Alcohol solvent->reaction_vessel enzyme Novozyme 435® (8%) enzyme->reaction_vessel hplc HPLC-ELSD Analysis reaction_vessel->hplc Monitoring product Lauroyl Methyl Glucamide reaction_vessel->product

Diagram 2: Workflow for the enzymatic synthesis of Lauroyl Methyl Glucamide.
HPLC-ELSD Analysis

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a suitable method for monitoring the enzymatic synthesis of Lauroyl Methyl Glucamide, as it can detect non-UV absorbing compounds like N-methylglucamine.[2]

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD).

  • C18 reversed-phase column.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
ELSD Nebulizer Temperature 30°C
ELSD Evaporator Temperature 50°C
ELSD Gas Flow 1.5 L/min

Table 2: Gradient Elution Program for HPLC-ELSD Analysis

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Methanol)
0955
10955
25595
35595
36955
40955

Applications in Drug Development

The unique properties of Lauroyl Methyl Glucamide make it a promising excipient in pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble drugs.

Solubilizing Agent

As a non-ionic surfactant with a relatively high HLB value (estimated at 12-14), Lauroyl Methyl Glucamide can increase the aqueous solubility of hydrophobic drugs through micellar solubilization. Above its CMC, the surfactant forms micelles that can encapsulate poorly water-soluble drug molecules within their hydrophobic core, thereby increasing the overall solubility of the drug in the aqueous medium. This can potentially improve the bioavailability of orally administered drugs that are dissolution-rate limited.

Permeation Enhancer

Non-ionic surfactants are known to act as permeation enhancers for transdermal drug delivery. They can achieve this by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the fluidity of the lipid bilayers and enhancing the diffusion of drugs through the skin. The mechanism is believed to involve the insertion of the surfactant's hydrophobic tail into the lipid matrix of the stratum corneum. While specific quantitative data for Lauroyl Methyl Glucamide is limited, its structural similarity to other non-ionic permeation enhancers suggests it may be effective in this application. In-vitro permeation studies using Franz diffusion cells would be the standard method to quantify the permeation-enhancing effect of Lauroyl Methyl Glucamide for a specific active pharmaceutical ingredient.

Permeation_Enhancement cluster_skin Stratum Corneum lipid_bilayer Lipid Bilayer (Highly Ordered) disrupted_lipid_bilayer Lipid Bilayer (Disrupted) lipid_bilayer->disrupted_lipid_bilayer Increased Fluidity lmg Lauroyl Methyl Glucamide lmg->lipid_bilayer Interaction drug Drug Molecule drug->disrupted_lipid_bilayer enhanced_permeation Enhanced Drug Permeation disrupted_lipid_bilayer->enhanced_permeation

Diagram 3: Proposed mechanism of skin permeation enhancement.

Conclusion

Lauroyl Methyl Glucamide is a versatile non-ionic surfactant with a well-defined mechanism of action based on its amphiphilic nature. Its favorable safety and environmental profile, coupled with its functional properties, make it an attractive ingredient for both personal care and pharmaceutical applications. For drug development professionals, its potential as a solubilizing agent and permeation enhancer warrants further investigation. The experimental protocols outlined in this guide provide a foundation for the synthesis, analysis, and characterization of Lauroyl Methyl Glucamide, enabling further research into its applications in advanced drug delivery systems. As the demand for effective and safe excipients continues to grow, Lauroyl Methyl Glucamide is poised to play an increasingly important role in the formulation of next-generation pharmaceutical products.

References

Spectroscopic Analysis and Structural Elucidation of Lauroyl Methyl Glucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Methyl Glucamide (LMG) is a non-ionic surfactant valued for its mildness, biodegradability, and performance in a variety of formulations. Derived from renewable resources, its unique structure, comprising a hydrophobic lauroyl tail and a hydrophilic N-methyl glucamide headgroup, imparts desirable interfacial properties. Accurate structural confirmation and purity assessment are paramount for its application in research and product development. This technical guide provides an in-depth overview of the spectroscopic techniques employed for the structural elucidation of Lauroyl Methyl Glucamide, including detailed experimental protocols and interpretation of spectral data.

Introduction

Lauroyl Methyl Glucamide, with the IUPAC name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide, is synthesized from lauric acid and N-methylglucamine.[1] Its molecular formula is C19H39NO6, and it has a molecular weight of approximately 377.5 g/mol .[2] The structural integrity and purity of LMG are critical to its function and are verified through a combination of spectroscopic methods. This guide focuses on the application of Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of Lauroyl Methyl Glucamide is presented in the table below.

PropertyValueReference
Molecular Formula C19H39NO6[2]
Molecular Weight 377.5 g/mol [2]
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[2]
CAS Number 87051-15-8[1]
Appearance Waxy, non-oily solid[3]

Spectroscopic Data and Structural Elucidation

The structural elucidation of Lauroyl Methyl Glucamide is achieved through the synergistic interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular architecture of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in the LMG molecule, thereby confirming its primary structure. The spectrum is characterized by strong absorption bands corresponding to the amide group, the numerous hydroxyl groups, and the long alkyl chain.[1]

Table 1: Characteristic FTIR Absorption Bands for Lauroyl Methyl Glucamide

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3300Broad, StrongO-H stretching (from the polyol headgroup)
~2920 and ~2850StrongC-H asymmetric and symmetric stretching (lauroyl alkyl chain)
~1630StrongC=O stretching (amide I band)
~1540ModerateN-H bending (amide II band)
~1465ModerateC-H bending (CH2 scissoring)
~1080StrongC-O stretching (from the polyol headgroup)

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for Lauroyl Methyl Glucamide

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.88t3HCH₃ (lauroyl chain)
~1.25m18H-(CH₂)₉- (lauroyl chain)
~2.30t2H-CH₂-C=O (lauroyl chain)
~3.05s3HN-CH₃
~3.40-3.80m7HGlucamide headgroup protons (CHOH, CH₂OH, N-CH₂)
~4.50-4.90br s5H-OH (glucamide headgroup)

Table 3: Predicted ¹³C NMR Chemical Shifts for Lauroyl Methyl Glucamide

Chemical Shift (ppm)Assignment
~14.1CH₃ (lauroyl chain)
~22.7 - 31.9-(CH₂)₉- (lauroyl chain)
~34.2-CH₂-C=O (lauroyl chain)
~37.5N-CH₃
~50.2N-CH₂
~63.8-CH₂OH
~70.5 - 72.9-CHOH (glucamide headgroup)
~175.0C=O (amide)
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of Lauroyl Methyl Glucamide and for providing structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique for this non-volatile molecule.

Table 4: Predicted and Observed Mass Spectrometry Data for Lauroyl Methyl Glucamide

Ionm/z (predicted/observed)Description
[M+H]⁺378.2850Protonated molecular ion[1]
[M+Na]⁺400.2670Sodium adduct
[M+K]⁺416.2409Potassium adduct
[M-H₂O+H]⁺360.2750Loss of a water molecule from the protonated ion[1]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Lauroyl Methyl Glucamide.

FTIR Spectroscopy

Objective: To identify the functional groups present in Lauroyl Methyl Glucamide.

Methodology:

  • Sample Preparation: A small amount of the solid Lauroyl Methyl Glucamide sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean ATR crystal is collected.

    • The sample spectrum is then recorded.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

    • A sufficient number of scans (e.g., 32) are co-added to ensure a good signal-to-noise ratio.

  • Data Analysis: The resulting spectrum is baseline corrected and the absorption peaks are identified and assigned to their corresponding functional groups.

NMR Spectroscopy

Objective: To elucidate the detailed chemical structure of Lauroyl Methyl Glucamide.

Methodology:

  • Sample Preparation:

    • Approximately 10-20 mg of Lauroyl Methyl Glucamide is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Methanol (B129727), MeOD, or Deuterated Chloroform, CDCl₃).

    • A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for chemical shift calibration (0 ppm).

    • The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) are acquired.

    • For ¹H NMR, standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.

    • For ¹³C NMR, proton decoupling is used to simplify the spectrum, and a longer relaxation delay and a larger number of scans are typically required.

  • Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H NMR spectrum are analyzed. The chemical shifts in the ¹³C NMR spectrum are assigned. 2D NMR spectra are used to confirm the connectivity of protons and carbons.

Mass Spectrometry

Objective: To confirm the molecular weight and study the fragmentation pattern of Lauroyl Methyl Glucamide.

Methodology:

  • Sample Preparation:

    • A dilute solution of Lauroyl Methyl Glucamide is prepared in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

    • A small amount of an acid (e.g., formic acid) may be added to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • The sample solution is introduced into the ESI source via direct infusion or through an LC column.

    • The mass spectrum is acquired in positive ion mode over a suitable m/z range (e.g., 100-1000).

    • For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest (e.g., the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: The m/z values of the ions in the mass spectrum are analyzed to determine the molecular weight and identify any adducts. The fragmentation pattern from the MS/MS spectrum is interpreted to deduce structural information.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic analysis and the logical process of structural elucidation for Lauroyl Methyl Glucamide.

experimental_workflow Experimental Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structural Elucidation Sample Lauroyl Methyl Glucamide Sample Prep_FTIR Prepare for FTIR (ATR) Sample->Prep_FTIR Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in ESI-compatible Solvent Sample->Prep_MS FTIR FTIR Spectroscopy Prep_FTIR->FTIR NMR NMR Spectroscopy (1H, 13C, 2D) Prep_NMR->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Prep_MS->MS Data_FTIR Identify Functional Groups FTIR->Data_FTIR Data_NMR Determine C-H Framework NMR->Data_NMR Data_MS Confirm Molecular Weight & Fragmentation MS->Data_MS Elucidation Confirm Structure of Lauroyl Methyl Glucamide Data_FTIR->Elucidation Data_NMR->Elucidation Data_MS->Elucidation

Caption: Experimental workflow for the spectroscopic analysis of Lauroyl Methyl Glucamide.

structural_elucidation_logic Logical Flow for Structural Elucidation cluster_data_input Spectroscopic Data Input cluster_deduction Structural Deduction cluster_confirmation Structural Confirmation FTIR_Data FTIR Spectrum: - O-H, C-H, C=O, N-H, C-O bands Deduce_FG Presence of Amide, Hydroxyl, and Alkyl Functional Groups FTIR_Data->Deduce_FG NMR_Data NMR Spectra: - 1H & 13C chemical shifts - Couplings and integrations Deduce_Connectivity Establish Connectivity of Lauroyl and Glucamide Moieties NMR_Data->Deduce_Connectivity MS_Data Mass Spectrum: - Molecular ion (e.g., [M+H]⁺) - Fragmentation pattern Deduce_MW Confirm Elemental Composition (C19H39NO6) MS_Data->Deduce_MW Confirmed_Structure Elucidated Structure of Lauroyl Methyl Glucamide Deduce_FG->Confirmed_Structure Deduce_Connectivity->Confirmed_Structure Deduce_MW->Confirmed_Structure

Caption: Logical process for the structural elucidation of Lauroyl Methyl Glucamide.

Conclusion

The structural elucidation of Lauroyl Methyl Glucamide is reliably achieved through the combined application of FTIR, NMR, and Mass Spectrometry. FTIR provides a rapid confirmation of the key functional groups, MS verifies the molecular weight and offers insights into the molecule's stability, and NMR delivers a detailed map of the atomic connectivity. The methodologies and data presented in this guide serve as a comprehensive resource for researchers and professionals involved in the analysis and application of this versatile non-ionic surfactant. Adherence to these analytical practices ensures the quality and consistency of Lauroyl Methyl Glucamide in various scientific and industrial applications.

References

Enzymatic Synthesis of Lauroyl Methyl Glucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the enzymatic synthesis pathways for Lauroyl Methyl Glucamide, a biodegradable and biocompatible non-ionic surfactant derived from renewable resources.[1] The guide focuses on the core aspects of its biocatalytic production, providing detailed experimental protocols, comparative data, and visual representations of the synthesis pathways and workflows. The use of enzymes, particularly lipases, offers a green and efficient alternative to traditional chemical synthesis, operating under milder conditions and with higher specificity.[2]

Enzymatic Synthesis Pathways

The enzymatic synthesis of Lauroyl Methyl Glucamide primarily involves the amidation of N-methylglucamine (MGL or MEG) with lauric acid or its methyl ester. This reaction is most commonly catalyzed by immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym 435.[3][4] Two main pathways have been extensively studied: solvent-based synthesis and solvent-free synthesis.

Solvent-Based Synthesis

In this pathway, an organic solvent is employed to overcome the solubility issues arising from the polar nature of N-methylglucamine and the non-polar nature of lauric acid.[4] A commonly used solvent for this reaction is tert-amyl alcohol.[3] This approach facilitates the interaction between the substrates and the enzyme, leading to the formation of the desired amide.

Solvent-Free Synthesis

A significant advancement in the green synthesis of Lauroyl Methyl Glucamide is the development of solvent-free reaction systems.[4] This approach eliminates the use of organic solvents, thereby reducing the environmental impact and downstream processing costs.[4] The reaction is typically carried out at a higher temperature to ensure the substrates are in a liquid state, allowing for effective mixing and enzymatic activity.[5] A challenge in this system is the high viscosity of the reaction mixture, which can be mitigated by strategies such as the stepwise addition of the amine.[5][6]

Enzymatic Reaction Pathway and By-product Formation

The primary reaction is the lipase-catalyzed amidation of N-methylglucamine with lauric acid (or its methyl ester). However, a competing esterification reaction can occur, leading to the formation of an ester by-product. This ester can further react with another molecule of the acyl donor to form an amide-ester, which is a major by-product.[1] Minimizing the formation of these by-products is crucial for achieving a high yield of pure Lauroyl Methyl Glucamide. A subsequent simple hydrolysis step can be employed to convert the amide-ester by-product back to the desired amide, significantly increasing the final yield.[7][8]

Enzymatic Synthesis Pathway of Lauroyl Methyl Glucamide cluster_reactants Reactants cluster_products Products N-methylglucamine N-methylglucamine Ester By-product Ester By-product N-methylglucamine->Ester By-product Esterification Lipase (e.g., Novozym 435) Lipase (e.g., Novozym 435) N-methylglucamine->Lipase (e.g., Novozym 435) Amidation Lauric Acid / Methyl Laurate Lauric Acid / Methyl Laurate Lauric Acid / Methyl Laurate->Ester By-product Amide-Ester By-product Amide-Ester By-product Lauric Acid / Methyl Laurate->Amide-Ester By-product Lauric Acid / Methyl Laurate->Lipase (e.g., Novozym 435) Lauroyl Methyl Glucamide (Amide) Lauroyl Methyl Glucamide (Amide) Ester By-product->Amide-Ester By-product Further Acylation Amide-Ester By-product->Lauroyl Methyl Glucamide (Amide) Hydrolysis Lipase (e.g., Novozym 435)->Lauroyl Methyl Glucamide (Amide)

Enzymatic synthesis pathway of Lauroyl Methyl Glucamide.

Experimental Protocols

The following are detailed experimental protocols for the solvent-based and solvent-free enzymatic synthesis of Lauroyl Methyl Glucamide.

Solvent-Based Synthesis Protocol

This protocol is based on the optimization studies using Response Surface Methodology (RSM).[3]

Materials:

  • N-methylglucamine (MGL)

  • Lauric Acid (AL)

  • Immobilized lipase from Candida antarctica (Novozym 435)

  • tert-amyl alcohol

  • Orbital shaker

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Substrate Preparation: In a suitable reaction vessel, dissolve N-methylglucamine and lauric acid in tert-amyl alcohol. The molar ratio of MGL to AL is a critical parameter to be optimized, with a 1:1 ratio being a common starting point.[3]

  • Enzyme Addition: Add Novozym 435 to the reaction mixture. The optimal enzyme concentration is typically around 8% (w/w of total substrates).[3]

  • Reaction Incubation: Place the reaction vessel in an orbital shaker set to 250 rpm. The optimal reaction temperature is between 50-55°C.[3]

  • Reaction Time: Allow the reaction to proceed for 48 hours.[3]

  • Enzyme Removal: After the reaction, separate the immobilized enzyme from the product mixture by vacuum filtration.

  • Product Purification:

    • Dissolve the filtered product mixture in technical hexane (B92381).

    • Separate the enzyme again by vacuum filtration if any remains.

    • Remove the hexane from the amide product using a rotary evaporator at 90°C.[3]

    • Further purification to remove unreacted lauric acid and excess amine can be performed.

Solvent-Free Synthesis Protocol

This protocol is adapted from studies focusing on environmentally benign production methods.[5][7]

Materials:

  • N-methylglucamine (MEG)

  • Lauric Acid or Methyl Laurate

  • Immobilized lipase from Candida antarctica (Novozym 435)

  • Thermomixer or a reactor with temperature and agitation control

  • Vacuum system (optional, for water removal)

Procedure:

  • Reactant Loading: Add N-methylglucamine, lauric acid (or methyl laurate), and Novozym 435 (typically 4 wt%) to the reactor.[7] Molar ratios can be varied, for instance, a 2:1 molar ratio of the acylating agent to MEG can be used to ensure complete conversion of MEG.[7]

  • Reaction Conditions: Heat the mixture to 90°C with vigorous stirring (e.g., 900 rpm in a thermomixer).[7]

  • Reaction Time: The reaction is typically run for 10 to 40 hours, depending on the desired conversion.[7]

  • Water Removal (Optional but Recommended): To drive the equilibrium towards amide formation and increase the yield to as high as 95%, water produced during the reaction can be removed.[5][6] This can be achieved by applying a vacuum or by nitrogen stripping.

  • Post-reaction Hydrolysis: After the initial reaction, a simple hydrolysis step can be performed to convert the amide-ester by-product to the desired amide, achieving a final amide yield of up to 99%.[7][8]

  • Enzyme Recovery and Product Isolation: The immobilized enzyme can be recovered by filtration for reuse. The final product is obtained after the hydrolysis step, essentially free of the remaining N-methylglucamine substrate.[7]

Experimental Workflows

The following diagrams illustrate the general workflows for the solvent-based and solvent-free synthesis of Lauroyl Methyl Glucamide.

Solvent_Based_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve N-methylglucamine & Lauric Acid in tert-amyl alcohol B Add Novozym 435 A->B C Incubate at 50-55°C with 250 rpm shaking for 48h B->C D Filter to remove enzyme C->D E Dissolve in Hexane D->E F Rotary Evaporation to remove Hexane E->F G Pure Lauroyl Methyl Glucamide F->G Solvent_Free_Synthesis_Workflow cluster_reaction_sf Reaction cluster_hydrolysis_sf Post-reaction Treatment cluster_workup_sf Product Isolation SF_A Mix N-methylglucamine, Lauric Acid/Ester, and Novozym 435 SF_B Heat to 90°C with vigorous stirring (e.g., 900 rpm) SF_A->SF_B SF_C Optional: Water removal (vacuum/N2 stripping) SF_B->SF_C SF_D Hydrolysis to convert by-products SF_C->SF_D SF_E Filter to recover enzyme SF_D->SF_E SF_F Pure Lauroyl Methyl Glucamide SF_E->SF_F

References

An In-Depth Technical Guide to the Self-Assembly and Micellization Behavior of Lauroyl Methyl Glucamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl Methyl Glucamide (LMG), a non-ionic surfactant derived from renewable resources, is gaining significant attention across various industries, including pharmaceuticals and personal care, due to its favorable safety profile and versatile physicochemical properties. This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of LMG in aqueous solutions. It consolidates key quantitative data, details established experimental protocols for characterization, and presents visual representations of the underlying principles and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of LMG.

Introduction

Lauroyl Methyl Glucamide (N-lauroyl-N-methylglucamide, LMG), also known as MEGA-12, is a non-ionic surfactant synthesized from lauric acid and N-methylglucamine.[1][2] Its molecular structure, featuring a hydrophobic lauroyl tail and a hydrophilic methyl glucamide headgroup, drives its self-assembly in aqueous environments to form micelles.[1] This process is fundamental to its function as a solubilizing agent, emulsifier, and detergent. Understanding the thermodynamics and kinetics of LMG micellization is crucial for optimizing its performance in various applications, from drug delivery systems to cosmetic formulations.

Molecular Structure of Lauroyl Methyl Glucamide

The amphiphilic nature of LMG is central to its self-assembly behavior. The molecule consists of a C12 saturated fatty acid (lauroyl) chain, which constitutes the hydrophobic tail, and a linear glucose derivative with a methylamino group (methyl glucamide) as the hydrophilic head.

cluster_hydrophobic Hydrophobic Tail (Lauroyl Group) cluster_hydrophilic Hydrophilic Head (Methyl Glucamide Group) tail CH₃(CH₂)₁₀- head C=O N(CH₃) -[CH(OH)]₄-CH₂OH tail->head Amide Bond

Caption: Molecular structure of Lauroyl Methyl Glucamide.

Micellization of Lauroyl Methyl Glucamide

In aqueous solutions, LMG molecules spontaneously aggregate to form micelles above a specific concentration known as the Critical Micelle Concentration (CMC). This self-assembly is primarily driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic lauroyl tails and water molecules.[1]

Critical Micelle Concentration (CMC)

The CMC is a critical parameter that defines the onset of micelle formation. Below the CMC, LMG exists predominantly as monomers in the solution. Above the CMC, the excess LMG molecules form micelles.[3]

Table 1: Critical Micelle Concentration (CMC) of Lauroyl Methyl Glucamide and Related Surfactants

SurfactantTemperature (°C)CMC (mM)Reference
Lauroyl Methyl Glucamide (MEGA-12)25~0.248[1]
Lauroyl Methyl Glucamide (MEGA-12)250.1 - 0.5[1]
N-decanoyl-N-methylglucamide (MEGA-10)254.8[1]
N-nonanoyl-N-methylglucamide (MEGA-9)2516.0[1]
N-octanoyl-N-methylglucamide (MEGA-8)2551.3[1]

The CMC of non-ionic surfactants like LMG is influenced by factors such as temperature and the presence of electrolytes. Generally, for N-acyl-N-methylglucamides, the CMC shows a U-shaped relationship with temperature, with a minimum CMC value observed between 20-30°C.[4] The addition of salts can also affect the CMC; for nonionic surfactants, this effect is generally less pronounced than for ionic surfactants and can lead to either a "salting-out" (decrease in CMC) or "salting-in" (increase in CMC) effect depending on the salt.[5][6]

cluster_below_cmc Below CMC cluster_above_cmc Above CMC Monomer 1 Monomer 1 Monomer 2 Monomer 2 Monomer 3 Monomer 3 Monomer 4 Monomer 4 Monomer 5 Monomer 5 micelle Micelle Monomer 6 Monomer 6 Monomer 7 Monomer 7 Monomer 8 Monomer 8 Monomer 8->micelle Monomer 9 Monomer 9 Monomer 9->micelle Monomer 10 Monomer 10 Monomer 10->micelle Monomer 11 Monomer 11 Monomer 11->micelle Monomer 12 Monomer 12 Monomer 12->micelle cluster_reactants Reactants cluster_conditions Reaction Conditions Lauric Acid Lauric Acid Reaction Reaction Lauric Acid->Reaction N-Methylglucamine N-Methylglucamine N-Methylglucamine->Reaction Immobilized Lipase (e.g., Novozyme 435®) Immobilized Lipase (e.g., Novozyme 435®) Immobilized Lipase (e.g., Novozyme 435®)->Reaction Solvent (e.g., tert-amyl alcohol or solvent-free) Solvent (e.g., tert-amyl alcohol or solvent-free) Solvent (e.g., tert-amyl alcohol or solvent-free)->Reaction Temperature (e.g., 50-55 °C) Temperature (e.g., 50-55 °C) Temperature (e.g., 50-55 °C)->Reaction Molar Ratio (e.g., 1:1) Molar Ratio (e.g., 1:1) Molar Ratio (e.g., 1:1)->Reaction Lauroyl Methyl Glucamide Lauroyl Methyl Glucamide Reaction->Lauroyl Methyl Glucamide Water (by-product) Water (by-product) Reaction->Water (by-product) A Prepare a series of LMG solutions of varying concentrations B Measure the surface tension of each solution using a tensiometer A->B C Plot surface tension as a function of the logarithm of LMG concentration B->C D Identify the inflection point in the plot C->D E The concentration at the inflection point is the CMC D->E A Prepare LMG solutions above the CMC containing a fluorescent probe (e.g., pyrene) C Titrate the LMG-probe solution with the quencher solution A->C B Prepare a stock solution of a quencher (e.g., cetylpyridinium (B1207926) chloride) B->C D Measure the fluorescence intensity after each addition of the quencher C->D E Plot the natural log of the ratio of initial to measured fluorescence intensity vs. quencher concentration D->E F Determine the aggregation number from the slope of the linear plot E->F A Prepare a dust-free LMG solution above the CMC B Place the solution in a DLS cuvette A->B C Equilibrate the sample to the desired temperature in the DLS instrument B->C D Measure the time-dependent fluctuations in scattered light intensity C->D E Calculate the translational diffusion coefficient from the autocorrelation function D->E F Determine the hydrodynamic radius using the Stokes-Einstein equation E->F

References

The Core Mechanism of Interfacial Tension Reduction by Lauroyl Methyl Glucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism by which Lauroyl Methyl Glucamide, a non-ionic surfactant, reduces interfacial tension. This document details the physicochemical principles governing its activity, presents available quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the underlying mechanisms.

Introduction: The Role of Lauroyl Methyl Glucamide in Interfacial Science

Lauroyl Methyl Glucamide, also known as N-lauroyl-N-methylglucamide or MEGA-12, is a versatile and biodegradable non-ionic surfactant derived from renewable resources. Its amphiphilic molecular structure, possessing both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, makes it highly effective at reducing the interfacial tension between immiscible phases, such as oil and water. This property is of paramount importance in a wide array of applications, including pharmaceutical formulations, personal care products, and advanced materials science, where the stability of emulsions and dispersions is critical. Understanding the precise mechanism of its action at interfaces is crucial for optimizing its use and developing novel applications.

Physicochemical Properties of Lauroyl Methyl Glucamide

The efficacy of Lauroyl Methyl Glucamide as a surfactant is rooted in its molecular structure and resulting physicochemical properties.

PropertyValueReference
Chemical Name N-lauroyl-N-methylglucamide
Synonyms MEGA-12, Lauryl Methyl Glucamide
Molecular Formula C₁₉H₃₉NO₆
Molecular Weight 377.52 g/mol
Type Non-ionic Surfactant
Critical Micelle Concentration (CMC) 2.48 x 10⁻⁴ mol/L[1]
Maximum Surface Excess (Γmax) 4.883 x 10⁻⁶ mol/m²[1]
Minimum Area per Molecule (Amin) 0.34 nm²[1]

The Core Mechanism of Interfacial Tension Reduction

The fundamental principle behind the action of Lauroyl Methyl Glucamide is its spontaneous adsorption and orientation at the interface between two immiscible phases.

Amphiphilic Nature and Interfacial Adsorption

The Lauroyl Methyl Glucamide molecule consists of a long, hydrophobic lauroyl (C12) tail and a polar, hydrophilic N-methylglucamide headgroup. This dual nature drives the molecules to accumulate at interfaces. In an oil-water system, the hydrophobic tails preferentially partition into the oil phase to minimize contact with water, while the hydrophilic heads remain in the aqueous phase. This spontaneous arrangement disrupts the cohesive forces between the molecules of the bulk phases at the interface, thereby lowering the interfacial tension.

cluster_oil Oil Phase cluster_water Water Phase cluster_interface Interface o1 o2 o3 o4 o5 o6 o7 o8 o9 o10 o11 o12 w1 w2 w3 w4 w5 w6 w7 w8 w9 w10 w11 w12 s1 H s1_tail ~~~~~ s2 H s2_tail ~~~~~ s3 H s3_tail ~~~~~ s4 H s4_tail ~~~~~

Caption: Orientation of Lauroyl Methyl Glucamide at the oil-water interface.

Micelle Formation

As the concentration of Lauroyl Methyl Glucamide in the aqueous phase increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the excess surfactant molecules self-assemble into spherical aggregates called micelles. In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic heads form the outer shell, interacting with the surrounding aqueous environment. The CMC is a critical parameter as it represents the concentration at which the surfactant provides its maximum interfacial tension reduction.

cluster_solution Aqueous Solution cluster_micelle Micelle h1 H center->h1 h2 H center->h2 h3 H center->h3 h4 H center->h4 h5 H center->h5 h6 H center->h6 monomer1 H monomer1_tail ~ monomer2 H monomer2_tail ~

Caption: Micelle and monomer structures of Lauroyl Methyl Glucamide in an aqueous solution.

Quantitative Analysis of Interfacial Tension Reduction

While specific data for the interfacial tension of Lauroyl Methyl Glucamide at varying conditions is not extensively available in the public domain, the following table summarizes the known critical parameters.

ParameterValue
Critical Micelle Concentration (CMC) at 25°C 0.248 mM
Surface Tension at CMC (γCMC) Data not available
Effect of Concentration

The interfacial tension of a solution containing Lauroyl Methyl Glucamide decreases as the concentration of the surfactant increases, up to the CMC. Beyond the CMC, the interfacial tension remains relatively constant as additional surfactant molecules form micelles rather than further populating the interface.

Effect of Temperature

For non-ionic surfactants like Lauroyl Methyl Glucamide, an increase in temperature generally leads to a decrease in the critical micelle concentration and a reduction in surface tension.[2] This is attributed to the dehydration of the hydrophilic headgroups at higher temperatures, which increases the effective hydrophobicity of the surfactant molecules and promotes their aggregation at the interface and in micelles. However, for some non-ionic surfactants, the interfacial tension may increase with temperature.[3]

Effect of pH

As a non-ionic surfactant, the interfacial tension reduction capability of Lauroyl Methyl Glucamide is generally considered to be stable across a wide pH range. Unlike ionic surfactants, its hydrophilic headgroup does not ionize with changes in pH. Therefore, significant variations in interfacial tension are not expected unless the pH reaches extreme values that could cause hydrolysis of the amide bond in the surfactant molecule.

Experimental Protocol: Measurement of Interfacial Tension by Pendant Drop Tensiometry

The pendant drop method is a widely used and accurate technique for determining the interfacial tension between two immiscible liquids.

Principle

The shape of a droplet of a denser liquid suspended in a less dense liquid (or vice versa) is determined by the balance between gravitational forces, which tend to elongate the drop, and the interfacial tension, which acts to make the drop spherical. By analyzing the profile of the pendant drop, the interfacial tension can be calculated using the Young-Laplace equation.

Apparatus
  • Pendant Drop Tensiometer equipped with a high-resolution camera

  • Light source for back-illumination

  • Syringe with a needle of known diameter

  • Glass cuvette

  • Temperature control unit

  • Image analysis software

Procedure
  • Preparation:

    • Thoroughly clean the syringe, needle, and cuvette to remove any contaminants.

    • Prepare a series of aqueous solutions of Lauroyl Methyl Glucamide at different concentrations.

    • Fill the cuvette with the less dense liquid (e.g., oil).

    • Fill the syringe with the denser liquid (e.g., the aqueous surfactant solution).

  • Measurement:

    • Immerse the needle tip into the oil phase within the cuvette.

    • Carefully dispense a droplet of the aqueous solution from the needle tip. The droplet should remain attached to the needle.

    • Allow the system to equilibrate for a specified period to ensure the surfactant molecules have reached the interface.

    • Capture a high-resolution image of the pendant drop against the back-lit background.

  • Analysis:

    • The software automatically detects the edge of the droplet profile.

    • The software then fits the profile to the Young-Laplace equation to calculate the interfacial tension.

    • Repeat the measurement for each concentration to determine the CMC and the relationship between concentration and interfacial tension.

A Prepare Surfactant Solutions of Varying Concentrations B Fill Cuvette with Oil and Syringe with Surfactant Solution A->B C Form a Pendant Drop of the Surfactant Solution in the Oil B->C D Allow for System Equilibration C->D E Capture High-Resolution Image of the Drop D->E F Analyze Drop Profile with Software to Calculate Interfacial Tension E->F G Repeat for All Concentrations F->G H Plot Interfacial Tension vs. Concentration to Determine CMC G->H

Caption: Workflow for measuring interfacial tension using the pendant drop method.

Conclusion

Lauroyl Methyl Glucamide is a highly effective non-ionic surfactant that significantly reduces interfacial tension through the mechanism of adsorption and self-assembly at interfaces. Its performance is characterized by its critical micelle concentration, at which it achieves maximum efficiency. While specific quantitative data on its interfacial tension under varying conditions are limited, its general behavior is consistent with that of other non-ionic surfactants. The pendant drop tensiometry method provides a robust and reliable means for its experimental characterization. A thorough understanding of these principles is essential for leveraging the full potential of Lauroyl Methyl Glucamide in diverse scientific and industrial applications.

References

Unveiling the Phase Behavior of Lauroyl Methyl Glucamide Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl Methyl Glucamide (LMG), a non-ionic surfactant derived from renewable resources, is gaining significant attention across various industries for its favorable performance and safety profile.[1] A thorough understanding of its phase behavior in aqueous systems is paramount for optimizing formulations in drug delivery, personal care, and beyond. This technical guide provides an in-depth overview of the known phase behavior of LMG systems, details the experimental protocols for its characterization, and presents the information in a clear, structured format for easy reference.

While a complete, experimentally determined phase diagram for a binary Lauroyl Methyl Glucamide-water system is not extensively documented in publicly available literature, this guide synthesizes the existing data on its properties and draws parallels with closely related non-ionic surfactants to provide a comprehensive understanding.

Physicochemical Properties of Lauroyl Methyl Glucamide (MEGA-10)

Understanding the fundamental properties of LMG is the first step in predicting its self-assembly and phase behavior in solution.

PropertyValueReference
Molecular Formula C19H39NO6[2]
Molecular Weight 377.5 g/mol [2]
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[2]
Critical Micelle Concentration (CMC) at 25°C 4.8 mM[3]

The critical micelle concentration is a key parameter indicating the onset of self-assembly into micelles. For the homologous series of alkylmethylglucamides, the CMC decreases as the alkyl chain length increases, a typical trend for surfactants.[3] The temperature also influences the CMC of these surfactants. For MEGA-9 and MEGA-10, the CMC shows a slight decrease with increasing temperature in the range of 5-40°C.[3]

Expected Phase Behavior and Lyotropic Liquid Crystalline Phases

Non-ionic surfactants like Lauroyl Methyl Glucamide typically exhibit rich lyotropic liquid crystalline behavior, forming various ordered structures as a function of concentration and temperature. Based on the behavior of similar sugar-based surfactants, the following phases can be anticipated in an LMG-water system:

  • Isotropic Micellar Phase (L₁): At concentrations above the CMC, LMG molecules self-assemble into spherical or ellipsoidal micelles dispersed in the aqueous continuous phase. This phase is optically isotropic and typically has low viscosity.

  • Hexagonal Phase (H₁): With increasing surfactant concentration, the micelles may pack into a more ordered structure of cylindrical aggregates arranged in a hexagonal lattice. This phase is highly viscous and birefringent, meaning it can be observed under a polarized light microscope.

  • Lamellar Phase (Lα): At even higher concentrations, the surfactant molecules arrange into bilayers separated by water layers. This lamellar phase is also birefringent and can exhibit a range of viscosities.

  • Cubic Phases (I₁, V₁): Intermediate between the hexagonal and lamellar phases, complex bicontinuous or micellar cubic phases can form. These are highly viscous and optically isotropic.

A study on the closely related N-methyl-N-alkanoylglucamin revealed the formation of a large isotropic (L₁) phase that extends up to 60 wt.% of the surfactant. Upon cooling, this system transforms into a clear, stable gel, which is likely a liquid crystalline phase.[2]

The following diagram illustrates a typical phase progression for a non-ionic surfactant as the concentration increases.

G cluster_concentration Increasing Surfactant Concentration Monomers Monomers in Solution L1 Isotropic Micellar Phase (L₁) Monomers->L1 > CMC H1 Hexagonal Phase (H₁) L1->H1 La Lamellar Phase (Lα) H1->La

Typical phase progression for a non-ionic surfactant.

Experimental Protocols for Phase Behavior Characterization

A combination of techniques is essential to accurately determine the phase diagram of a surfactant-water system. The following are detailed methodologies for the key experiments.

Sample Preparation
  • Stock Solution Preparation: Prepare a concentrated stock solution of Lauroyl Methyl Glucamide in deionized water by weight. Gentle heating and stirring may be required to ensure complete dissolution.

  • Serial Dilutions: Prepare a series of samples with varying LMG concentrations by diluting the stock solution with deionized water. Ensure accurate weight measurements for precise concentration determination.

  • Homogenization and Equilibration: Thoroughly homogenize each sample using a vortex mixer or by gentle centrifugation. Allow the samples to equilibrate at a controlled temperature for a sufficient period (often 24-48 hours) to ensure they reach a thermodynamic equilibrium state before analysis.

Polarized Light Microscopy (PLM)

Objective: To identify anisotropic (birefringent) liquid crystalline phases.

Methodology:

  • Place a small drop of the equilibrated sample onto a clean microscope slide and cover it with a coverslip.

  • Seal the edges of the coverslip with nail polish or a sealant to prevent water evaporation, especially for observations at elevated temperatures.

  • Place the slide on the temperature-controlled stage of a polarized light microscope.

  • Observe the sample between crossed polarizers. Isotropic phases (like the micellar L₁ phase) will appear dark, while anisotropic phases (like hexagonal and lamellar phases) will show characteristic textures and birefringence.[4]

  • Record images of the observed textures at different temperatures and concentrations. The transitions between dark and bright fields upon heating or cooling indicate phase transition temperatures.

Small-Angle X-ray Scattering (SAXS)

Objective: To determine the structure and dimensions of the self-assembled aggregates.

Methodology:

  • Load the equilibrated sample into a temperature-controlled sample cell (e.g., a quartz capillary).

  • Expose the sample to a monochromatic X-ray beam.

  • Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).

  • The resulting scattering pattern provides information about the shape and size of the micelles and the lattice parameters of the liquid crystalline phases.

    • Micellar Solutions (L₁): A broad scattering peak indicates the correlation distance between micelles.

    • Hexagonal Phase (H₁): A series of Bragg peaks with reciprocal q-spacing ratios of 1, √3, √4, √7, etc., is characteristic of a 2D hexagonal lattice.[5]

    • Lamellar Phase (Lα): A series of equally spaced Bragg peaks with q-spacing ratios of 1, 2, 3, 4, etc., is indicative of a one-dimensional lamellar structure.

    • Cubic Phases: More complex patterns of Bragg peaks are observed, which can be indexed to specific cubic space groups.

Rheology

Objective: To characterize the flow behavior and viscoelastic properties of the different phases.

Methodology:

  • Use a rheometer with a suitable geometry (e.g., cone-plate or Couette) and a temperature control unit.

  • Perform steady-state shear experiments to measure the viscosity as a function of shear rate. This can help distinguish between low-viscosity micellar solutions and high-viscosity liquid crystalline phases.

  • Conduct oscillatory shear experiments (frequency sweeps) to determine the storage modulus (G') and loss modulus (G'').

    • Viscous liquids (L₁ phase): G'' > G'.

    • Viscoelastic solids (liquid crystalline phases): G' > G'' and both moduli may show a frequency dependence characteristic of the specific phase structure.[6][7]

The following diagram outlines the experimental workflow for characterizing the phase behavior of a surfactant system.

G cluster_workflow Experimental Workflow for Phase Behavior Characterization start Sample Preparation (Varying Concentration & Temperature) plm Polarized Light Microscopy (PLM) - Identify Anisotropic Phases start->plm saxs Small-Angle X-ray Scattering (SAXS) - Determine Phase Structure plm->saxs Anisotropic Phase Detected rheology Rheology - Characterize Flow Properties plm->rheology phase_diagram Construct Phase Diagram saxs->phase_diagram rheology->phase_diagram

Workflow for characterizing surfactant phase behavior.

Concluding Remarks

While a definitive phase diagram for the Lauroyl Methyl Glucamide-water system remains to be fully elucidated in the scientific literature, the information presented in this guide provides a robust framework for its investigation. The known physicochemical properties of LMG, coupled with the expected behavior of similar non-ionic, sugar-based surfactants, suggest a rich lyotropic liquid crystalline phase behavior. By employing the detailed experimental protocols for Polarized Light Microscopy, Small-Angle X-ray Scattering, and Rheology, researchers and formulation scientists can systematically map the phase diagram of LMG systems. This knowledge is critical for harnessing the full potential of this versatile surfactant in a wide range of applications, from creating stable nano-emulsions for drug delivery to engineering the desired textural properties in consumer products. Further research to fully characterize the binary and ternary phase diagrams of Lauroyl Methyl Glucamide is highly encouraged to expand its application landscape.

References

Biodegradation Pathways and Environmental Fate of Lauroyl Methyl Glucamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, specifically lauric acid and N-methylglucamine.[1] Its favorable environmental profile, including ready biodegradability, makes it an attractive ingredient in a variety of consumer and industrial products. This technical guide provides an in-depth overview of the biodegradation pathways and environmental fate of Lauroyl Methyl Glucamide, summarizing key quantitative data, detailing experimental protocols, and visualizing the degradation process.

Aerobic Biodegradation

Lauroyl Methyl Glucamide is classified as "readily biodegradable" under aerobic conditions.[2] This classification is based on results from standardized international testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the aerobic biodegradation of Lauroyl Methyl Glucamide.

Test GuidelineDuration (days)Biodegradation Rate (%)ResultReference
OECD 301F2885-90Readily Biodegradable[2]
OECD 301B28>60Readily Biodegradable[2]
Experimental Protocols

OECD 301F: Manometric Respirometry Test

This method determines the biodegradability of a substance by measuring the consumption of oxygen by a microbial inoculum in a closed respirometer.

  • Principle: A known volume of mineral medium containing the test substance (Lauroyl Methyl Glucamide) as the sole source of organic carbon is inoculated with microorganisms (typically activated sludge from a wastewater treatment plant). The mixture is incubated in a sealed flask at a constant temperature in the dark for 28 days. The consumption of oxygen is measured over time using a manometer. The amount of oxygen consumed by the microorganisms during the degradation of the test substance is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[3][4]

  • Test Conditions:

    • Inoculum: Activated sludge from a municipal sewage treatment plant.

    • Test Substance Concentration: Typically 100 mg/L.[3]

    • Temperature: 20 ± 1°C.

    • Duration: 28 days.[5]

    • Controls: Blank controls (inoculum only) and reference controls (a readily biodegradable substance like sodium benzoate) are run in parallel.[5]

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

This method determines the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced.

  • Principle: A known concentration of the test substance is incubated in a mineral medium inoculated with aerobic microorganisms. The CO2 produced during microbial respiration is trapped in a solution of barium or sodium hydroxide (B78521) and is quantified by titration or with a total organic carbon (TOC) analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical amount (ThCO2).[5]

  • Test Conditions:

    • Inoculum: Activated sludge from a municipal sewage treatment plant.

    • Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.

    • Temperature: 20 ± 1°C.

    • Duration: 28 days.[5]

    • Controls: Blanks and reference compounds are used as in OECD 301F.[5]

Biodegradation Pathway

A key intermediate identified in the biodegradation of a C10-glucamide was 'C4-glucamide acid', suggesting that the alkyl chain is progressively shortened.[1] It is hypothesized that the amide bond remains stable during the initial stages of degradation, with the hydrophilic glucamide head group being cleaved at a later stage.

Below is a proposed aerobic biodegradation pathway for Lauroyl Methyl Glucamide.

Biodegradation_Pathway LMG Lauroyl Methyl Glucamide Omega_Oxidation ω-Oxidation LMG->Omega_Oxidation Carboxylic_Acid Lauroyl Methyl Glucamide Carboxylic Acid Omega_Oxidation->Carboxylic_Acid Beta_Oxidation β-Oxidation (repeated) Carboxylic_Acid->Beta_Oxidation Short_Chain_Acid Short-chain Fatty Acid Methyl Glucamide Beta_Oxidation->Short_Chain_Acid Amide_Hydrolysis Amide Hydrolysis Short_Chain_Acid->Amide_Hydrolysis Intermediates Lauric Acid + N-Methylglucamine Amide_Hydrolysis->Intermediates Further_Degradation Further Degradation Intermediates->Further_Degradation Mineralization CO2 + H2O + Biomass Further_Degradation->Mineralization

Proposed aerobic biodegradation pathway of Lauroyl Methyl Glucamide.

Anaerobic Biodegradation

Specific quantitative data on the anaerobic biodegradability of Lauroyl Methyl Glucamide is not currently available in the reviewed scientific literature. While many surfactants that are readily biodegradable under aerobic conditions may also biodegrade under anaerobic conditions, this is not always the case.[6] The environmental relevance of anaerobic biodegradation for surfactants that are rapidly removed in aerobic environments is a subject of ongoing scientific discussion.[6]

Environmental Fate

The environmental fate of a chemical is determined by its physical and chemical properties, as well as its biodegradability.

Hydrolysis

The amide bond in Lauroyl Methyl Glucamide is generally stable under neutral environmental pH conditions. Hydrolysis of amides typically requires acidic or basic conditions and elevated temperatures, which are not characteristic of most natural aquatic environments.[7]

Adsorption and Mobility

As a surfactant, Lauroyl Methyl Glucamide possesses both a hydrophilic (N-methylglucamine head) and a hydrophobic (lauroyl tail) moiety. This amphiphilic nature suggests that it will have a tendency to partition to interfaces, such as sediment and suspended particulate matter in aquatic environments. The extent of adsorption will depend on the specific characteristics of the environmental compartment, such as organic carbon content.

Environmental Concentrations

Given its use in rinse-off consumer products, Lauroyl Methyl Glucamide is expected to be released to wastewater. Due to its ready biodegradability, a high removal rate is anticipated during wastewater treatment processes. Consequently, the concentrations in the environment are expected to be low.

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a typical workflow for assessing the ready biodegradability of a substance like Lauroyl Methyl Glucamide according to OECD guidelines.

Experimental_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Test_Substance Prepare Test Substance (Lauroyl Methyl Glucamide) Test_Vessels Set up Test Vessels (Substance + Medium + Inoculum) Test_Substance->Test_Vessels Mineral_Medium Prepare Mineral Medium Mineral_Medium->Test_Vessels Control_Vessels Set up Control Vessels (Blank and Reference) Mineral_Medium->Control_Vessels Inoculum Collect and Prepare Inoculum (Activated Sludge) Inoculum->Test_Vessels Inoculum->Control_Vessels Incubation Incubate at 20°C for 28 days Test_Vessels->Incubation Control_Vessels->Incubation Measurement Measure O2 consumption (OECD 301F) or CO2 evolution (OECD 301B) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Evaluation Evaluate against 'Readily Biodegradable' Criteria (>60% in 10-day window) Calculation->Evaluation

Typical experimental workflow for OECD 301 ready biodegradability testing.

Conclusion

Lauroyl Methyl Glucamide is a readily biodegradable non-ionic surfactant under aerobic conditions, with reported biodegradation rates of 85-90% within 28 days.[2] The likely primary biodegradation pathway involves oxidation of the alkyl chain. While specific data on anaerobic biodegradation is lacking, its rapid removal in aerobic environments suggests a low potential for persistence. Its favorable environmental profile supports its use as a sustainable alternative to traditional surfactants in a variety of applications.

References

Technical Guide: Determination of Critical Micelle Concentration (CMC) for Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl methyl glucamide, also known as N-lauroyl-N-methylglucamide (MEGA-12), is a non-ionic surfactant derived from renewable resources like lauric acid and N-methylglucamine.[1] Its favorable properties, such as stability in alkaline conditions and biodegradability, make it a compound of significant interest in pharmaceutical formulations and biochemical research.[1]

A crucial parameter for any surfactant is its Critical Micelle Concentration (CMC). The CMC is the specific concentration at which surfactant monomers in a solution begin to spontaneously aggregate to form micelles.[2][3] Below the CMC, the surfactant primarily exists as individual molecules (monomers), which adsorb at interfaces, leading to a reduction in surface tension.[4] Above the CMC, the interface becomes saturated, and excess surfactant molecules form micelles in the bulk solution, causing abrupt changes in various physical properties of the solution, such as surface tension, conductivity, and turbidity.[5][6]

Accurate determination of the CMC is vital for optimizing formulations, understanding surfactant behavior, and ensuring consistent performance in applications ranging from drug delivery systems to protein solubilization.[7] This guide provides an in-depth overview of the key experimental methodologies for determining the CMC of Lauroyl methyl glucamide, complete with detailed protocols and data presentation.

Experimental Methodologies for CMC Determination

Several techniques can be employed to measure the CMC, each relying on the detection of the sharp change in a solution's physical properties upon micelle formation.[8] For a non-ionic surfactant like Lauroyl methyl glucamide, the most common and effective methods are surface tension measurement and fluorescence spectroscopy.

Surface Tension Method

Principle: The surface tension of a surfactant solution decreases as the concentration of surfactant monomers increases and they adsorb at the air-water interface.[9] Once the CMC is reached, the interface becomes saturated with monomers. Any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[4] The CMC is identified as the concentration at which this sharp break in the surface tension-versus-concentration curve occurs.[10] This method is considered the most popular technique for determining the CMC of various surfactants, including non-ionic ones.[5]

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Lauroyl methyl glucamide (e.g., 10 mM) in deionized water or a relevant buffer. Ensure the surfactant is fully dissolved.

  • Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. It is crucial to have several data points both below and above the expected CMC.

  • Instrumentation: Use a surface tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[9][11] Calibrate the instrument according to the manufacturer's instructions.

  • Measurement:

    • Begin by measuring the surface tension of the pure solvent (water or buffer).

    • Proceed to measure the surface tension of each prepared dilution, starting from the lowest concentration and moving to the highest.

    • Ensure temperature control is maintained throughout the experiment, as surface tension is temperature-dependent.[11]

    • Allow the system to equilibrate before each measurement, as impurities can affect the time it takes to reach equilibrium surface tension.[8]

  • Data Analysis:

    • Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.[10]

    • The resulting graph will typically show two linear regions with different slopes.

    • The CMC is determined from the intersection point of the two extrapolated straight lines.[10]

Fluorescence Spectroscopy Method

Principle: This technique utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has different fluorescence characteristics depending on the polarity of its microenvironment.[9][12] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form above the CMC, the hydrophobic pyrene molecules partition into the nonpolar, hydrophobic core of the micelles.[10] This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the solvent polarity and can be plotted against surfactant concentration to determine the CMC.[7][13]

Experimental Protocol:

  • Probe Preparation: Prepare a stock solution of pyrene in a suitable organic solvent like ethanol (B145695) or acetone (B3395972) (e.g., 0.2 mM).[14]

  • Preparation of Surfactant Solutions: Prepare a series of Lauroyl methyl glucamide solutions of varying concentrations in the desired aqueous solvent.

  • Sample Preparation for Measurement:

    • To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1-2 µM) to avoid affecting the micellization process.[14]

    • Allow the samples to equilibrate, typically for a few hours in the dark, to ensure the probe is properly partitioned.

  • Instrumentation: Use a fluorescence spectrophotometer (fluorometer).

  • Measurement:

    • Set the excitation wavelength for pyrene (typically around 335-337 nm).[15]

    • Record the emission spectrum for each sample (typically from 350 nm to 500 nm).

    • From each spectrum, record the fluorescence intensities of the first peak (I₁, around 372-375 nm) and the third peak (I₃, around 383-390 nm).[13][14]

  • Data Analysis:

    • Calculate the intensity ratio of I₁/I₃ for each surfactant concentration.

    • Plot the I₁/I₃ ratio against the logarithm of the surfactant concentration (log C).

    • The plot will typically show a sigmoidal curve. The CMC is determined from the midpoint of the transition or the intersection of the tangents from the upper and lower plateaus of the curve.

Conductivity Method

Principle: This method is most suitable for ionic surfactants, where the formation of micelles leads to a distinct change in the slope of the conductivity versus concentration plot. Micelles, being larger aggregates, have lower mobility than individual surfactant ions, and they also bind some counterions, reducing the total number of effective charge carriers.[9] For non-ionic surfactants like Lauroyl methyl glucamide, the change in conductivity is much less pronounced.[5] However, the technique can sometimes be applied, as the formation of micelles can still slightly alter the solution's conductivity due to changes in water structure and viscosity. The sensitivity may be improved by adding a small amount of electrolyte.[5]

Experimental Protocol:

  • Preparation of Solutions: Prepare a series of Lauroyl methyl glucamide solutions of different concentrations in high-purity deionized water.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement:

    • Measure the specific conductance of the pure solvent.

    • Measure the specific conductance of each prepared surfactant solution, starting from the lowest concentration.

    • Ensure the solution is well-mixed and thermally equilibrated before each reading.

  • Data Analysis:

    • Plot the specific conductance (κ) versus the surfactant concentration (C).[16]

    • The plot will show two linear portions with slightly different slopes.

    • The CMC is the concentration at the intersection of these two lines.

Quantitative Data Summary

The CMC of Lauroyl methyl glucamide is influenced by factors such as temperature and the presence of electrolytes.[1] The values reported in the literature provide a reference range for experimental work.

SurfactantMethodTemperatureCMC ValueReference
N-lauroyl-N-methylglucamideSurface TensionNot Specified2.48 × 10⁻⁴ mol/L (0.248 mM)[1]
N-lauroyl-N-methylglucamideNot Specified25°C0.1–0.5 mM[1]
N-decanoyl-N-methylglucamide (MEGA-10)Fluorescence (ANS probe)25°C4.8 mM[17]

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the CMC determination experiments.

G start Start stock Prepare Concentrated Stock Solution start->stock dilute Create a Series of Dilutions stock->dilute measure Perform Physical Property Measurement (e.g., Surface Tension, Fluorescence) dilute->measure plot Plot Measured Property vs. log(Concentration) measure->plot determine Identify Breakpoint (Inflection Point) plot->determine cmc CMC Value Determined determine->cmc end_node End cmc->end_node

Caption: General workflow for CMC determination.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare LMG Stock Solution dilute Prepare Serial Dilutions in Solvent stock->dilute equilibrate Allow Equilibration Before Each Reading dilute->equilibrate tensiometer Measure Surface Tension (Tensiometer) plot Plot Surface Tension vs. log(Concentration) tensiometer->plot equilibrate->tensiometer intersect Determine Intersection of Two Linear Fits plot->intersect cmc Result: CMC intersect->cmc

Caption: Workflow for the Surface Tension method.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare LMG Stock Solution dilute Prepare Serial Dilutions stock->dilute add_probe Add Constant Amount of Pyrene Probe dilute->add_probe fluorometer Record Emission Spectrum (Ex: ~336 nm) add_probe->fluorometer get_intensity Extract Intensities at ~373nm (I1) & ~384nm (I3) fluorometer->get_intensity plot Plot I1/I3 Ratio vs. log(Concentration) get_intensity->plot sigmoid Identify Midpoint of Sigmoidal Transition plot->sigmoid cmc Result: CMC sigmoid->cmc

Caption: Workflow for the Fluorescence Spectroscopy method.

References

Molecular formula and structure of Lauroyl methyl glucamide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Lauroyl Methyl Glucamide, a non-ionic surfactant valued for its mildness, biodegradability, and performance in a variety of applications. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, physicochemical properties, synthesis, and analysis.

Molecular Identity and Structure

Lauroyl Methyl Glucamide is a sugar-based surfactant derived from renewable resources.[1][2] It is synthesized from lauric acid, a fatty acid, and N-methylglucamine, which is derived from glucose.[1]

Molecular Formula: C₁₉H₃₉NO₆[3]

IUPAC Name: N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[1][3]

CAS Number: 87246-72-8[3]

The structure of Lauroyl Methyl Glucamide features a hydrophilic head group composed of the N-methylglucamine moiety with multiple hydroxyl groups, and a hydrophobic tail consisting of the lauroyl (C12) alkyl chain. This amphiphilic nature is responsible for its surface-active properties.

Figure 1: Chemical Structure of Lauroyl Methyl Glucamide.

Physicochemical Properties

A summary of the key physicochemical properties of Lauroyl Methyl Glucamide is presented in the table below.

PropertyValueReference
Molecular Weight 377.5 g/mol [1][3]
Appearance Solid
Solubility Soluble in water (241.9 mg/L at 25 °C, estimated)[4]
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[3]

Synthesis of Lauroyl Methyl Glucamide

The primary method for synthesizing Lauroyl Methyl Glucamide is through the amidation of N-methylglucamine with lauric acid or its methyl ester.[1] Enzymatic synthesis, particularly using immobilized lipase (B570770) from Candida antarctica (Novozym 435®), has gained prominence as a greener alternative to traditional chemical methods.[5][6] This biocatalytic approach can be conducted in the absence of organic solvents, reducing the environmental impact.[6]

Synthesis_Workflow Reactants N-Methylglucamine + Lauric Acid (or Methyl Laurate) Reaction Enzymatic Amidation (Solvent-free, 90°C) Reactants->Reaction Enzyme Immobilized Lipase (e.g., Novozym 435®) Enzyme->Reaction Monitoring Reaction Monitoring (HPLC-ELSD) Reaction->Monitoring Purification Product Purification Reaction->Purification Monitoring->Reaction Feedback for optimization Product Lauroyl Methyl Glucamide Purification->Product

Figure 2: General workflow for the enzymatic synthesis of Lauroyl Methyl Glucamide.

Experimental Protocols

Enzymatic Synthesis of Lauroyl Methyl Glucamide (Solvent-Free)

This protocol is based on methodologies described in the literature for the enzymatic synthesis of N-acyl-N-methyl glucamides.[2][6]

Materials:

  • N-methylglucamine (MEG)

  • Lauric acid or methyl laurate

  • Immobilized lipase from Candida antarctica (Novozym® 435)

  • Round bottom flask

  • Magnetic stirrer with heating

  • Vacuum pump (optional, for removal of water byproduct)

Procedure:

  • Combine equimolar amounts of N-methylglucamine and lauric acid (or methyl laurate) in a round bottom flask.

  • Add the immobilized lipase, typically at a concentration of 4% (w/w) of the total substrate weight.[2]

  • Heat the reaction mixture to 90°C with constant stirring.[2]

  • The reaction is allowed to proceed for several hours. The progress can be monitored by taking samples at regular intervals for analysis.

  • Upon completion, the enzyme can be recovered by filtration for potential reuse.

  • The crude product can be purified using appropriate chromatographic techniques.

Analytical Method for Reaction Monitoring by HPLC-ELSD

This method is adapted from published procedures for the analysis of Lauroyl Methyl Glucamide synthesis.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column

Mobile Phase:

  • A gradient elution system is typically used, involving a mixture of water and an organic solvent like acetonitrile.

Procedure:

  • Prepare standards of N-methylglucamine, lauric acid, and Lauroyl Methyl Glucamide of known concentrations.

  • Dilute the reaction samples in a suitable solvent.

  • Inject the standards and samples into the HPLC system.

  • The components are separated on the C18 column based on their polarity.

  • The ELSD allows for the detection of all non-volatile components, including N-methylglucamine, which lacks a UV chromophore.[2]

  • Quantify the amounts of reactants and products by comparing the peak areas to the calibration curves generated from the standards. The use of a double-logarithmic (log-log) relation for calibration curves with ELSD is recommended.[2]

Applications in Research and Development

Lauroyl Methyl Glucamide is primarily utilized for its surfactant properties.[1] In research and development, it is a compound of interest for formulating mild cleansing products, such as skin and hair care formulations.[1] Its biodegradable nature makes it an attractive ingredient for developing environmentally friendly products.[1] Furthermore, its synthesis serves as a model for studying green chemistry principles, particularly in the context of enzymatic reactions and solvent-free processes.[6]

References

Methodological & Application

Application Notes and Protocols: Laboratory-Scale Synthesis and Purification of Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, valued for its mildness, biodegradability, and stability, particularly in alkaline conditions.[1] It is synthesized from lauric acid and N-methylglucamine.[1] This document provides detailed protocols for the laboratory-scale synthesis and purification of Lauroyl Methyl Glucamide, targeting high-purity material suitable for research and development purposes. Both enzymatic and chemical synthesis routes are described, along with methods for purification and characterization.

Synthesis Protocols

Two primary methods for the synthesis of Lauroyl Methyl Glucamide are presented: an enzymatic route offering a green chemistry approach and a traditional two-step chemical synthesis.

Enzymatic Synthesis Protocol

This method utilizes an immobilized lipase (B570770) to catalyze the amidation of N-methylglucamine with lauric acid.[2] It can be performed in a solvent or under solvent-free conditions.[3]

Materials:

  • N-methylglucamine (MGL)

  • Lauric acid (AL)

  • Immobilized lipase from Candida antarctica (e.g., Novozym 435®)[2]

  • tert-Amyl alcohol (solvent, optional)[2]

Equipment:

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and hot plate or thermostatically controlled oil bath

  • Vacuum filtration apparatus

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Dissolve N-methylglucamine and lauric acid in tert-amyl alcohol in the reaction vessel. If performing a solvent-free synthesis, directly mix the solid reactants.[3]

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature. Optimal conditions have been reported to be a 1:1 molar ratio of MGL to AL, 8% (w/w) Novozym 435® concentration, and a temperature of 50-55 °C.[2]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to measure the consumption of reactants and the formation of the product.[1]

  • Enzyme Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by filtration for potential reuse.[1]

  • Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

Quantitative Data for Enzymatic Synthesis:

ParameterValueReference
Molar Ratio (MGL:AL)1:1[2]
Enzyme Concentration8% (w/w) Novozym 435®[2]
Reaction Temperature50-55 °C[2]
Lauric Acid Conversion64.5%[2]
Product Yield96.5%[2]
Solvent-free final amide yield99%[4]
Two-Step Chemical Synthesis Protocol

This traditional method involves the initial synthesis of N-methylglucamine followed by its amidation.[1]

Step 1: Synthesis of N-methylglucamine

Materials:

Equipment:

  • High-pressure reactor (hydrogenator)

  • Filtration apparatus

Procedure:

  • Reductive Amination: D-glucose is reacted with methylamine in an alcohol solvent in the presence of a Raney nickel catalyst under hydrogen pressure.

  • Catalyst Removal: After the reaction is complete, the Raney nickel catalyst is carefully removed by filtration.

  • Solvent Removal: The solvent is removed by evaporation to yield N-methylglucamine.

Step 2: Amidation of N-methylglucamine

Materials:

  • N-methylglucamine (from Step 1)

  • Lauric acid or methyl laurate

  • Sodium methoxide (B1231860) (catalyst)[1]

Equipment:

  • Reaction vessel with a reflux condenser

  • Stirrer and heating mantle

Procedure:

  • Reaction Setup: N-methylglucamine and lauric acid (or its methyl ester) are combined in the reaction vessel.

  • Catalyst Addition: A catalytic amount of sodium methoxide is added to the mixture.

  • Reaction: The mixture is heated and stirred to effect the amidation reaction.

  • Neutralization: Upon completion, the catalyst is neutralized.

Purification Protocol

Purification is crucial to remove unreacted starting materials, catalysts, and byproducts. A combination of extraction and chromatographic techniques is often employed.

Materials:

  • Crude Lauroyl Methyl Glucamide

  • Ethyl acetate (B1210297) or isobutanol (extraction solvents)[5]

  • Deionized water

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol gradients)

Equipment:

  • Separatory funnel

  • Glass column for chromatography

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) for analysis[1]

Procedure:

  • Extraction:

    • Dissolve the crude product in a mixture of water and an organic solvent such as ethyl acetate or isobutanol.[5]

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate. The aqueous phase containing polar impurities is removed.

    • The organic phase containing the product is washed with deionized water.

  • Solvent Removal: The organic solvent is removed from the washed organic phase using a rotary evaporator to yield the partially purified product.

  • Column Chromatography:

    • For higher purity, the partially purified product can be subjected to silica gel column chromatography.

    • A suitable solvent system (e.g., a gradient of methanol in chloroform) is used to elute the product from the column, separating it from less polar and more polar impurities.

  • Final Product Isolation: The fractions containing the pure product, as determined by a technique like Thin Layer Chromatography (TLC) or HPLC, are combined, and the solvent is evaporated to yield pure Lauroyl Methyl Glucamide.

Characterization

The identity and purity of the synthesized Lauroyl Methyl Glucamide should be confirmed using appropriate analytical techniques.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD): This is a primary method for assessing the purity of the final product and quantifying it.[1] A C18 reverse-phase column with a gradient of acetonitrile (B52724) and water is a common setup.[1]

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups such as the amide C=O stretch, N-H bend, and O-H stretch, which are characteristic of the Lauroyl Methyl Glucamide structure.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the chemical structure of the synthesized compound.

Visualizations

Diagrams of Experimental Workflows:

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_product Final Product MGL N-methylglucamine ReactionVessel Reaction Vessel (50-55 °C, Stirring) MGL->ReactionVessel LA Lauric Acid LA->ReactionVessel Solvent tert-Amyl Alcohol (optional) Solvent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Recover Enzyme Enzyme Novozym 435® Enzyme->ReactionVessel Evaporation Rotary Evaporation Filtration->Evaporation Remove Solvent LMG Lauroyl Methyl Glucamide Evaporation->LMG Chemical_Synthesis_Workflow cluster_step1 Step 1: N-methylglucamine Synthesis cluster_step2 Step 2: Amidation cluster_purification Purification Glucose D-Glucose ReductiveAmination Reductive Amination (Raney Ni, H2) Glucose->ReductiveAmination Methylamine Methylamine Methylamine->ReductiveAmination NMG N-methylglucamine ReductiveAmination->NMG Amidation Amidation (Sodium Methoxide) NMG->Amidation LauricAcid Lauric Acid / Methyl Laurate LauricAcid->Amidation CrudeLMG Crude Lauroyl Methyl Glucamide Amidation->CrudeLMG Purification Extraction & Chromatography CrudeLMG->Purification PureLMG Pure Lauroyl Methyl Glucamide Purification->PureLMG

References

Application Notes and Protocols for Monitoring Lauroyl Methyl Glucamide Synthesis via HPLC-ELSD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the monitoring of Lauroyl Methyl Glucamide synthesis using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). Lauroyl Methyl Glucamide is a biodegradable, non-ionic surfactant derived from renewable resources, making its efficient synthesis and monitoring crucial.[1][2] This method offers a robust and sensitive alternative to traditional detection methods like Ultraviolet (UV) and Refractive Index (RI), which are unsuitable for detecting all reaction components, particularly the reactant N-methylglucamine (MEG).[1][3] The protocol described herein allows for the effective separation and quantification of the substrates (lauric acid and/or methyl laurate, and N-methylglucamine), the final product (Lauroyl Methyl Glucamide), and any by-products.

Introduction

Lauroyl Methyl Glucamide is synthesized through the amidation of N-methylglucamine (MEG) with lauric acid or its methyl ester.[4] This reaction is often catalyzed by enzymes, such as lipases, to create a more environmentally friendly process.[4][5] To optimize reaction kinetics and ensure product purity, a reliable analytical method for real-time monitoring is essential.[4]

While HPLC is a standard technique for such monitoring, common detectors like UV and RI are not universally applicable for this synthesis. N-methylglucamine (MEG), a key hydrophilic reactant, lacks a UV chromophore and is therefore not detectable by UV absorption.[1][3] Refractive Index detection, while universal, is often not sensitive enough and is incompatible with gradient elution methods required for optimal separation of all reaction components.[1][3]

The Evaporative Light Scattering Detector (ELSD) overcomes these limitations.[6] It is a universal detector that can quantify any non-volatile or semi-volatile analyte, irrespective of its optical properties.[6][7] The ELSD works by nebulizing the column effluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles.[6][7] This makes it an ideal choice for monitoring the synthesis of Lauroyl Methyl Glucamide, enabling the quantification of all key components in a single chromatographic run.[1]

Principles of ELSD Detection

The operation of an ELSD is a three-stage process:

  • Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and passed through a nebulizer to form a fine aerosol of droplets.[6][8]

  • Evaporation: These droplets then travel through a heated drift tube where the volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.[6][8]

  • Detection: The solid analyte particles pass through a light beam, and the scattered light is measured by a photodetector.[6][7] The intensity of the scattered light is proportional to the mass of the analyte.[9]

This detection mechanism makes ELSD compatible with gradient elution and highly sensitive for non-chromophoric compounds.[7]

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the HPLC-ELSD analysis of Lauroyl Methyl Glucamide synthesis.

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Lauroyl Methyl Glucamide standard

  • N-methylglucamine (MEG) standard

  • Lauric acid standard

  • Methyl laurate standard

  • Reaction samples (quenched at various time points)

Instrumentation
  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions

The following table summarizes the optimized HPLC and ELSD parameters for the analysis.

ParameterSetting
HPLC System
ColumnC18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient ProgramSee Table 2
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
ELSD Detector
Nebulizer Temperature30°C
Evaporator Temperature50°C
Gas (Nitrogen) Flow Rate1.5 L/min

Table 1: HPLC and ELSD Parameters

Gradient Elution Program

A gradient elution is necessary to achieve a good separation of the polar reactant (MEG) and the non-polar product and other reactants.

Time (min)% Mobile Phase A% Mobile Phase B
0955
10595
25595
30955
40955

Table 2: Gradient Elution Program

Sample and Standard Preparation
  • Standards: Prepare individual stock solutions of Lauroyl Methyl Glucamide, N-methylglucamine, lauric acid, and methyl laurate in a suitable solvent (e.g., methanol or a mixture of methanol and water). Prepare working standards by diluting the stock solutions to a range of concentrations to create a calibration curve.

  • Reaction Samples: At desired time points during the synthesis, withdraw an aliquot of the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or addition of a stopping agent). Dilute the quenched sample with a suitable solvent to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

Data Analysis

The ELSD response is often non-linear. Therefore, a double-logarithmic (log-log) plot of peak area versus concentration is typically used to generate a linear calibration curve.[1] The concentration of each component in the reaction samples can then be determined from its peak area using the calibration curve.

Data Presentation

The quantitative data obtained from the HPLC-ELSD analysis can be summarized in tables for easy comparison of reaction progress over time.

Time (hours)N-methylglucamine (MEG) Conc. (mg/mL)Lauric Acid Conc. (mg/mL)Lauroyl Methyl Glucamide Conc. (mg/mL)
010.020.00.0
27.515.05.0
45.010.010.0
82.55.015.0
160.51.019.0
24< LOD< LOD20.0

Table 3: Example of Reaction Monitoring Data (Note: Data is illustrative and will vary based on specific reaction conditions.)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD Analysis cluster_elsd ELSD Detection cluster_data Data Analysis prep_standards Prepare Standards hplc_injection Inject into HPLC prep_standards->hplc_injection prep_samples Prepare Reaction Samples prep_samples->hplc_injection separation C18 Column Separation hplc_injection->separation elution Gradient Elution separation->elution nebulization Nebulization elution->nebulization evaporation Evaporation nebulization->evaporation detection Light Scattering Detection evaporation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Log-Log Calibration chromatogram->calibration quantification Quantify Components calibration->quantification

Caption: Experimental workflow for HPLC-ELSD analysis.

Lauroyl Methyl Glucamide Synthesis Pathway

synthesis_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products lauric_acid Lauric Acid / Methyl Laurate reaction Enzymatic Amidation lauric_acid->reaction meg N-methylglucamine (MEG) meg->reaction product Lauroyl Methyl Glucamide reaction->product byproduct Water / Methanol reaction->byproduct

Caption: Synthesis of Lauroyl Methyl Glucamide.

Conclusion

The HPLC-ELSD method described provides a sensitive, reliable, and universal approach for monitoring the synthesis of Lauroyl Methyl Glucamide.[1][3] Its ability to detect all reaction components, including the non-chromophoric N-methylglucamine, makes it superior to conventional HPLC methods employing UV or RI detectors.[1] This protocol enables researchers and process chemists to accurately track substrate consumption and product formation, facilitating reaction optimization and ensuring the quality of the final surfactant product.

References

Application of Lauroyl Methyl Glucamide in Biodegradable Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, specifically from the reaction of lauric acid and N-methylglucamine.[1] Its favorable characteristics, including high biodegradability, good surface activity, and mildness, make it a compelling ingredient for a variety of biodegradable formulations in the cosmetics, personal care, and agrochemical industries.[2][3] This document provides detailed application notes and experimental protocols for researchers and formulators working with Lauroyl Methyl Glucamide.

Physicochemical Properties and Performance Data

Lauroyl Methyl Glucamide exhibits excellent surfactant properties, contributing to its effectiveness in various formulations. A summary of its key performance data is presented below.

PropertyValueTest MethodReference
Biodegradability Readily Biodegradable (>60% in 28 days)OECD 301F[4]
Critical Micelle Concentration (CMC) ~0.5 - 1.0 mMSurface Tension MeasurementGeneral Surfactant Knowledge
Surface Tension at CMC ~25 - 30 mN/mDu Noüy Ring MethodGeneral Surfactant Knowledge
Foaming Ability Good, stable foamRoss-Miles Method[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of Lauroyl Methyl Glucamide in their specific formulations.

Protocol 1: Determination of Ready Biodegradability (based on OECD 301F)

This protocol outlines the manometric respirometry test to assess the ready biodegradability of Lauroyl Methyl Glucamide.[4][6]

Objective: To determine the aerobic biodegradation of Lauroyl Methyl Glucamide by measuring oxygen consumption.

Materials:

  • Lauroyl Methyl Glucamide

  • Activated sludge from a sewage treatment plant[7][8]

  • Mineral medium (as per OECD 301 guidelines)

  • Reference substance (e.g., sodium benzoate)

  • Respirometer apparatus with closed bottles and pressure sensors

  • Magnetic stirrers

Procedure:

  • Preparation of Test Medium: Prepare the mineral medium according to OECD 301 guidelines.

  • Inoculum Preparation: Collect fresh activated sludge and prepare it as per the OECD 301F guideline. The final concentration of the inoculum in the test medium should be between 30 and 100 mg/L of suspended solids.[8]

  • Test Setup:

    • Prepare test bottles containing the mineral medium and Lauroyl Methyl Glucamide at a concentration that will yield a theoretical oxygen demand (ThOD) of 50-100 mg/L.

    • Prepare a blank control with only the inoculum and mineral medium.

    • Prepare a reference control with the inoculum, mineral medium, and the reference substance.

    • Prepare an abiotic control with Lauroyl Methyl Glucamide and mineral medium (without inoculum) to check for any non-biological oxygen demand.

  • Incubation: Place the sealed bottles in the respirometer, which is maintained at a constant temperature (typically 20-24°C) in the dark. Stir the contents continuously.

  • Measurement: Monitor the oxygen consumption in each bottle over a 28-day period using the pressure sensors. The amount of oxygen consumed is used to calculate the percentage of biodegradation.

  • Data Analysis:

    • Calculate the Theoretical Oxygen Demand (ThOD) for Lauroyl Methyl Glucamide based on its chemical formula.

    • The percentage of biodegradation is calculated as:

    • The "10-day window" is a critical criterion for ready biodegradability. This window begins when 10% of the substance has been degraded and must be completed within 10 days for the substance to pass the 60% degradation threshold.[6]

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

This protocol describes how to determine the CMC of Lauroyl Methyl Glucamide by measuring the surface tension of its aqueous solutions at various concentrations.[9][10][11]

Objective: To find the concentration at which Lauroyl Methyl Glucamide molecules begin to form micelles in an aqueous solution.

Materials:

  • Lauroyl Methyl Glucamide

  • Deionized water

  • Tensiometer (using the Du Noüy ring method or Wilhelmy plate method)[12][13]

  • Precision balance

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of Lauroyl Methyl Glucamide in deionized water. From this stock solution, prepare a series of dilutions with decreasing concentrations.

  • Surface Tension Measurement:

    • Calibrate the tensiometer according to the manufacturer's instructions.

    • Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.

    • Ensure the platinum ring or plate is thoroughly cleaned and flamed (if applicable) between each measurement to avoid cross-contamination.[14]

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the Lauroyl Methyl Glucamide concentration (log C).[9]

    • The resulting graph will show two distinct linear regions. Below the CMC, the surface tension decreases linearly with increasing log C. Above the CMC, the surface tension remains relatively constant.

    • The CMC is the concentration at the point of intersection of these two linear portions.

Protocol 3: Evaluation of Foaming Properties (Ross-Miles Method)

This protocol outlines a standard method for evaluating the foaming capacity and foam stability of Lauroyl Methyl Glucamide solutions.[5]

Objective: To assess the ability of Lauroyl Methyl Glucamide to generate foam and the stability of that foam over time.

Materials:

  • Lauroyl Methyl Glucamide

  • Deionized water

  • Ross-Miles foam apparatus (a jacketed glass tube with a specified height and diameter, and a pipette with a specified orifice)

  • Thermostatic water bath

  • Stopwatch

Procedure:

  • Solution Preparation: Prepare a solution of Lauroyl Methyl Glucamide at a desired concentration in deionized water.

  • Apparatus Setup:

    • Set up the Ross-Miles apparatus and circulate water from the thermostatic bath through the jacket to maintain a constant temperature (e.g., 25°C).

    • Add 50 mL of the surfactant solution to the bottom of the main tube.

  • Foam Generation:

    • Fill the pipette with 200 mL of the same surfactant solution.

    • Position the pipette at the top of the main tube and allow the solution to drain from the specified height onto the surface of the solution below, generating foam.

  • Measurement:

    • Immediately after the pipette has drained, measure the initial height of the foam column. This is the foaming capacity.

    • Start the stopwatch and record the foam height at regular intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Analysis:

    • The initial foam height provides a quantitative measure of the foaming power.

    • The rate of decrease in foam height over time indicates the foam's stability. A slower decrease signifies greater stability.

Signaling Pathways and Experimental Workflows

Enzymatic Synthesis of Lauroyl Methyl Glucamide

The enzymatic synthesis of Lauroyl Methyl Glucamide is a green chemistry approach that utilizes lipases as catalysts. This method offers high selectivity and avoids the harsh conditions and byproducts associated with traditional chemical synthesis.[15][16]

Enzymatic_Synthesis Lauric Acid Lauric Acid Reaction_Mixture Reaction Mixture (Solvent-free or in tert-amyl alcohol) Lauric Acid->Reaction_Mixture N-Methylglucamine N-Methylglucamine N-Methylglucamine->Reaction_Mixture Lauroyl_Methyl_Glucamide Lauroyl Methyl Glucamide (Product) Reaction_Mixture->Lauroyl_Methyl_Glucamide Catalysis Immobilized_Lipase Immobilized Lipase (e.g., Novozym 435) Immobilized_Lipase->Lauroyl_Methyl_Glucamide Purification Purification Lauroyl_Methyl_Glucamide->Purification Final_Product Pure Lauroyl Methyl Glucamide Purification->Final_Product

Caption: Enzymatic Synthesis Workflow.

Experimental Workflow for Biodegradable Formulation Development

The development of a biodegradable formulation incorporating Lauroyl Methyl Glucamide involves a systematic evaluation of its performance and environmental impact.

Formulation_Workflow cluster_0 Phase 1: Component Selection & Characterization cluster_1 Phase 2: Formulation & Performance Testing cluster_2 Phase 3: Biodegradability & Safety Assessment Define_Formulation_Goals Define Formulation Goals (e.g., cleaning, emulsification) Select_LMG Select Lauroyl Methyl Glucamide (LMG) Define_Formulation_Goals->Select_LMG Characterize_LMG Characterize LMG Properties (CMC, Surface Tension) Select_LMG->Characterize_LMG Develop_Prototype Develop Prototype Formulations Characterize_LMG->Develop_Prototype Performance_Testing Performance Testing (Foaming, Emulsification, etc.) Develop_Prototype->Performance_Testing Optimize_Formulation Optimize Formulation Performance_Testing->Optimize_Formulation Optimize_Formulation->Develop_Prototype Iterate Biodegradability_Test Biodegradability Testing (OECD 301F) Optimize_Formulation->Biodegradability_Test Toxicity_Assessment Toxicity Assessment (Optional) Biodegradability_Test->Toxicity_Assessment Final_Formulation Final Biodegradable Formulation Toxicity_Assessment->Final_Formulation

Caption: Biodegradable Formulation Workflow.

Application in Specific Formulations

Biodegradable Cleaning Formulations

Lauroyl Methyl Glucamide is an excellent choice for biodegradable household and industrial cleaners due to its effective cleansing properties and environmental profile.[17] It can be used as a primary or co-surfactant to enhance cleaning performance while maintaining mildness. Its compatibility with other surfactants allows for the creation of synergistic blends with improved soil removal and foaming characteristics.[18]

Agrochemical Formulations

In the agrochemical industry, Lauroyl Methyl Glucamide can be utilized as a biodegradable adjuvant and an intermediate in the synthesis of pesticides.[2] Its surfactant properties can improve the wetting, spreading, and penetration of active ingredients, thereby enhancing the efficacy of herbicides, insecticides, and fungicides. Its biodegradability minimizes the environmental impact of these formulations.

Personal Care and Cosmetic Formulations

Due to its mildness and conditioning properties, Lauroyl Methyl Glucamide is widely used in skin and hair care products.[19] It is suitable for facial cleansers, body washes, shampoos, and makeup removers.[20][21] It provides a rich, creamy lather and leaves the skin and hair feeling soft and conditioned.[17] Its use in "sulfate-free" and "betaine-free" formulations is a growing trend.[21]

Conclusion

Lauroyl Methyl Glucamide is a versatile and sustainable surfactant with broad applications in the development of biodegradable formulations. Its excellent performance characteristics, coupled with its favorable environmental and safety profile, make it a valuable ingredient for researchers and formulators seeking to create effective and eco-friendly products. The protocols and data presented in this document provide a solid foundation for the successful application of Lauroyl Methyl Glucamide in a variety of innovative formulations.

References

Application Notes & Protocols: Utilizing Lauroyl Methyl Glucamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, specifically through the reaction of lauric acid and N-methylglucamine.[1] Its biodegradable nature and low toxicity profile make it a compound of significant interest for developing environmentally friendly agrochemical formulations.[2] In the context of pesticide research, Lauroyl Methyl Glucamide primarily serves as an intermediate or adjuvant, enhancing the efficacy of active ingredients through improved wetting, spreading, and penetration of plant surfaces.[3][4] This document provides detailed application notes and experimental protocols for researchers exploring the use of Lauroyl Methyl Glucamide in agrochemical development.

Physicochemical Properties

PropertyValueReference
CAS Number 87051-15-8[1]
Molecular Formula C19H39NO6[1]
Molecular Weight 377.5 g/mol [1]
IUPAC Name N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]dodecanamide[1]
Type Non-ionic surfactant[1]
Origin Derived from renewable resources (glucose and fatty acids)[1][2]
Safety Causes skin and serious eye irritation. May cause respiratory irritation.

Application in Agrochemical Formulations

Lauroyl Methyl Glucamide, as part of the broader glucamide surfactant category, is utilized as an adjuvant in pesticide formulations to enhance the performance of the active ingredient.[3] Its primary functions include:

  • Wetting Agent: Reduces the surface tension of spray droplets, allowing them to spread more effectively across the waxy surfaces of leaves rather than beading up and rolling off.[4]

  • Penetrant: Increases the penetration of the pesticide through the plant cuticle, leading to better absorption of the active ingredient.[3]

  • Humectant: Possesses humectant properties that can help to keep spray deposits in a soluble form on the leaf surface for a longer duration, which can improve uptake.[3]

  • Emulsifier: Can be used in Emulsifiable Concentrate (EC) formulations to create a stable emulsion when mixed with water.[5]

These properties can lead to a significant improvement in the biological efficacy of pesticides, potentially allowing for reduced application rates of the active ingredient.[6]

Experimental Protocols

Enzymatic Synthesis of Lauroyl Methyl Glucamide

This protocol describes a solvent-free enzymatic synthesis of Lauroyl Methyl Glucamide, which is an environmentally benign approach.[7]

Materials:

  • N-methylglucamine (MEG)

  • Lauric acid

  • Immobilized lipase (B570770) from Candida antarctica (e.g., Novozym 435®)

  • Thermomixer or reaction vessel with temperature control and agitation

  • High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) for analysis

Procedure:

  • Combine N-methylglucamine and lauric acid in a 1:1 molar ratio in a reaction vessel.[8]

  • Add the immobilized lipase catalyst (e.g., 4-8% by weight of the total reactants).[7][8]

  • Heat the mixture to the optimal reaction temperature, typically between 50-90°C, with continuous agitation (e.g., 900 rpm).[7][8]

  • Monitor the reaction progress over time (e.g., 24-48 hours) by taking small samples and analyzing them via HPLC-ELSD to determine the consumption of reactants and the formation of the Lauroyl Methyl Glucamide product.[6][9]

  • Upon completion of the reaction, the enzyme can be recovered by filtration for potential reuse.

  • The crude product can be further purified if necessary, though for many formulation applications, the reaction mixture may be used directly.

Quantitative Analysis of Synthesis:

ParameterConditionResultReference
Molar Ratio (MGL:AL) 1:1Optimal for maximizing yield[8]
Enzyme Concentration 8% (w/w)High conversion and yield[8]
Temperature 50-55 °COptimal for the specific enzymatic reaction[8]
Yield 96.5%Achieved under optimized conditions[8]
Lauric Acid Conversion 64.5%Achieved under optimized conditions[8]
Preparation of an Emulsifiable Concentrate (EC) Formulation

This protocol provides a general procedure for creating a simple EC formulation using Lauroyl Methyl Glucamide as a non-ionic emulsifier.

Materials:

  • Pesticide Active Ingredient (AI) - must be soluble in the chosen solvent

  • Solvent (e.g., Aromatic 200)

  • Lauroyl Methyl Glucamide (as a non-ionic emulsifier)

  • Anionic emulsifier (optional, for improved stability)

  • Glass beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the desired amount of the pesticide active ingredient in the solvent with stirring until a clear solution is obtained.

  • In a separate container, prepare the emulsifier system by blending Lauroyl Methyl Glucamide with an anionic emulsifier if used. The ratio of emulsifiers will need to be optimized for the specific AI and solvent system.

  • Slowly add the emulsifier system to the active ingredient-solvent mixture while stirring continuously.

  • Continue to stir until the formulation is homogeneous.

  • To test the emulsion stability, add a small amount of the EC formulation to water in a graduated cylinder, invert several times, and observe the formation and stability of the emulsion over time.

Evaluation of Wetting Efficacy (Contact Angle Measurement)

This protocol measures the effectiveness of Lauroyl Methyl Glucamide as a wetting agent by determining the contact angle of a spray solution on a hydrophobic surface. A lower contact angle indicates better wetting.

Materials:

  • Lauroyl Methyl Glucamide

  • Distilled water

  • Hydrophobic surface (e.g., paraffin-coated glass slide, or a representative plant leaf)

  • Contact angle goniometer or a camera with a macro lens

  • Micropipette

Procedure:

  • Prepare a series of aqueous solutions of Lauroyl Methyl Glucamide at different concentrations (e.g., 0.01%, 0.1%, 0.5%, 1.0% w/v).

  • Place the hydrophobic surface on a level stage.

  • Using a micropipette, carefully deposit a small droplet (e.g., 5-10 µL) of a test solution onto the surface.

  • Immediately measure the contact angle of the droplet with the surface using the goniometer or by capturing a side-profile image of the droplet and analyzing it with image analysis software.

  • Repeat the measurement for each concentration and for a control (distilled water without the surfactant).

  • A smaller contact angle compared to the control indicates improved wetting properties.

Visualizations

SynthesisWorkflow Reactants Reactants (N-methylglucamine & Lauric Acid) ReactionVessel Reaction Vessel (50-90°C, Agitation) Reactants->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435®) Enzyme->ReactionVessel Monitoring Reaction Monitoring (HPLC-ELSD) ReactionVessel->Monitoring Product Crude Lauroyl Methyl Glucamide ReactionVessel->Product Separation Enzyme Recovery (Filtration) Product->Separation Separation->Enzyme Reuse FinalProduct Final Product Separation->FinalProduct

Caption: Enzymatic Synthesis of Lauroyl Methyl Glucamide.

FormulationWorkflow cluster_mixing Mixing Steps AI Active Ingredient (AI) Mix1 Dissolve AI in Solvent AI->Mix1 Solvent Solvent Solvent->Mix1 LMG Lauroyl Methyl Glucamide (Non-ionic Surfactant) Mix2 Prepare Emulsifier Blend LMG->Mix2 Anionic Anionic Surfactant (Optional) Anionic->Mix2 Mix3 Combine Mixtures Mix1->Mix3 Mix2->Mix3 EC_Formulation Emulsifiable Concentrate (EC) Formulation Mix3->EC_Formulation StabilityTest Emulsion Stability Test (Dilution in Water) EC_Formulation->StabilityTest EfficacyTesting cluster_prep Preparation cluster_app Application & Measurement cluster_analysis Analysis Formulation Pesticide Formulation with LMG Application Spray Application Formulation->Application Control Pesticide Formulation without LMG Control->Application Target Target Pest/Weed & Plant/Surface Target->Application Measurement Measure Efficacy (e.g., Mortality, Biomass Reduction, Contact Angle) Application->Measurement Comparison Compare Results (Formulation vs. Control) Measurement->Comparison Conclusion Determine Efficacy Enhancement Comparison->Conclusion

References

Determining the Critical Micelle Concentration of Surfactants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The critical micelle concentration (CMC) is a fundamental parameter of any surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This transition point is characterized by abrupt changes in various physicochemical properties of the solution. The determination of the CMC is crucial in numerous applications, including drug delivery, formulation development, and cleaning processes, as it dictates the efficiency and behavior of the surfactant system. This document provides detailed application notes and protocols for four common techniques used to determine the CMC of surfactants: Tensiometry, Conductometry, UV-Vis Spectrophotometry, and Fluorometry.

Tensiometry

Tensiometry is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[1][2] It relies on measuring the surface tension of a surfactant solution as a function of its concentration.

Principle: Surfactant monomers adsorb at the liquid-air interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers. Above the CMC, any additional surfactant molecules form micelles in the bulk of the solution, and the surface tension remains relatively constant.[3][4] The CMC is identified as the point of inflection in the plot of surface tension versus the logarithm of surfactant concentration.[1][4]

Experimental Protocol: Wilhelmy Plate Method
  • Preparation of Solutions:

    • Prepare a stock solution of the surfactant in deionized water at a concentration significantly above the expected CMC.[5]

    • Create a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC. Preparing solutions on a logarithmic scale can be beneficial for plotting.[5]

  • Instrumentation and Calibration:

    • Utilize a surface tensiometer equipped with a Wilhelmy plate.

    • Calibrate the instrument according to the manufacturer's guidelines, often using a substance with a known surface tension like pure water.[5]

  • Measurement Procedure:

    • Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.

    • Immerse the Wilhelmy plate into the solution.

    • Measure the surface tension, allowing the reading to stabilize before recording the value.[5]

    • Repeat the measurement for each prepared surfactant solution, progressing from the lowest to the highest concentration.

    • Ensure the plate is thoroughly cleaned and dried between each measurement.[5]

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[1][5]

    • The resulting graph will display two linear regions: a descending slope at concentrations below the CMC and a nearly horizontal line at concentrations above the CMC.[5]

    • The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[4]

Data Summary
ParameterDescription
Applicability Ionic and non-ionic surfactants.[1][2]
Advantages Simple, intuitive, and widely applicable.[1] Provides information on surface activity.
Limitations Requires high instrument accuracy and precise control of temperature and solution purity.[1] Can be affected by surface-active impurities.[3]

Experimental Workflow

Tensiometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Tensiometer prep_dilutions->calibrate measure_lowest Measure Surface Tension of Lowest Concentration calibrate->measure_lowest measure_series Measure Subsequent Concentrations measure_lowest->measure_series plot_data Plot Surface Tension vs. log(Concentration) measure_series->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc

Caption: Workflow for CMC determination using tensiometry.

Conductometry

Conductometry is a straightforward and common technique for determining the CMC of ionic surfactants.[2][6] It is not suitable for non-ionic surfactants as they do not significantly alter the conductivity of the solution.[2]

Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the surfactant exists as monomers, and the conductivity increases linearly with concentration due to the increase in charge carriers.[1][7] Above the CMC, the formation of micelles, which are less efficient charge carriers than the individual monomers, leads to a decrease in the slope of the conductivity versus concentration plot.[7] The CMC is identified as the concentration at the intersection of the two linear segments.[1]

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the ionic surfactant in deionized water.[5]

    • Prepare a series of dilutions in volumetric flasks to obtain a range of concentrations.[5]

  • Instrumentation and Calibration:

    • Use a conductivity meter with a suitable conductivity cell.

    • Calibrate the instrument according to the manufacturer's instructions.

  • Measurement Procedure:

    • Place a known volume of deionized water in a thermostated beaker, preferably with a magnetic stirrer.[5]

    • Immerse the conductivity probe into the water and record the initial conductivity.

    • Make successive additions of the stock surfactant solution to the beaker, allowing the solution to equilibrate and recording the conductivity after each addition.

  • Data Analysis:

    • Plot the measured conductivity (κ) as a function of the surfactant concentration (C).[5]

    • The plot will typically show two linear regions with different slopes. The slope is steeper at concentrations below the CMC.[5]

    • The CMC is determined from the intersection of the two linear portions of the plot.

Data Summary
ParameterDescription
Applicability Ionic surfactants.[1][2]
Advantages Simple, relatively inexpensive, and provides reproducible results.
Limitations Not suitable for non-ionic surfactants.[2] Sensitivity can be affected by the presence of other electrolytes.

Experimental Workflow

Conductometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Ionic Surfactant Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions calibrate Calibrate Conductivity Meter prep_dilutions->calibrate measure_lowest Measure Conductivity of Lowest Concentration calibrate->measure_lowest measure_series Measure Subsequent Concentrations measure_lowest->measure_series plot_data Plot Conductivity vs. Concentration measure_series->plot_data determine_cmc Determine CMC from Intersection of Linear Fits plot_data->determine_cmc

Caption: Workflow for CMC determination using conductometry.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to determine the CMC of surfactants by employing a dye that exhibits a change in its absorption spectrum upon interaction with micelles.[8]

Principle: A hydrophobic dye is added to the surfactant solution. Below the CMC, the dye has low solubility in the aqueous environment. Above the CMC, the dye partitions into the hydrophobic core of the micelles, leading to a significant change in its absorbance, such as a shift in the maximum absorption wavelength or a sharp increase in absorbance.[8] The CMC is determined by plotting the absorbance at a specific wavelength against the surfactant concentration and identifying the point of abrupt change.

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the surfactant.

    • Prepare a stock solution of a suitable hydrophobic dye (e.g., Iodine, Pinacyanol chloride) in an appropriate solvent.

    • Create a series of surfactant solutions with varying concentrations, ensuring each contains a constant, low concentration of the dye.

  • Instrumentation:

    • Use a UV-Vis spectrophotometer.

  • Measurement Procedure:

    • Set the spectrophotometer to the wavelength of maximum absorbance for the dye in the micellar environment.

    • Measure the absorbance of each surfactant-dye solution.

  • Data Analysis:

    • Plot the absorbance as a function of the surfactant concentration.

    • The plot will show a sharp increase or change in slope at the CMC. The CMC is determined from this inflection point.

Data Summary
ParameterDescription
Applicability Ionic and non-ionic surfactants.
Advantages Widely available instrumentation, relatively simple procedure.
Limitations The added dye may influence the CMC value.[3] The choice of dye is critical and may not be suitable for all surfactant systems.

Logical Relationship

Spectrophotometry_Logic cluster_below_cmc Below CMC cluster_above_cmc Above CMC dye_aq Dye in Aqueous Environment low_abs Low Absorbance dye_aq->low_abs inflection Inflection Point in Absorbance vs. Concentration Plot low_abs->inflection micelle_form Micelle Formation dye_micelle Dye Partitions into Micelle Core micelle_form->dye_micelle high_abs High Absorbance / Spectral Shift dye_micelle->high_abs high_abs->inflection

Caption: Principle of CMC determination by UV-Vis spectrophotometry.

Fluorometry

Fluorometry is a highly sensitive method for determining the CMC, particularly for systems with very low CMC values.[1][9] It utilizes a fluorescent probe whose emission properties are sensitive to the polarity of its microenvironment.

Principle: A hydrophobic fluorescent probe, such as pyrene (B120774), is introduced into the surfactant solution. Below the CMC, the probe is in a polar aqueous environment and exhibits characteristic fluorescence.[1] Above the CMC, the probe partitions into the non-polar interior of the micelles. This change in the microenvironment leads to a significant alteration in the probe's fluorescence spectrum, such as a change in emission intensity or a shift in the emission wavelength.[10] The CMC is determined by monitoring this change as a function of surfactant concentration.

Experimental Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the surfactant.

    • Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone).

    • Prepare a series of surfactant solutions with varying concentrations, each containing a constant, very low concentration of the fluorescent probe.

  • Instrumentation:

    • Use a spectrofluorometer.

  • Measurement Procedure:

    • Set the excitation wavelength appropriate for the chosen probe (e.g., ~335 nm for pyrene).

    • Record the emission spectrum over the relevant wavelength range.

    • For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used as it is sensitive to the polarity of the probe's environment.

  • Data Analysis:

    • Plot the fluorescence intensity at a specific wavelength or the I1/I3 ratio (for pyrene) against the logarithm of the surfactant concentration.

    • The resulting plot is typically sigmoidal. The CMC is often taken as the point of maximum change in the slope of this curve, which can be determined from the first derivative of the plot.[2]

Data Summary
ParameterDescription
Applicability Ionic and non-ionic surfactants.[2]
Advantages High sensitivity, suitable for low CMC values.[1][9] Versatile and can be used for a wide range of surfactants.[9]
Limitations The probe itself may interact with the surfactant and affect the CMC. The choice of probe is crucial.[1]

Experimental Workflow

Fluorometry_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Surfactant & Probe Solutions prep_dilutions Create Serial Dilutions with Constant Probe Concentration prep_stock->prep_dilutions set_params Set Excitation/Emission Wavelengths prep_dilutions->set_params measure_spectra Record Fluorescence Spectra for Each Concentration set_params->measure_spectra plot_data Plot Fluorescence Intensity/Ratio vs. log(Concentration) measure_spectra->plot_data determine_cmc Determine CMC from Sigmoidal Fit or Derivative plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorometry.

References

Solvent-Free Synthesis of N-Lauroyl-N-methyl glucamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvent-free synthesis of N-Lauroyl-N-methyl glucamide, a non-ionic surfactant valued for its biodegradable and mild properties. The protocols outlined below emphasize green chemistry principles by eliminating the use of organic solvents, thereby reducing environmental impact and downstream processing costs.

Introduction

N-Lauroyl-N-methyl glucamide is a versatile surfactant derived from renewable resources, specifically lauric acid and N-methylglucamine. Its stable amide bond makes it suitable for a wide range of applications, including personal care products and pharmaceutical formulations. Traditional synthesis methods often rely on organic solvents to address the solubility differences between the lipophilic lauric acid and the hydrophilic N-methylglucamine. However, recent advancements have led to the development of efficient solvent-free synthesis routes, primarily through enzymatic catalysis. These methods offer high yields, improved product purity, and a significantly better environmental profile.

Synthesis Strategies Overview

The most prominent and successful solvent-free approach for synthesizing N-Lauroyl-N-methyl glucamide is a two-step enzymatic process. This method involves an initial lipase-catalyzed amidation reaction followed by a simple hydrolysis step to convert by-products into the desired final product.

Logical Workflow of the Two-Step Solvent-Free Enzymatic Synthesis

cluster_0 Step 1: Enzymatic Amidation (Solvent-Free) cluster_1 Step 2: Hydrolysis A N-methylglucamine (MEG) + Lauric Acid/Methyl Laurate B Immobilized Lipase (B570770) (e.g., Novozym 435®) Elevated Temperature (Molten State) A->B Reaction C Reaction Mixture: - N-Lauroyl-N-methyl glucamide (Product) - Amide-Ester (By-product) - Unreacted Substrates B->C Yields D Reaction Mixture from Step 1 C->D Proceed to Hydrolysis E Aqueous Medium (Alkaline pH) D->E Treatment F Final Product: - High Purity N-Lauroyl-N-methyl glucamide - Recovered Lauric Acid E->F Conversion

Caption: Workflow for the two-step solvent-free synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data from representative solvent-free synthesis protocols.

ParameterEnzymatic Synthesis (Solvent-Free) with HydrolysisNotes
Catalyst Immobilized lipase from Candida antarctica (Novozym 435®)A commonly used and effective biocatalyst.[1]
Reactants N-methylglucamine (MEG), Lauric Acid and/or Methyl LaurateThe use of a mixture can help maintain a molten state.[1]
Reaction Temperature Elevated (e.g., 90 °C)To ensure substrates are in a molten state for the reaction.[2]
Initial Amide Yield Varies (can be lower initially with by-product formation)The primary by-product is an amide-ester.[1]
Hydrolysis pH AlkalineTo selectively hydrolyze the ester bond of the by-product.
Final Amide Yield Up to 99%Achieved after the hydrolysis step.[1][2][3]
Purity Substantially free of residual N-methylglucamineAn important advantage as MEG can potentially form nitrosamines.[1][2][3][4]

Experimental Protocols

Protocol 1: Two-Step Solvent-Free Enzymatic Synthesis of N-Lauroyl-N-methyl glucamide

This protocol describes a highly efficient, solvent-free method for producing N-Lauroyl-N-methyl glucamide with a final yield of up to 99%.[1][2][3][4]

Materials:

  • N-methylglucamine (MEG)

  • Lauric acid

  • Methyl laurate

  • Immobilized lipase from Candida antarctica (Novozym 435®)

  • Aqueous solution of a suitable base (e.g., Sodium Hydroxide) for pH adjustment

Equipment:

  • Reaction vessel with temperature control and mechanical stirring

  • pH meter

  • Standard laboratory glassware

Procedure:

Step 1: Solvent-Free Enzymatic Amidation

  • Combine N-methylglucamine, lauric acid, and methyl laurate in the reaction vessel. A molar excess of the acyl donors (lauric acid/methyl laurate) to MEG is recommended to ensure complete conversion of MEG.

  • Heat the mixture to a temperature sufficient to create a molten state of the reactants (e.g., 90 °C) with continuous stirring.

  • Add the immobilized lipase catalyst (e.g., Novozym 435®) to the molten reaction mixture.

  • Allow the reaction to proceed at the elevated temperature with constant agitation. The reaction progress can be monitored by techniques such as HPLC to determine the consumption of MEG and the formation of the amide product and amide-ester by-product.

  • Continue the reaction until the N-methylglucamine is completely consumed. This may take several hours.

Step 2: Hydrolysis of Amide-Ester By-product

  • After the enzymatic reaction, cool the reaction mixture.

  • Suspend the product mixture in an aqueous medium.

  • Adjust the pH of the suspension to an alkaline value (e.g., pH 12.5) using a suitable base.

  • Stir the mixture at room temperature. The amide-ester by-product will be hydrolyzed to the desired N-Lauroyl-N-methyl glucamide and lauric acid.

  • Monitor the hydrolysis until the amide-ester is completely converted.

  • The final product, N-Lauroyl-N-methyl glucamide, can then be isolated and purified. The liberated lauric acid can also be recovered and recycled.

Signaling Pathway of Key Reactions

MEG N-methylglucamine (MEG) Lipase Immobilized Lipase (Catalyst) MEG->Lipase LA Lauric Acid / Methyl Laurate LA->Lipase Amide N-Lauroyl-N-methyl glucamide (Product) Lipase->Amide Amidation AmideEster Amide-Ester (By-product) Lipase->AmideEster Esterification (Side Reaction) Alkaline Alkaline Hydrolysis AmideEster->Alkaline FinalAmide High Purity N-Lauroyl-N-methyl glucamide Alkaline->FinalAmide Conversion RecoveredLA Recovered Lauric Acid Alkaline->RecoveredLA Recovery

Caption: Key reaction pathways in the two-step synthesis.

Conclusion

The solvent-free enzymatic synthesis of N-Lauroyl-N-methyl glucamide represents a significant advancement in sustainable surfactant production. This method not only minimizes the environmental impact by eliminating organic solvents but also offers high yields and product purity. The detailed protocols and data presented provide a solid foundation for researchers and professionals in the field to adopt and further optimize these green synthetic routes. The ability to recover and reuse the biocatalyst and by-products further enhances the economic viability and environmental benefits of this approach.

References

Application Note: Monitoring Lauroyl Methyl Glucamide Synthesis with Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of functional groups during the synthesis of Lauroyl methyl glucamide. Lauroyl methyl glucamide, a non-ionic surfactant, is synthesized via the amidation of lauric acid and N-methylglucamine.[1] Monitoring the reaction progress is crucial for optimizing yield and ensuring product purity. Infrared spectroscopy offers a rapid and non-destructive method to track the disappearance of reactant functional groups and the appearance of the amide product. This document provides detailed experimental protocols for both the synthesis and the subsequent FTIR analysis, along with a summary of characteristic infrared absorption peaks.

Introduction

Lauroyl methyl glucamide is a biodegradable and mild surfactant derived from renewable resources, making it a desirable ingredient in pharmaceutical and personal care formulations.[1] Its synthesis involves the formation of an amide bond between the carboxylic acid group of lauric acid and the secondary amine of N-methylglucamine.

Infrared spectroscopy is a powerful analytical technique for identifying functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. In the context of Lauroyl methyl glucamide synthesis, FTIR spectroscopy can be employed to:

  • Confirm the presence of starting materials.

  • Monitor the formation of the amide functional group.

  • Assess the consumption of the carboxylic acid and secondary amine reactants.

  • Qualitatively determine the reaction endpoint.

This application note serves as a practical guide for utilizing FTIR spectroscopy as a process analytical technology (PAT) tool in the synthesis of Lauroyl methyl glucamide.

Synthesis of Lauroyl Methyl Glucamide

The synthesis of Lauroyl methyl glucamide is achieved through the direct amidation of lauric acid with N-methylglucamine. This reaction can be carried out under solvent-free conditions, which is an environmentally friendly approach.[2]

Reaction Pathway

The chemical equation for the synthesis is as follows:

Lauric Acid + N-Methylglucamine → Lauroyl Methyl Glucamide + Water

G Lauric_Acid Lauric Acid (C12H24O2) Lauroyl_Methyl_Glucamide Lauroyl Methyl Glucamide (C19H39NO6) Lauric_Acid->Lauroyl_Methyl_Glucamide + N_Methylglucamine N-Methylglucamine (C7H17NO5) N_Methylglucamine->Lauroyl_Methyl_Glucamide Water Water (H2O) Lauroyl_Methyl_Glucamide->Water +

Figure 1: Chemical reaction for the synthesis of Lauroyl methyl glucamide.

Experimental Protocol: Solvent-Free Synthesis

This protocol is based on a solvent-free enzymatic synthesis approach, which is a green chemistry method.

Materials:

  • Lauric Acid (≥98%)

  • N-Methylglucamine (≥99%)

  • Immobilized Lipase (B570770) (e.g., Novozym® 435)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Vacuum pump

  • Thermometer

Procedure:

  • Reactant Preparation: Accurately weigh equimolar amounts of lauric acid and N-methylglucamine and add them to a round-bottom flask.

  • Enzyme Addition: Add the immobilized lipase catalyst to the flask. A typical catalyst loading is 4-8% by weight of the total reactants.[3]

  • Reaction Setup: Equip the flask with a magnetic stir bar, a thermometer, and connect it to a vacuum line.

  • Reaction Conditions: Heat the mixture to 90°C with continuous stirring.[2] Apply a vacuum to remove the water produced during the reaction, which drives the equilibrium towards product formation.

  • Reaction Monitoring: The reaction can be monitored by taking small aliquots at regular intervals for FTIR analysis.

  • Reaction Completion: The reaction is considered complete when the characteristic infrared absorption peak of the carboxylic acid O-H stretch disappears, and the amide C=O stretch remains constant. This typically occurs within 24-48 hours.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product can be used directly or purified further if necessary.

Infrared Spectroscopy Analysis

FTIR analysis is performed on the reactants and at various time points during the synthesis to monitor the functional group transformations.

Experimental Protocol: FTIR Analysis

Apparatus:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample vials

  • Spatula or pipette

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal before analyzing any samples.

  • Sample Analysis (Solids): Place a small amount of the solid sample (lauric acid, N-methylglucamine, or final product) directly onto the ATR crystal.

  • Sample Analysis (Reaction Mixture): For monitoring the reaction, carefully take a small aliquot of the hot, viscous reaction mixture and place it on the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups of the reactants and the product.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the key infrared absorption bands for the reactants and the product.

Functional Group Vibrational Mode Lauric Acid (Reactant) N-Methylglucamine (Reactant) Lauroyl Methyl Glucamide (Product)
O-H (Carboxylic Acid) Stretch, broad~3300-2500 cm⁻¹-Disappears
C=O (Carboxylic Acid) Stretch~1700 cm⁻¹-Disappears
N-H (Secondary Amine) Stretch-~3350 cm⁻¹ (broad)Disappears
O-H (Alcohol) Stretch, broad-~3400-3200 cm⁻¹~3400-3200 cm⁻¹
C-H (Alkyl) Stretch~2920, 2850 cm⁻¹~2930, 2860 cm⁻¹~2920, 2850 cm⁻¹
C=O (Amide I) Stretch--~1630 cm⁻¹ (strong)
N-H Bend (Amide II) Bend--~1550 cm⁻¹
C-N (Amide III) Stretch--~1350 cm⁻¹

Workflow for Synthesis and Analysis

The overall workflow from synthesis to analysis is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_analysis FTIR Analysis Reactants Mix Lauric Acid and N-Methylglucamine Catalyst Add Lipase Catalyst Reactants->Catalyst Reaction Heat and Stir under Vacuum Catalyst->Reaction Aliquot Take Reaction Aliquot Reaction->Aliquot Monitor Progress FTIR Acquire IR Spectrum Aliquot->FTIR Analyze Analyze Functional Group Peaks FTIR->Analyze Decision Decision Analyze->Decision Reaction Complete? Decision->Reaction No Product Isolate Product Decision->Product Yes

Figure 2: Workflow for the synthesis and FTIR analysis of Lauroyl methyl glucamide.

Conclusion

FTIR spectroscopy is an invaluable tool for the real-time monitoring of Lauroyl methyl glucamide synthesis. By tracking the changes in the characteristic infrared absorption bands of the reactants and the product, researchers can effectively follow the reaction progress, determine the endpoint, and ensure the desired product formation. The protocols and data presented in this application note provide a comprehensive framework for implementing this analytical technique in a laboratory or process setting.

References

Application Note: Molecular Confirmation of Lauroyl Methyl Glucamide by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the molecular confirmation and quantification of Lauroyl Methyl Glucamide, a non-ionic surfactant. The protocol is designed for researchers, scientists, and professionals in drug development and quality control. The methodology provides robust and specific identification of Lauroyl Methyl Glucamide by leveraging its characteristic fragmentation pattern. This document includes detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, along with visual representations of the experimental workflow and proposed fragmentation pathway.

Introduction

Lauroyl Methyl Glucamide is a sugar-based, non-ionic surfactant derived from renewable resources, valued for its mildness and biodegradability.[1] It is increasingly used in cosmetic, personal care, and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in various matrices. LC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for the definitive molecular confirmation of this compound.[2] This application note provides a complete protocol for the analysis of Lauroyl Methyl Glucamide using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
Sample Preparation

The sample preparation protocol is designed to be straightforward, ensuring high recovery and minimizing matrix effects.

  • Standard Solution Preparation:

    • Prepare a stock solution of Lauroyl Methyl Glucamide at 1 mg/mL in methanol.

    • Perform serial dilutions with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves.

  • Sample Matrix Preparation:

    • For formulated products, accurately weigh a portion of the sample and dissolve it in a known volume of methanol.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Centrifuge the sample to pellet any insoluble excipients.

    • Dilute the supernatant with a 50:50 mixture of acetonitrile and water to a concentration within the calibration range.

    • Filter the final diluted sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 10 mM Ammonium Acetate and 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions for Lauroyl Methyl Glucamide

The molecular formula of Lauroyl Methyl Glucamide is C₁₉H₃₉NO₆, with a molecular weight of 377.5 g/mol .[3] In positive ion ESI, it readily forms a protonated molecule [M+H]⁺ at m/z 378.3. The following MRM transitions are proposed for quantification and confirmation, based on common fragmentation patterns of N-acyl amides and sugar moieties.

Precursor Ion (m/z)Product Ion (m/z)Proposed FragmentUse
378.3196.1[Glucamide moiety]⁺Quantifier
378.3178.1[Glucamide moiety - H₂O]⁺Qualifier 1
378.3183.2[Lauroyl moiety]⁺Qualifier 2

Note: These transitions are proposed based on theoretical fragmentation and should be experimentally confirmed by infusing a standard solution of Lauroyl Methyl Glucamide and performing a product ion scan.

Workflow and Fragmentation Diagrams

G Figure 1: Experimental Workflow for Lauroyl Methyl Glucamide Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Standard Preparation Dilution Dilution Standard->Dilution Sample Sample Weighing & Dissolution Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration LC HPLC Separation (C18 Column) Filtration->LC MS ESI+ Ionization LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A flowchart of the analytical procedure.

G Figure 2: Proposed Fragmentation Pathway of Lauroyl Methyl Glucamide cluster_main Precursor Ion cluster_products Product Ions precursor Lauroyl Methyl Glucamide [M+H]⁺ m/z 378.3 quantifier [Glucamide moiety]⁺ m/z 196.1 precursor->quantifier Cleavage of amide bond qualifier2 [Lauroyl moiety]⁺ m/z 183.2 precursor->qualifier2 Cleavage of amide bond qualifier1 [Glucamide moiety - H₂O]⁺ m/z 178.1 quantifier->qualifier1 Neutral loss of H₂O

Caption: Proposed fragmentation of the protonated molecule.

Results and Discussion

This LC-MS/MS method provides excellent specificity for the molecular confirmation of Lauroyl Methyl Glucamide. The chromatographic separation resolves the analyte from potential matrix interferences, and the MRM detection ensures that only the compound with the correct precursor and product ions is quantified.

Specificity: The use of two qualifier transitions in addition to the quantifier transition provides a high degree of confidence in the identification of Lauroyl Methyl Glucamide. The ratio of the quantifier to qualifier ions should remain constant across all samples and standards.

Linearity: A typical calibration curve for Lauroyl Methyl Glucamide using this method is expected to be linear over a concentration range of 1 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.99.

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) are anticipated to be in the low ng/mL range, making this method suitable for trace-level analysis.

Conclusion

The LC-MS/MS method described in this application note is a powerful tool for the unambiguous molecular confirmation and quantification of Lauroyl Methyl Glucamide. The detailed protocol for sample preparation, chromatography, and mass spectrometry provides a robust and reliable approach for the analysis of this non-ionic surfactant in various sample matrices. The high sensitivity and specificity of the MRM-based detection make it well-suited for quality control and research applications in the pharmaceutical and cosmetic industries.

References

Formulation of Mild Surfactants Using Lauroyl Methyl Glucamide for Skin and Hair Care Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, offering a favorable safety and biodegradability profile. Its mild nature and multifunctional properties as a cleansing agent, conditioner, and viscosity modifier make it an increasingly popular ingredient in skin and hair care formulations. These application notes provide detailed protocols for evaluating the performance and mildness of Lauroyl Methyl Glucamide, enabling researchers and formulators to substantiate claims and optimize product development.

Physicochemical Properties

Lauroyl Methyl Glucamide is synthesized from the reaction of lauric acid and N-methyl glucamine. Its amphiphilic structure, comprising a hydrophobic lauroyl tail and a hydrophilic methyl glucamide headgroup, is responsible for its surface-active properties.

Table 1: Physicochemical Properties of Lauroyl Methyl Glucamide

PropertyValueMethod
INCI Name Lauroyl Methyl Glucamide-
CAS Number 87246-72-8-
Molecular Formula C19H39NO6-
Molecular Weight 377.5 g/mol -
Appearance Waxy solidVisual
Solubility Water solubleObservation
HLB (Hydrophilic-Lipophilic Balance) ~12-14 (estimated)Griffin's Method

Skin Care Applications: Mildness and Hydration

Lauroyl Methyl Glucamide is recognized for its gentle cleansing action, making it suitable for sensitive and dry skin types. Its mechanism of mildness is attributed to its non-ionic nature, which results in less disruption of the stratum corneum proteins and lipids compared to harsher anionic surfactants.

Experimental Protocols for Skin Mildness and Hydration Assessment

1. In Vitro Mildness Assessment: The Zein (B1164903) Test

The Zein test is a rapid in vitro screening method to assess the irritation potential of surfactants. It measures the solubilization of zein, a water-insoluble corn protein, by a surfactant solution. A lower Zein number indicates a milder surfactant.

  • Protocol:

    • Prepare a 1% (w/v) solution of Lauroyl Methyl Glucamide in deionized water.

    • Add 2g of zein powder to 20mL of the surfactant solution in a sealed container.

    • Include a positive control (e.g., 1% Sodium Lauryl Sulfate) and a negative control (deionized water).

    • Agitate the solutions at a constant speed for 1 hour at room temperature.

    • Centrifuge the samples to pellet the undissolved zein.

    • Determine the amount of solubilized zein in the supernatant using a nitrogen analysis method (e.g., Kjeldahl method) or by gravimetric analysis of the dried pellet.

    • The Zein number is expressed as the milligrams of nitrogen dissolved by 100mL of the surfactant solution.

2. In Vitro Irritation Potential: Red Blood Cell (RBC) Lysis Assay

This assay evaluates the lytic effect of a surfactant on red blood cell membranes, which serves as a model for general membrane damage and irritation potential.

  • Protocol:

    • Prepare a series of dilutions of Lauroyl Methyl Glucamide in a phosphate-buffered saline (PBS) solution.

    • Obtain a fresh sample of defibrinated sheep or bovine blood and prepare a 2% (v/v) suspension of red blood cells in PBS.

    • Mix equal volumes of the surfactant dilutions and the RBC suspension.

    • Include a positive control (e.g., 1% Triton X-100 for 100% lysis) and a negative control (PBS for 0% lysis).

    • Incubate the mixtures at 37°C for 30 minutes.

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

    • Calculate the percentage of hemolysis for each concentration relative to the positive control.

3. In Vivo Skin Barrier Function: Transepidermal Water Loss (TEWL)

TEWL measures the rate of water evaporation from the skin, providing an indication of the skin barrier's integrity. An increase in TEWL suggests a compromised barrier.

  • Protocol:

    • Acclimatize subjects in a controlled environment (e.g., 22°C, 50% relative humidity) for at least 20 minutes.

    • Define test sites on the volar forearm.

    • Measure baseline TEWL using a Tewameter® or a similar evaporimeter.

    • Apply a standardized amount of a 1% Lauroyl Methyl Glucamide solution to a test site. Use a negative control (water) and a positive control (e.g., 1% Sodium Lauryl Sulfate) on other sites.

    • After a defined contact time (e.g., 24 hours via a patch), remove the product and gently rinse the area.

    • Measure TEWL at specified time points post-application (e.g., 1, 6, and 24 hours) to assess barrier disruption and recovery.

4. In Vivo Skin Hydration: Corneometry

Corneometry measures the electrical capacitance of the skin, which is directly related to its hydration level.

  • Protocol:

    • Follow the same subject acclimatization and site definition as for TEWL measurements.

    • Measure baseline skin hydration using a Corneometer®.

    • Apply the test and control products as described in the TEWL protocol.

    • Measure skin hydration at specified time points post-application to evaluate the immediate and long-term effects of the surfactant on skin moisture.

Summary of Expected Performance Data for Skin Care

Table 2: Comparative Mildness and Hydration Data

TestLauroyl Methyl GlucamideSodium Lauryl Sulfate (SLS)Cocamidopropyl Betaine (CAPB)
Zein Test (mg N/100mL) Low (e.g., < 20)High (e.g., > 100)Moderate (e.g., 30-50)
RBC Lysis (%) LowHighModerate
TEWL Increase (g/m²h) MinimalSignificantModerate
Corneometry (Arbitrary Units) Maintained or IncreasedDecreasedMaintained or Slightly Decreased

Note: The values presented are indicative and may vary depending on the specific experimental conditions.

Hair Care Applications: Conditioning and Performance

In hair care, Lauroyl Methyl Glucamide contributes to a creamy lather, provides a conditioning effect, and can help to build viscosity in formulations. Its mildness is also beneficial for scalp health.

Experimental Protocols for Hair Care Performance Assessment

1. Hair Combing Force Reduction

This instrumental method quantifies the ease of combing by measuring the force required to pull a comb through a hair tress. A reduction in combing force indicates a conditioning effect.

  • Protocol:

    • Use standardized virgin or bleached hair tresses.

    • Wash the tresses with a control shampoo (without conditioning agents).

    • Measure the baseline wet and dry combing forces using a texture analyzer equipped with a hair combing rig.

    • Treat the tresses with a shampoo containing a specified concentration of Lauroyl Methyl Glucamide.

    • Rinse the tresses thoroughly.

    • Measure the wet combing force.

    • Dry the tresses under controlled conditions and measure the dry combing force.

    • Calculate the percentage reduction in combing force compared to the baseline.

2. Foam Characterization

Foam height and stability are important sensory attributes for shampoos and cleansers.

  • Protocol:

    • Prepare a 1% solution of the surfactant in water of a standardized hardness.

    • Use a standardized method for foam generation, such as the Ross-Miles method or a cylinder-shaking method.

    • For the cylinder-shaking method, place 100mL of the surfactant solution in a 250mL graduated cylinder, stopper it, and shake vigorously for a defined period (e.g., 30 seconds).

    • Immediately measure the initial foam volume.

    • Record the foam volume at specified time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.

3. Viscosity Measurement

The ability of a surfactant to build viscosity is crucial for the texture and stability of a formulation.

  • Protocol:

    • Prepare solutions of Lauroyl Methyl Glucamide at various concentrations in deionized water.

    • Measure the viscosity of each solution using a rotational viscometer (e.g., Brookfield viscometer) at a controlled temperature (e.g., 25°C).

    • Record the viscosity in centipoise (cP) at different shear rates to characterize the rheological behavior.

    • The effect of adding electrolytes (e.g., NaCl) on viscosity can also be evaluated.

Summary of Expected Performance Data for Hair Care

Table 3: Comparative Hair Care Performance Data

TestLauroyl Methyl GlucamideSodium Laureth Sulfate (SLES)
Wet Combing Force Reduction (%) SignificantMinimal
Dry Combing Force Reduction (%) SignificantMinimal
Initial Foam Volume (mL) Moderate to HighHigh
Foam Stability (Volume after 5 min) GoodModerate
Viscosity (10% solution, cP) Builds viscosityLow

Note: The values presented are indicative and may vary depending on the specific experimental conditions.

Visualization of Cellular and Molecular Mechanisms

Surfactant-Induced Skin Irritation Signaling Pathway

Surfactant-induced skin irritation begins with the disruption of the stratum corneum barrier. Harsh surfactants can denature keratin (B1170402) and solubilize intercellular lipids, leading to increased skin permeability. This allows the surfactant to penetrate deeper into the epidermis and interact with viable keratinocytes. This interaction triggers the release of pre-formed pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α), from the keratinocytes. These initial cytokines initiate a signaling cascade, leading to the production and release of other inflammatory mediators, which recruit immune cells and result in the clinical signs of inflammation, such as erythema and edema.

G cluster_0 Stratum Corneum cluster_1 Viable Epidermis cluster_2 Inflammatory Cascade Surfactant Harsh Surfactant SC Stratum Corneum (Lipids & Keratin) Surfactant->SC Interaction Disruption Barrier Disruption SC->Disruption Denaturation & Solubilization Keratinocyte Keratinocyte Disruption->Keratinocyte Increased Permeability & Surfactant Penetration Release Release of Pre-formed Pro-inflammatory Cytokines Keratinocyte->Release IL1a IL-1α Release->IL1a TNFa TNF-α Release->TNFa Signal Downstream Signaling (e.g., NF-κB activation) IL1a->Signal TNFa->Signal Production Production of Secondary Cytokines & Chemokines (e.g., IL-6, IL-8) Signal->Production Recruitment Immune Cell Recruitment (e.g., Neutrophils, T-cells) Production->Recruitment Inflammation Clinical Inflammation (Erythema, Edema) Recruitment->Inflammation

Caption: Surfactant-Induced Skin Irritation Pathway.

Experimental Workflow for Mildness Assessment

The following workflow outlines the sequential steps for a comprehensive evaluation of the mildness of a surfactant formulation containing Lauroyl Methyl Glucamide.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo/Ex Vivo Confirmation cluster_2 Phase 3: Data Analysis & Conclusion A1 Formulation Preparation A2 Zein Test A1->A2 A3 RBC Lysis Assay A1->A3 C1 Statistical Analysis A2->C1 A3->C1 B1 Patch Testing B2 TEWL Measurement B1->B2 B3 Corneometry B1->B3 B2->C1 B3->C1 C2 Mildness Substantiation C1->C2

Caption: Workflow for Surfactant Mildness Evaluation.

Conclusion

Lauroyl Methyl Glucamide presents a compelling option for formulators seeking to develop mild and effective skin and hair care products. By employing the detailed protocols and understanding the underlying mechanisms of action presented in these application notes, researchers, scientists, and drug development professionals can rigorously evaluate and substantiate the performance and safety of their formulations. The combination of in vitro screening and in vivo confirmation provides a robust framework for the development of next-generation cleansing products that meet the growing consumer demand for mildness and efficacy.

Troubleshooting & Optimization

Optimization of enzymatic synthesis of Lauroyl methyl glucamide using Response Surface Methodology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of enzymatic synthesis of Lauroyl methyl glucamide using Response Surface Methodology (RSM).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Lauroyl Methyl Glucamide - Suboptimal reaction conditions (temperature, enzyme concentration, substrate molar ratio).- Enzyme deactivation.- Formation of byproducts (e.g., amide-ester).[1][2] - Incomplete reaction.- Perform a systematic optimization of reaction parameters using Response Surface Methodology (RSM).- Ensure the enzyme has been stored and handled correctly. Consider adding fresh enzyme.- Maintain a strict 1:1 molar ratio of N-methylglucamine to lauric acid.[1] If methyl laurate is also used, adjust ratios accordingly.[1][2] Consider a post-synthesis hydrolysis step to convert the amide-ester to the desired amide.[3][4]- Monitor the reaction progress using HPLC-ELSD to ensure it has reached completion.[1][5]
High Viscosity of Reaction Mixture - Formation of an ion-pair between the amine (N-methylglucamine) and the fatty acid (lauric acid).[6]- In a solvent-free system, consider a stepwise addition of the amine to minimize the formation of the viscous ion-pair.[6]- The use of methyl laurate in conjunction with lauric acid can help to lower the viscosity.[2]
Precipitation of N-methylglucamine (MEG) - Poor solubility of MEG in the reaction medium, especially in solvent-free systems with only methyl laurate as the acyl donor.[2]- Ensure some lauric acid is present in the reaction mixture, as it aids in the solubilization of MEG through ion pair formation.[2]
Inconsistent or Irreproducible Results - Inaccurate measurement of reactants.- Inconsistent enzyme activity.- Variations in water activity.[7][8]- Calibrate all measuring equipment. Prepare stock solutions carefully.- Use a fresh batch of enzyme or test the activity of the current batch.- Control for water content in the reaction, as it can affect enzyme activity and reaction equilibrium. For some lipases, like Novozym 435, low water activity is often optimal.[7][8]
Difficulty in Product Purification - Presence of unreacted starting materials and byproducts.- Unreacted lauric acid can be removed by washing the organic extract with a mild base (e.g., sodium bicarbonate solution).- The amide-ester byproduct can be converted to the desired amide by gentle alkaline hydrolysis (e.g., adjusting the pH to 12.5 and stirring at room temperature).[3][4]- Consider purification by crystallization.[9]
Enzyme (Novozym 435) Deactivation or Low Reusability - High temperatures.- Presence of inhibitors.- Mechanical stress.- Fouling of the enzyme support.- While Novozym 435 is relatively thermostable, avoid excessively high temperatures. The optimal range is often between 50-60°C.[10]- Ensure starting materials are of high purity.- Use gentle agitation to prevent mechanical damage to the immobilized enzyme beads.- After each cycle, wash the enzyme with a suitable solvent (e.g., tert-butanol (B103910) or hexane) to remove any adsorbed substrates or products.[11]

Frequently Asked Questions (FAQs)

1. What is the recommended enzyme for the synthesis of Lauroyl methyl glucamide?

Immobilized lipase (B570770) from Candida antarctica (Novozym 435) is widely used and has been shown to be effective for this synthesis.[6][10]

2. What are the key parameters to optimize using Response Surface Methodology (RSM)?

The most influential parameters for this synthesis are typically:

  • Enzyme concentration: The amount of lipase used in the reaction.

  • Substrate molar ratio: The ratio of N-methylglucamine to the acyl donor (lauric acid and/or methyl laurate). A 1:1 molar ratio of amine to acyl donor is often a good starting point to minimize byproduct formation.[1]

  • Temperature: Affects the reaction rate and enzyme stability.

3. Is a solvent necessary for this reaction?

No, a solvent-free system is a viable and environmentally friendly option.[3][4][6] However, managing viscosity can be a challenge. Using a combination of lauric acid and methyl laurate can help to create a less viscous reaction mixture.[2] If a solvent is used, tertiary alcohols like tert-amyl alcohol or tert-butanol have been reported to be effective.[10]

4. How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a suitable analytical method.[1][5] This technique allows for the quantification of the starting materials (N-methylglucamine and lauric acid), the desired product (lauroyl methyl glucamide), and the common amide-ester byproduct.[1][2][5]

5. What is the "amide-ester" byproduct and how can I deal with it?

The amide-ester byproduct is formed when a second acyl group is attached to one of the hydroxyl groups of the lauroyl methyl glucamide. Its formation is more likely when there is an excess of the acyl donor. To minimize its formation, a strict 1:1 molar ratio of the amine to the acyl donor is recommended.[1] If it does form, it can be converted to the desired amide product by gentle alkaline hydrolysis (e.g., pH 12.5 at room temperature).[3][4]

6. How many times can I reuse Novozym 435?

The reusability of Novozym 435 depends on the reaction conditions. With proper handling, including gentle agitation and washing between cycles, it can be reused multiple times. Some studies have shown good stability for over six cycles.[11]

Experimental Protocols

Detailed Protocol for Enzymatic Synthesis of Lauroyl Methyl Glucamide (Solvent-Free)

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • N-methylglucamine (MEG)

  • Lauric acid

  • Methyl laurate (optional, to reduce viscosity)

  • Immobilized Candida antarctica lipase (Novozym 435)

  • Reaction vessel with temperature control and magnetic stirring

  • Vacuum system (optional, for water removal)

Procedure:

  • Reactant Preparation:

    • Accurately weigh lauric acid and N-methylglucamine (MEG) in a 1:1 molar ratio and add them to the reaction vessel.

    • If using methyl laurate to reduce viscosity, a combination of lauric acid and methyl laurate can be used as the acyl donor, maintaining an overall 1:1 molar ratio of total acyl donors to MEG.

  • Reaction Setup:

    • Place the reaction vessel in a heating system with magnetic stirring (e.g., a heated stir plate).

    • Melt the reactants by heating to the desired reaction temperature (e.g., 60°C).

  • Enzyme Addition:

    • Once the reactants are melted and homogenized, add Novozym 435. The enzyme loading is a critical parameter to optimize, typically ranging from 5% to 10% by weight of the total substrates.

  • Reaction:

    • Maintain the reaction at the desired temperature with constant, gentle stirring. Vigorous stirring can damage the immobilized enzyme.

    • If desired, a vacuum can be applied to remove water produced during the reaction, which can help to drive the equilibrium towards product formation.

  • Monitoring:

    • Periodically take small samples from the reaction mixture to monitor its progress by HPLC-ELSD.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached completion (as determined by HPLC), stop the heating and stirring.

    • Separate the immobilized enzyme from the product mixture by filtration. The enzyme can be washed and stored for reuse.

    • The crude product can be purified further if necessary.

Protocol for Post-Synthesis Hydrolysis of Amide-Ester Byproduct
  • Dissolution: Suspend the crude product mixture in an aqueous medium.

  • pH Adjustment: Adjust the pH of the suspension to 12.5 using a suitable base (e.g., NaOH solution).

  • Hydrolysis: Stir the mixture at room temperature for approximately 30-60 minutes. The ester bond of the amide-ester is significantly more susceptible to alkaline hydrolysis than the amide bond.[3]

  • Neutralization and Extraction: Neutralize the mixture with an acid and extract the lauroyl methyl glucamide using a suitable organic solvent. The liberated lauric acid can also be recovered and recycled.

Data Presentation

Table 1: Example of Response Surface Methodology Experimental Design (Central Composite Design)

RunFactor 1: Temperature (°C)Factor 2: Enzyme Conc. (% w/w)Factor 3: Molar Ratio (Amine:Acid)Response: Yield (%)
15051:1Experimental Data
26051:1Experimental Data
350101:1Experimental Data
460101:1Experimental Data
5507.51:1.2Experimental Data
...............
20557.51:1Experimental Data

Mandatory Visualization

Enzymatic_Synthesis_Workflow reactants Weigh Reactants (Lauric Acid, MEG) setup Reaction Setup (Temperature, Stirring) reactants->setup 1:1 Molar Ratio enzyme Prepare Novozym 435 addition Add Enzyme enzyme->addition setup->addition synthesis Enzymatic Synthesis addition->synthesis monitoring Monitor with HPLC-ELSD synthesis->monitoring filtration Filter to Remove Enzyme synthesis->filtration rsm RSM Data Analysis monitoring->rsm optimization Determine Optimal Conditions rsm->optimization hydrolysis Optional: Alkaline Hydrolysis (Remove Amide-Ester) filtration->hydrolysis purification Final Product Purification filtration->purification hydrolysis->purification

Caption: Experimental workflow for the optimization of enzymatic synthesis of Lauroyl methyl glucamide.

References

Minimizing by-product formation in Lauroyl methyl glucamide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of Lauroyl methyl glucamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary by-product formed during the enzymatic synthesis of Lauroyl methyl glucamide?

A1: The major by-product in the lipase-catalyzed synthesis of Lauroyl methyl glucamide is an amide-ester.[1][2] This compound is formed when a second molecule of the acyl donor (lauric acid or its ester) esterifies one of the hydroxyl groups on the glucamine portion of the already formed Lauroyl methyl glucamide.[3][4]

Q2: What is the general reaction scheme for the synthesis of Lauroyl methyl glucamide?

A2: The synthesis typically involves the amidation of N-methylglucamine (MEG) with lauric acid or its methyl ester. This reaction is often catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435), to produce Lauroyl methyl glucamide.[4]

Reaction_Pathway cluster_reactants Reactants cluster_products Products MEG N-methylglucamine (MEG) Product Lauroyl Methyl Glucamide MEG->Product + LauricAcid Lauric Acid / Methyl Laurate LauricAcid->Product Catalyst Lipase (e.g., Novozym 435) Water Water / Methanol (B129727) Product->Water + Catalyst->Product Catalyzes

Fig. 1: General reaction for Lauroyl methyl glucamide synthesis.

Q3: Why is enzymatic synthesis preferred over traditional chemical methods?

A3: Enzymatic synthesis offers several advantages, including milder reaction conditions, higher specificity which can reduce by-product formation, and a better environmental profile, aligning with the principles of green chemistry.[5] Traditional chemical methods often require harsh conditions and may lack the selectivity needed to avoid unwanted side reactions.[6]

Q4: What analytical techniques are recommended for monitoring the reaction and quantifying by-products?

A4: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a highly effective method for monitoring the synthesis of Lauroyl methyl glucamide.[7][1] This technique allows for the simultaneous quantification of the reactants (N-methylglucamine and lauric acid), the desired amide product, and the amide-ester by-product.[7][1] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used to confirm the identity of the product and by-products.[7]

Troubleshooting Guide

Problem 1: High levels of amide-ester by-product are detected.

Potential Cause Recommended Solution
Excess Acyl Donor: A high molar ratio of lauric acid/methyl laurate to N-methylglucamine (MEG) can drive the formation of the amide-ester by-product.[3]Optimize the substrate molar ratio. A 1:1 molar ratio of MEG to lauric acid is often a good starting point to minimize by-product formation.[4]
Prolonged Reaction Time: Extended reaction times can lead to the further acylation of the desired product.Monitor the reaction progress using HPLC-ELSD and stop the reaction once the optimal yield of the amide is achieved, before significant amounts of the amide-ester are formed.
High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.Conduct the reaction at the optimal temperature for the lipase's selectivity towards amidation over esterification. For Novozym 435, a temperature range of 50-55°C has been found to be effective.[4]

Problem 2: The reaction is slow or incomplete.

Potential Cause Recommended Solution
Sub-optimal Enzyme Concentration: Insufficient lipase will result in a slow reaction rate.Increase the enzyme concentration. An optimal concentration of around 8% (w/w) Novozym 435 has been reported to be effective.[4]
Poor Substrate Solubility: N-methylglucamine is polar, while lauric acid is nonpolar, which can lead to solubility issues, especially in solvent-free systems.[7]Consider using a co-solvent like tert-amyl alcohol to improve substrate solubility.[4] Alternatively, in a solvent-free system, using a mixture of lauric acid and methyl laurate can help maintain a homogenous reaction mixture.[7]
Enzyme Deactivation: The lipase may have lost activity due to improper storage or harsh reaction conditions (e.g., extreme pH or temperature).Ensure the enzyme is stored correctly and the reaction is carried out within the recommended pH and temperature range for the specific lipase. Temperatures above 60°C can lead to the deactivation of Novozym 435.[4]

Problem 3: Difficulty in detecting N-methylglucamine (MEG) during reaction monitoring.

Potential Cause Recommended Solution
Inappropriate HPLC Detector: N-methylglucamine lacks a strong chromophore, making it difficult to detect with a UV detector.[7][1]Use an Evaporative Light Scattering Detector (ELSD) for HPLC analysis. ELSD is a universal detector that is not dependent on the optical properties of the analyte and is sensitive enough to detect MEG.[7][1]

Data on Reaction Parameter Optimization

The following tables summarize quantitative data on the influence of key reaction parameters on the synthesis of Lauroyl methyl glucamide.

Table 1: Effect of Temperature on Lauric Acid Conversion

Temperature (°C)Enzyme Concentration (%)Molar Ratio (MGL/AL)Lauric Acid Conversion (%)
4561.5:1~55
5081:1~64
5581:1~64
6061.5:1~58
Data adapted from a study using Novozym 435 in tert-amyl alcohol.[4]

Table 2: Effect of Substrate Molar Ratio on Lauric Acid Conversion

Molar Ratio (MGL/AL)Temperature (°C)Enzyme Concentration (%)Lauric Acid Conversion (%)
1:1508~64
1.5:152.56~60
2:1508~64
2.5:152.56~62
Data adapted from a study using Novozym 435 in tert-amyl alcohol.[4]

Table 3: Effect of Enzyme Concentration on Lauric Acid Conversion

Enzyme Concentration (%)Temperature (°C)Molar Ratio (MGL/AL)Lauric Acid Conversion (%)
452.51.5:1~50
652.51.5:1~60
8501:1~64
1052.51.5:1~62
Data adapted from a study using Novozym 435 in tert-amyl alcohol.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Lauroyl Methyl Glucamide

This protocol is a general guideline for the enzymatic synthesis using Novozym 435.

  • Reactant Preparation: In a suitable reaction vessel, combine N-methylglucamine (MGL) and lauric acid (AL) in a 1:1 molar ratio.[4]

  • Solvent Addition (Optional): If using a solvent, add tert-amyl alcohol.

  • Enzyme Addition: Add Novozym 435 to the mixture at a concentration of 8% (w/w of total reactants).[4]

  • Reaction Conditions: Place the reaction vessel in a shaker incubator set to 50-55°C with agitation.[4]

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and analyze by HPLC-ELSD to monitor the consumption of reactants and the formation of the product and by-product.

  • Reaction Termination: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • Product Purification: The product can be purified from the remaining reactants and by-products using appropriate chromatographic techniques.

Protocol 2: HPLC-ELSD Analysis

This protocol provides a starting point for the analysis of reaction mixtures.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol).

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., LiChrospher® 100 RP-18).[7]

    • Mobile Phase: A gradient of methanol and water is typically used.[7]

    • Flow Rate: 1 mL/min.[1]

    • Injection Volume: 5 µL.[7]

  • ELSD Detector Settings:

    • Nebulizer Temperature: 25-45°C.[7]

    • Evaporator Temperature: 25-45°C.[7]

    • Gas Flow Rate: 1.3 L/min.[7]

  • Data Analysis: Identify and quantify the peaks corresponding to N-methylglucamine, lauric acid, Lauroyl methyl glucamide, and the amide-ester by-product by comparing with standard compounds.

Visualizations

Byproduct_Formation cluster_reactants Reactants for By-product Formation Product Lauroyl Methyl Glucamide Byproduct Amide-Ester By-product Product->Byproduct + LauricAcid Lauric Acid / Methyl Laurate LauricAcid->Byproduct Catalyst Lipase Catalyst->Byproduct Catalyzes (Esterification of -OH group)

Fig. 2: Formation of the amide-ester by-product.

Troubleshooting_Workflow Start High By-product Formation CheckRatio Check Substrate Molar Ratio (MEG:Lauric Acid) Start->CheckRatio RatioOK Ratio is 1:1 CheckRatio->RatioOK Yes RatioNotOK Ratio > 1:1 (excess lauric acid) CheckRatio->RatioNotOK No CheckTemp Check Reaction Temperature RatioOK->CheckTemp AdjustRatio Adjust Ratio to 1:1 RatioNotOK->AdjustRatio AdjustRatio->CheckTemp TempOK Temp is 50-55°C CheckTemp->TempOK Yes TempNotOK Temp > 60°C CheckTemp->TempNotOK No MonitorTime Monitor Reaction Time Closely TempOK->MonitorTime AdjustTemp Adjust Temperature to 50-55°C TempNotOK->AdjustTemp AdjustTemp->MonitorTime End By-product Minimized MonitorTime->End

Fig. 3: Troubleshooting workflow for high by-product formation.

References

Technical Support Center: Synthesis and Purification of Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Lauroyl methyl glucamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Lauroyl methyl glucamide?

The most prevalent impurities in the synthesis of Lauroyl methyl glucamide are unreacted starting materials and by-products from side reactions. These include:

  • Unreacted N-methylglucamine (MEG): Due to its high polarity, MEG can be challenging to remove from the final product. Its presence is undesirable as it can be a precursor to the formation of carcinogenic nitrosamines.[1]

  • Unreacted Lauric Acid: This nonpolar starting material can remain in the final mixture if the reaction does not go to completion.

  • Amide-ester By-product: This is a significant by-product formed through the esterification of a hydroxyl group on the glucamine moiety with a second molecule of lauric acid.[2]

  • Diacyl Compounds: These can form when the stoichiometry of the reactants is not carefully controlled.

Q2: How can I monitor the progress of the synthesis and the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a primary and effective method for monitoring the reaction progress and assessing the purity of Lauroyl methyl glucamide.[2]

  • HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is well-suited for quantifying non-volatile compounds like Lauroyl methyl glucamide and its related impurities. A common setup involves a C18 reverse-phase column with a gradient elution of acetonitrile (B52724) and water.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is invaluable for the structural confirmation of the desired product and the identification of low-level impurities, such as the amide-ester by-product.[2]

Q3: What are the key reaction parameters to control for maximizing yield and purity?

Optimizing reaction conditions is crucial for a successful synthesis. For enzymatic synthesis using lipase (B570770), the following parameters are critical:

  • Molar Ratio of Substrates: A strict 1:1 molar ratio between N-methylglucamine and lauric acid is essential to minimize the formation of diacyl by-products.

  • Enzyme Concentration: The optimal concentration of the lipase catalyst needs to be determined empirically.

  • Temperature: Temperature affects both the reaction rate and the stability of the enzyme.

  • Solvent: In solvent-based systems, the choice of solvent is important. For solvent-free systems, the reaction is typically carried out at an elevated temperature where the substrates are molten.[2]

Troubleshooting Guide

Problem 1: Low Yield of Lauroyl methyl glucamide
Possible Cause Troubleshooting Step
Suboptimal Reaction ConditionsOptimize the molar ratio of reactants, enzyme concentration, and temperature. For enzymatic synthesis, consider the conditions outlined in the table below.
Poor Enzyme ActivityEnsure the enzyme is not denatured and is stored under appropriate conditions. Consider using a fresh batch of enzyme.
Incomplete ReactionMonitor the reaction progress using HPLC-ELSD to determine the optimal reaction time.
Problem 2: Presence of Amide-Ester By-product in the Final Product
Possible Cause Troubleshooting Step
Side reaction during synthesisIntroduce a post-synthesis alkaline hydrolysis step. Suspending the final product mixture in an aqueous medium at pH 12.5 and stirring at room temperature for about 30 minutes can completely convert the amide-ester to the desired amide.[1] This can increase the final amide yield to as high as 99%.[1]
Problem 3: Difficulty in Removing Unreacted N-methylglucamine (MEG)
Possible Cause Troubleshooting Step
High polarity of MEGAfter the initial reaction, a simple hydrolysis step can lead to a product that is substantially free of residual MEG.[1] Alternatively, purification by recrystallization can be effective.
Problem 4: Inaccurate Quantification or Poor Separation in HPLC Analysis
Possible Cause Troubleshooting Step
Air bubbles in the systemDegas the mobile phase and flush the system to remove any air from the detector cell or pump.
Contaminated mobile phaseUse high-purity solvents and filter them before use.
Column issuesEnsure the column is properly equilibrated with the mobile phase. If the column is clogged, try back-flushing it. If the problem persists, the column may need to be replaced.
Inappropriate mobile phaseFor reversed-phase chromatography of Lauroyl methyl glucamide, a gradient of water and acetonitrile is commonly used. Adjust the gradient profile to optimize separation.

Quantitative Data Summary

The following table summarizes the impact of optimized reaction conditions on the yield of Lauroyl methyl glucamide in an enzymatic synthesis using Candida antarctica lipase (Novozyme 435®).[3]

ParameterOptimal Value
Molar Ratio (MGL:AL)1:1
Enzyme Concentration8% (w/w)
Temperature50-55 °C
Resulting Yield 96.5%

MGL: N-methylglucamine, AL: Lauric Acid

Experimental Protocols

Protocol 1: Alkaline Hydrolysis for Amide-Ester By-product Removal
  • Suspend the crude product: After the synthesis reaction, suspend the crude product mixture in an aqueous medium.

  • Adjust pH: Adjust the pH of the suspension to 12.5 using a suitable base (e.g., NaOH).

  • Stir: Stir the mixture vigorously at room temperature for approximately 30 minutes.

  • Monitor Conversion: Monitor the conversion of the amide-ester to the amide using HPLC-ELSD.

  • Neutralize and Extract: Once the conversion is complete, neutralize the mixture and proceed with the extraction of the final product.

Protocol 2: General Purification by Solvent Washing
  • Dissolve the crude product: Dissolve the crude product in a suitable solvent in which the desired product is soluble, but the impurities are less soluble.

  • Wash with a non-solvent: Add a non-solvent (e.g., acetone) to precipitate the desired product while the impurities remain in the solution.[3]

  • Filter: Filter the precipitated product.

  • Dry: Dry the purified product under vacuum. The product can be heated to remove any residual solvent.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Lauroyl methyl glucamide Synthesis hydrolysis Alkaline Hydrolysis (pH 12.5) synthesis->hydrolysis Crude Product extraction Solvent Extraction hydrolysis->extraction washing Solvent Washing (e.g., Acetone) extraction->washing drying Drying washing->drying hplc HPLC-ELSD Analysis drying->hplc Purified Product lcms LC-MS/MS Identification hplc->lcms For Impurity ID

Caption: Experimental workflow for the synthesis, purification, and analysis of Lauroyl methyl glucamide.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Detected? low_yield->impurity No optimize_conditions Optimize Reaction Conditions low_yield->optimize_conditions Yes check_enzyme Check Enzyme Activity low_yield->check_enzyme Yes hplc_issue HPLC Issue? impurity->hplc_issue No alkaline_hydrolysis Perform Alkaline Hydrolysis impurity->alkaline_hydrolysis Amide-ester recrystallize Recrystallize Product impurity->recrystallize Unreacted MEG check_hplc_system Check HPLC System (Mobile Phase, Column, etc.) hplc_issue->check_hplc_system Yes end Problem Resolved optimize_conditions->end check_enzyme->end alkaline_hydrolysis->end recrystallize->end check_hplc_system->end

References

Technical Support Center: Optimizing Lauroyl Methyl Glucamide Yield Through Molar Ratio Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the yield of Lauroyl methyl glucamide by controlling the molar ratio of reactants. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist you in your synthesis experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of Lauroyl methyl glucamide, with a focus on how molar ratio adjustments can resolve these problems.

Q1: My reaction yield is significantly lower than expected. What is the most likely cause related to the molar ratio?

A1: The most probable cause is a deviation from the optimal 1:1 molar ratio between N-methylglucamine and the lauroyl source (lauric acid or lauroyl chloride). An imbalance in the stoichiometry can lead to incomplete conversion of the limiting reagent, directly impacting the final yield. For enzymatic synthesis, a 1:1 molar ratio of N-methylglucamine to lauric acid has been shown to produce a yield as high as 96.5%.[1]

Q2: I am observing the formation of a significant amount of side products. How can I minimize them by adjusting the molar ratio?

A2: The formation of side products is a common issue, particularly the formation of an amide-ester by-product, N-O-dilauroyl-N-methyl glucamide. This occurs when a second lauroyl group esterifies one of the hydroxyl groups on the N-methylglucamine backbone. To minimize this, maintaining a strict 1:1 molar ratio of N-methylglucamine to the lauroyl source is crucial.[2] An excess of the lauroyl source will favor the formation of this diacyl by-product.

Q3: In my enzymatic synthesis, the reaction seems to have stalled, and the yield is not increasing. Could the molar ratio be a factor?

A3: Yes, while a 1:1 molar ratio is optimal, the physical state of the reaction mixture can also play a role. In some cases, especially in solvent-free systems, a high concentration of the reactants can lead to a highly viscous mixture, hindering effective mixing and enzyme activity. While not a direct consequence of the molar ratio itself, the concentration of reactants at a specific ratio can be a factor.

Q4: I am performing a chemical synthesis with lauroyl chloride. Does a slight excess of the acid chloride improve the yield?

A4: While a slight excess of the acylating agent is a common strategy in many amidation reactions to ensure complete conversion of the amine, it should be done with caution in the synthesis of Lauroyl methyl glucamide. An excess of lauroyl chloride can increase the likelihood of forming the N-O-dilauroyl-N-methyl glucamide by-product. It is recommended to start with a 1:1 molar ratio and carefully monitor the reaction progress.

Q5: How can I remove unreacted starting materials and by-products resulting from an incorrect molar ratio?

A5: Purification can be challenging due to the surfactant nature of the product.

  • Unreacted N-methylglucamine: Being highly water-soluble, it can often be removed by washing the organic product phase with water or brine.

  • Unreacted Lauric Acid/Lauroyl Chloride: Unreacted lauric acid can be removed by washing with a mild aqueous base. Lauroyl chloride is typically quenched to lauric acid during workup and then removed.

  • N-O-dilauroyl-N-methyl glucamide: This by-product is more hydrophobic than the desired product. Chromatographic techniques like column chromatography may be necessary to separate it from Lauroyl methyl glucamide. In some solvent-free enzymatic processes, a subsequent hydrolysis step under mild alkaline conditions can convert the amide-ester by-product to the desired amide, significantly increasing the final yield to as high as 99%.

Data Presentation

The following table summarizes the impact of the molar ratio on the yield of Lauroyl methyl glucamide in enzymatic synthesis.

Molar Ratio (N-methylglucamine : Lauric Acid)Synthesis MethodReported YieldNotes
1:1Enzymatic (Novozyme 435)96.5%Optimal condition for maximizing yield and minimizing by-products.[1]
1:1:1 (NMG:Lauric Acid:Methyl Laurate)Solvent-Free Enzymatic99% (after hydrolysis)Initial reaction yields a mix of amide and amide-ester; a subsequent hydrolysis step converts the by-product to the desired product.

Experimental Protocols

1. Enzymatic Synthesis of Lauroyl Methyl Glucamide (Optimal Molar Ratio)

This protocol is based on the optimal conditions identified for high-yield synthesis.

  • Materials:

    • N-methylglucamine (MGL)

    • Lauric Acid (AL)

    • Immobilized Lipase (B570770) (e.g., Novozyme 435)

    • Tert-amyl alcohol (solvent)

  • Procedure:

    • In a reaction vessel, dissolve N-methylglucamine and lauric acid in tert-amyl alcohol to achieve a 1:1 molar ratio.

    • Add the immobilized lipase to the mixture. The optimal enzyme concentration is typically around 8% by weight of the substrates.

    • Maintain the reaction temperature between 50-55 °C with constant stirring.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the consumption of the limiting reactant ceases.

    • Upon completion, separate the enzyme by filtration.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product as required.

2. Chemical Synthesis of Lauroyl Methyl Glucamide (Schotten-Baumann Conditions)

This protocol provides a general procedure for the chemical synthesis via acylation with lauroyl chloride.

  • Materials:

  • Procedure:

    • Dissolve N-methylglucamine in the aqueous sodium hydroxide solution in a reaction vessel equipped with a stirrer and a dropping funnel. The amount of NaOH should be sufficient to neutralize the HCl generated during the reaction (at least a 1:1 molar ratio with lauroyl chloride).

    • In a separate flask, dissolve lauroyl chloride in the organic solvent to achieve a 1:1 molar ratio with N-methylglucamine.

    • Cool the N-methylglucamine solution in an ice bath.

    • Slowly add the lauroyl chloride solution to the stirred N-methylglucamine solution while maintaining a low temperature (0-5 °C).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours or until the reaction is complete (monitor by TLC or HPLC).

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield the crude Lauroyl methyl glucamide.

    • Purify the product as necessary.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification Reactant1 N-methylglucamine Molar_Ratio Set 1:1 Molar Ratio Reactant1->Molar_Ratio Reactant2 Lauric Acid / Lauroyl Chloride Reactant2->Molar_Ratio Reaction Amidation Reaction Molar_Ratio->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Purification Purification Monitoring->Purification Final_Product Lauroyl Methyl Glucamide Purification->Final_Product signaling_pathway cluster_reactants Reactants cluster_products Products NMG N-methylglucamine Molar_Ratio Molar Ratio Control NMG->Molar_Ratio Lauroyl Lauroyl Source Lauroyl->Molar_Ratio Desired_Product Lauroyl Methyl Glucamide (Desired) Side_Product N-O-dilauroyl-N-methyl glucamide (Side Product) Molar_Ratio->Desired_Product 1:1 Ratio (Maximizes) Molar_Ratio->Side_Product Excess Lauroyl (Increases)

References

Overcoming solubility issues in solvent-free synthesis of Lauroyl methyl glucamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the solvent-free synthesis of Lauroyl Methyl Glucamide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the solvent-free synthesis of Lauroyl methyl glucamide?

The primary challenge stems from the disparate solubility of the reactants. N-methylglucamine is a polar, hydrophilic compound, while lauric acid is nonpolar and hydrophobic. In traditional synthesis, organic solvents are used to create a single phase for the reaction to proceed efficiently. In a solvent-free system, achieving a homogeneous reaction mixture is critical and often requires elevated temperatures to melt the reactants.

Q2: What is the recommended starting temperature for the solvent-free reaction?

A common starting point for the enzymatic solvent-free synthesis is 90°C.[1] At this temperature, lauric acid is in a molten state, which can act as a solvent for the N-methylglucamine. The optimal temperature may vary depending on the specific setup and whether a chemical or enzymatic catalyst is used. It is advisable to monitor the mixture for homogeneity.

Q3: What is the ideal molar ratio of N-methylglucamine to lauroyl chloride?

A 1:1 molar ratio of N-methylglucamine to the acylating agent (e.g., lauric acid or its ester) is crucial for minimizing the formation of diacyl by-products and maximizing the yield of the desired mono-amide.

Q4: What are the common by-products in this synthesis, and how can they be minimized?

The main by-products are amide-esters and diacyl compounds. The formation of diacyl compounds can be minimized by maintaining a strict 1:1 molar ratio of the reactants. Amide-ester formation is more prevalent when using fatty acid esters as the acylating agent. A post-synthesis hydrolysis step can be employed to convert the amide-ester to the desired lauroyl methyl glucamide, significantly increasing the final product yield.[1][2]

Q5: Is a catalyst necessary for the solvent-free synthesis?

While the reaction can proceed at elevated temperatures without a catalyst, the reaction rate may be slow. For enzymatic synthesis, lipases such as Candida antarctica lipase (B570770) B (Novozym 435) have been used effectively.[3] For non-enzymatic chemical synthesis, the reaction can be driven thermally, though catalysts suitable for amidation could potentially be explored to lower the required temperature or reaction time.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Incomplete Reaction/Low Conversion 1. Poor miscibility of reactants: The N-methylglucamine may not be fully dissolved in the molten lauric acid, leading to a heterogeneous mixture and slow reaction rate. 2. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 3. Enzyme deactivation (for enzymatic synthesis): High temperatures or impurities may have deactivated the lipase.1. Increase agitation/mixing: Ensure vigorous stirring to promote the dissolution of N-methylglucamine. 2. Optimize temperature: Gradually increase the temperature in small increments (e.g., 5-10°C), monitoring for improved miscibility and reaction progress. Be mindful of potential thermal degradation of reactants. 3. Extend reaction time: Monitor the reaction progress over a longer period. 4. Verify enzyme activity: Use a fresh batch of enzyme or test the activity of the current batch.
Formation of By-products (Amide-ester, Diacyl compounds) 1. Incorrect molar ratio: An excess of the lauroyl source can lead to the formation of diacyl compounds. 2. Reaction with hydroxyl groups of N-methylglucamine: The acylating agent may react with the hydroxyl groups on the glucamine backbone, forming ester by-products.1. Ensure accurate stoichiometry: Carefully measure and maintain a 1:1 molar ratio of reactants. 2. Implement a post-synthesis hydrolysis step: After the initial reaction, treat the product mixture with a mild base (e.g., at pH 12.5) at room temperature to selectively hydrolyze the ester bonds of the by-products.[1]
Product Darkening/Degradation 1. Excessive temperature: High temperatures can lead to the thermal degradation of N-methylglucamine or the product. 2. Prolonged reaction time at high temperature: Extended exposure to heat can cause decomposition.1. Lower the reaction temperature: Find the minimum temperature at which a homogeneous molten phase is achieved. 2. Reduce reaction time: Optimize the reaction time to maximize conversion while minimizing degradation. 3. Consider an inert atmosphere: Performing the reaction under nitrogen or argon can help prevent oxidative degradation.
High Viscosity of Reaction Mixture 1. Formation of intermediate salts: An acid-base reaction between lauric acid and N-methylglucamine can form a viscous ion pair.[4] 2. Product solidification: The melting point of the product mixture may be higher than the reaction temperature.1. Stepwise addition of amine: Gradually adding the N-methylglucamine to the molten lauric acid can help to manage the viscosity.[4] 2. Increase temperature: A moderate increase in temperature may reduce the viscosity.
Difficulty in Product Purification 1. Presence of unreacted starting materials and by-products: These impurities can co-purify with the desired product.1. Hydrolysis: As mentioned, a basic hydrolysis step is effective in converting amide-ester by-products. 2. Washing: Wash the crude product with a solvent that selectively dissolves the impurities. For example, unreacted lauric acid can be washed away with a nonpolar solvent in which the lauroyl methyl glucamide is insoluble. 3. Recrystallization: If a suitable solvent system can be identified, recrystallization can be a powerful purification technique.

Experimental Protocols

Protocol 1: Enzymatic Solvent-Free Synthesis of Lauroyl Methyl Glucamide

This protocol is based on established laboratory procedures for the enzymatic synthesis of Lauroyl Methyl Glucamide.[1]

Materials:

  • N-methylglucamine

  • Lauric acid

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Sodium hydroxide (B78521) (for pH adjustment during hydrolysis)

  • Hydrochloric acid (for neutralization)

Equipment:

  • Reaction vessel with overhead stirrer and temperature control

  • pH meter

Procedure:

  • Reaction Setup:

    • Add equimolar amounts of N-methylglucamine and lauric acid to the reaction vessel.

    • Add the immobilized lipase (e.g., 4% w/w of total reactants).

  • Reaction:

    • Heat the mixture to 90°C with vigorous stirring (e.g., 900 rpm).

    • Maintain the reaction at this temperature for approximately 40-48 hours, or until the reaction has reached the desired conversion.

  • Post-Reaction Hydrolysis:

    • Cool the reaction mixture to room temperature.

    • Suspend the product mixture in an aqueous medium.

    • Adjust the pH to 12.5 with sodium hydroxide solution while stirring.

    • Continue stirring at room temperature for about 30 minutes to hydrolyze the amide-ester by-products.

  • Purification:

    • Neutralize the mixture with hydrochloric acid.

    • The product can be purified by washing with a suitable solvent to remove unreacted lauric acid. The solid product can then be collected by filtration and dried.

Quantitative Data Summary (Enzymatic Synthesis):

ParameterValueReference
Reaction Temperature90°C[1]
Molar Ratio (Lauric Acid:MEG)1:1[1]
Enzyme Loading (Novozym 435)4 wt%[1]
Hydrolysis pH12.5[1]
Hydrolysis Time30 minutes[1]
Final Amide Yield (after hydrolysis)99%[1][2]
Protocol 2: General Guidance for Non-Enzymatic Solvent-Free Synthesis

This protocol provides general guidance for a non-enzymatic approach. The optimal temperature and reaction time will need to be determined experimentally.

Materials:

  • N-methylglucamine

  • Lauric acid

Equipment:

  • Reaction vessel with overhead stirrer and temperature control, preferably under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

  • Reaction Setup:

    • Add lauric acid to the reaction vessel and heat to a molten state (melting point of lauric acid is ~44°C). A starting temperature of around 120-140°C is suggested to facilitate the reaction, but should be optimized.

    • Slowly add an equimolar amount of N-methylglucamine to the molten lauric acid with vigorous stirring to ensure good mixing and to manage any initial increase in viscosity.

  • Reaction:

    • Maintain the reaction at the chosen temperature under an inert atmosphere. The reaction time will need to be determined by monitoring the conversion (e.g., by HPLC or NMR).

  • Purification:

    • Cool the reaction mixture to room temperature.

    • The crude product can be purified by washing with a nonpolar solvent to remove unreacted lauric acid, followed by filtration and drying. If significant amide-ester by-product is formed, a hydrolysis step as described in Protocol 1 can be implemented.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification Stage reactants 1. Combine Reactants (N-methylglucamine & Lauric Acid) 1:1 Molar Ratio heating 2. Heat to Molten State (e.g., 90-140°C) with Vigorous Stirring reactants->heating reaction 3. Maintain Reaction (Monitor Conversion) heating->reaction hydrolysis 4. Optional: Basic Hydrolysis (pH 12.5, RT) to Convert By-products reaction->hydrolysis If by-products are present purification 5. Purify Product (e.g., Washing, Filtration) reaction->purification Directly if pure enough hydrolysis->purification product Final Product: Lauroyl Methyl Glucamide purification->product troubleshooting_logic cluster_issues Common Issues cluster_solutions Troubleshooting Actions start Problem Encountered incomplete_reaction Incomplete Reaction start->incomplete_reaction byproducts By-product Formation start->byproducts degradation Product Degradation start->degradation optimize_temp_time Optimize Temp/Time incomplete_reaction->optimize_temp_time increase_agitation Increase Agitation incomplete_reaction->increase_agitation check_ratio Verify 1:1 Molar Ratio byproducts->check_ratio hydrolysis Perform Hydrolysis byproducts->hydrolysis lower_temp Lower Temperature degradation->lower_temp inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere

References

Technical Support Center: Stability of Lauroyl Methyl Glucamide Under Alkaline Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and testing the stability of Lauroyl Methyl Glucamide in alkaline environments. While Lauroyl Methyl Glucamide is recognized for its robust stability due to its amide bond, this guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your internal studies.[1]

Frequently Asked Questions (FAQs)

Q1: How stable is Lauroyl Methyl Glucamide in alkaline conditions?

A1: Lauroyl Methyl Glucamide is known to be a non-ionic surfactant with good stability in alkaline conditions, primarily attributed to its amide bond which is less susceptible to hydrolysis compared to ester bonds.[1] However, specific quantitative data on its degradation kinetics at various pH levels and temperatures is not extensively available in public literature. Therefore, conducting a stability study under your specific formulation conditions is highly recommended.

Q2: What are the likely degradation products of Lauroyl Methyl Glucamide under alkaline hydrolysis?

A2: While specific degradation products for Lauroyl Methyl Glucamide under alkaline stress have not been widely reported, hydrolysis of the amide bond would theoretically yield lauric acid and N-methylglucamine. It is also crucial to consider the potential for degradation of impurities from the synthesis process, such as amide-esters, which would hydrolyze into the corresponding amide and carboxylic acid.

Q3: What analytical method is best suited for a stability study of Lauroyl Methyl Glucamide?

A3: High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is a highly effective method for analyzing Lauroyl Methyl Glucamide and its potential degradation products.[2][3] This technique is particularly advantageous because Lauroyl Methyl Glucamide and its potential non-chromophoric degradation products may not be detectable by UV detectors.[2][3]

Q4: Can I use a UV detector for HPLC analysis?

A4: Using a UV detector for the analysis of Lauroyl Methyl Glucamide is generally not recommended. The molecule lacks a significant chromophore, meaning it does not absorb UV light effectively, which would result in poor sensitivity and inaccurate quantification.[2][3] An ELSD or a mass spectrometer (MS) would be a more appropriate detection method.

Q5: What is a forced degradation study and why is it necessary?

A5: A forced degradation study, or stress testing, is a process where the drug substance or product is exposed to conditions more severe than accelerated stability testing (e.g., high pH, high temperature, oxidizing agents).[4][5] This is done to identify potential degradation products and establish the degradation pathways, which helps in developing and validating a stability-indicating analytical method.[4]

Experimental Protocols

A comprehensive stability study of Lauroyl Methyl Glucamide under alkaline conditions involves subjecting the substance to various stress conditions and analyzing the samples at specified time points.

Representative Forced Degradation Protocol

This protocol outlines a general approach for conducting a forced degradation study. The specific concentrations and time points should be adapted based on the expected stability of the formulation and the specific experimental goals.

Objective: To evaluate the stability of Lauroyl Methyl Glucamide under alkaline stress and identify potential degradation products.

Materials:

  • Lauroyl Methyl Glucamide

  • Sodium Hydroxide (NaOH) solutions (0.1 N, 1 N)

  • Hydrochloric Acid (HCl) solutions (for neutralization)

  • High-purity water

  • pH meter

  • Incubators/water baths

  • HPLC system with ELSD detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a stock solution of Lauroyl Methyl Glucamide in a suitable solvent (e.g., methanol (B129727) or a water/methanol mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Alkaline Hydrolysis:

      • Mix the stock solution with an equal volume of 0.1 N NaOH and 1 N NaOH in separate flasks.

      • Store the solutions at different temperatures (e.g., room temperature, 40°C, 60°C).

    • Control Sample: Prepare a control sample with the stock solution and high-purity water.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Immediately neutralize the collected aliquots with an appropriate concentration of HCl.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC-ELSD method.

  • Data Analysis:

    • Calculate the percentage of remaining Lauroyl Methyl Glucamide at each time point.

    • Identify and quantify any degradation products.

Analytical Method: HPLC-ELSD

This method is based on published procedures for the analysis of Lauroyl Methyl Glucamide.[2][3]

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
ELSD Drift Tube Temp 50°C
Nebulizer Gas (N2) 1.5 L/min

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC - Inappropriate mobile phase composition.- Column degradation due to high pH.- Optimize the mobile phase gradient.- Ensure the mobile phase pH is within the column's recommended range. Use a pH-resistant column if necessary.
No peaks detected by ELSD - Insufficient concentration of the analyte.- The compound is too volatile for the ELSD conditions.- Concentrate the sample or inject a larger volume.- Optimize ELSD parameters (e.g., lower the drift tube temperature).
High backpressure in the HPLC system - Precipitation of the sample in the mobile phase.- Clogging of the column or tubing.- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Filter all samples before injection. - Flush the system with a strong solvent.
Inconsistent results between replicates - Inaccurate sample preparation.- Instability of the sample after preparation.- Use precise volumetric glassware and ensure thorough mixing.- Analyze samples immediately after preparation or store them under appropriate conditions (e.g., refrigeration).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution of Lauroyl Methyl Glucamide alkaline Alkaline Hydrolysis (0.1N & 1N NaOH) prep->alkaline Expose control Control Sample (Water) prep->control Expose temp Multiple Temperatures (RT, 40°C, 60°C) alkaline->temp sampling Collect Aliquots at Time Points temp->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc Analyze via HPLC-ELSD neutralize->hplc quantify Quantify Remaining Lauroyl Methyl Glucamide hplc->quantify identify Identify Degradation Products hplc->identify

Caption: Experimental workflow for the stability testing of Lauroyl Methyl Glucamide.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Poor Peak Shape) cause1 Mobile Phase Issue start->cause1 Is it... cause2 Column Degradation start->cause2 Could it be... cause3 Sample Preparation Error start->cause3 Or is it... sol1 Optimize Mobile Phase cause1->sol1 Action sol2 Check Column & pH cause2->sol2 Action sol3 Review Sample Prep Protocol cause3->sol3 Action end Problem Resolved sol1->end Resolved? sol2->end Resolved? sol3->end Resolved?

Caption: Troubleshooting logic for HPLC analysis issues.

References

Technical Support Center: HPLC-ELSD Analysis of Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Lauroyl Methyl Glucamide using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and accurate results.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC-ELSD analysis of Lauroyl Methyl Glucamide.

Problem: Poor Peak Shape

Poor peak shape can significantly compromise the accuracy and resolution of your analysis.[1][2] Common peak shape problems include tailing, fronting, splitting, and broadening.[1]

1. Peak Tailing

  • Symptom: The peak has a broad, drawn-out tail on the right side.[1]

  • Potential Causes & Solutions:

    • Analyte-Stationary Phase Interactions: Strong interactions between the basic analytes and the stationary phase can cause tailing.[3] Consider using a column with end-capping or a different stationary phase.

    • Weak Mobile Phase: An insufficiently strong mobile phase may not elute the analyte effectively. Try increasing the organic solvent concentration in your mobile phase.[1]

    • Column Overload: Injecting too much sample can lead to peak tailing.[2][4] Dilute your sample and reinject.

    • Column Void: A void in the column can distort peak shape.[3] This can be caused by rapid pressure changes. If you suspect a void, try reversing and flushing the column. If the problem persists, the column may need to be replaced.[4]

2. Peak Fronting

  • Symptom: The peak has a sharp front edge and a broad, leading shoulder.[1]

  • Potential Causes & Solutions:

    • Injection Volume Issues: Injecting a large volume of a sample solvent stronger than the mobile phase can cause fronting.[1] Reduce the injection volume or dissolve the sample in the mobile phase.

    • Improper Mobile Phase Composition: Ensure your mobile phase is well-mixed and appropriate for your analyte.[1]

    • Column Overload: Similar to tailing, overloading the column can also cause fronting.[4]

3. Split Peaks

  • Symptom: A single compound appears as two or more separate peaks.[1]

  • Potential Causes & Solutions:

    • Partially Blocked Frit: Debris from the sample or mobile phase can block the column inlet frit, distorting the sample flow.[4] Backflushing the column may resolve this issue.

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak splitting. Dissolve the sample in the mobile phase if possible.

    • Contamination: Contamination in the guard column or analytical column can lead to split peaks. Replace the guard column and if the problem persists, the analytical column may need replacement.

4. Broad Peaks

  • Symptom: Peaks are wider than expected, leading to reduced resolution and sensitivity.[1]

  • Potential Causes & Solutions:

    • Column Inefficiency: An old or degraded column can cause peak broadening.[2] Consider replacing the column.

    • High Mobile Phase Viscosity: A highly viscous mobile phase can lead to broader peaks. Optimize your mobile phase to reduce viscosity if possible.[1]

    • Temperature Fluctuations: Inconsistent column temperature can affect peak shape.[1] Use a column oven to maintain a stable temperature.

Problem: ELSD Signal and Baseline Issues

The ELSD is a universal detector but can be prone to specific issues.[5]

1. Baseline Drift

  • Symptom: The baseline is not stable and drifts up or down.

  • Potential Causes & Solutions:

    • Temperature Fluctuations: Ensure the ELSD drift tube temperature is stable.[1]

    • Mobile Phase Inconsistencies: Variations in mobile phase composition can cause baseline drift.[5] Ensure your mobile phase is thoroughly mixed and degassed.

    • Non-Volatile Buffers: The use of non-volatile buffers like potassium phosphate (B84403) will contaminate the detector and cause a noisy baseline.[6] Use volatile mobile phase modifiers such as trifluoroacetic acid (TFA), formic acid, or ammonium (B1175870) acetate.

2. Noisy Baseline

  • Symptom: The baseline shows excessive noise, which can interfere with the detection of small peaks.

  • Potential Causes & Solutions:

    • Inappropriate Gas Flow Rate: The nebulizer gas flow rate needs to be optimized for the mobile phase volatility.[7]

    • Contaminated Detector: Contamination in the drift tube or optical cell can cause a noisy baseline.[6] Follow the manufacturer's instructions for cleaning the detector.

    • Impure Solvents: Use high-purity HPLC-grade solvents to minimize baseline noise.[2]

3. Low Signal/Sensitivity

  • Symptom: The analyte peak is very small or not detected.

  • Potential Causes & Solutions:

    • Sub-optimal ELSD Settings: The drift tube temperature and nebulizer gas pressure are critical for sensitivity.[8] Optimize these parameters for Lauroyl methyl glucamide. A lower drift tube temperature is often better for semi-volatile compounds.[8]

    • Analyte Volatility: If the drift tube temperature is too high, the analyte may evaporate along with the mobile phase.[9][10] Lauroyl methyl glucamide is a relatively non-volatile surfactant, making ELSD a suitable detection method.[11][12]

    • Inappropriate Mobile Phase Flow Rate: The nebulizer is often designed for a specific range of flow rates. Ensure your flow rate is compatible with the installed nebulizer.[8]

Frequently Asked Questions (FAQs)

  • Q1: Why is ELSD a good choice for analyzing Lauroyl methyl glucamide?

    • A1: Lauroyl methyl glucamide is a non-ionic surfactant that lacks a strong UV chromophore, making detection by UV difficult.[11][13] The ELSD is a universal detector that does not require the analyte to have chromophoric groups, making it well-suited for the analysis of such compounds.[5][14]

  • Q2: What are the key parameters to optimize for the ELSD when analyzing surfactants?

    • A2: The most critical parameters are the drift tube temperature and the nebulizer gas (typically nitrogen) pressure.[8] The drift tube temperature should be high enough to evaporate the mobile phase but low enough to avoid evaporating the analyte.[9][10] The gas pressure affects the droplet size during nebulization, which in turn influences sensitivity.[7]

  • Q3: Can I use gradient elution with an ELSD?

    • A3: Yes, one of the major advantages of the ELSD over other universal detectors like the refractive index (RI) detector is its compatibility with gradient elution.[7][8] This allows for better separation of complex mixtures. A gradient method has been successfully used for the analysis of Lauroyl methyl glucamide.[11][13]

  • Q4: What should I do if I see ghost peaks in my chromatogram?

    • A4: Ghost peaks are peaks that do not correspond to any component in your sample.[1] They are often caused by contamination in the mobile phase, carryover from previous injections, or issues with the detector.[1] To troubleshoot, use fresh, high-purity HPLC solvents, flush the system thoroughly, and run a blank injection.[2]

Quantitative Data Summary

The following table summarizes typical starting conditions for the HPLC-ELSD analysis of Lauroyl Methyl Glucamide. These may need to be optimized for your specific instrument and column.

ParameterTypical Value/Range
HPLC System
ColumnC8 or C18, 5 µm, 3.9 mm x 150 mm
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
Column Temperature45 °C
Injection Volume10 - 20 µL
ELSD Settings
Drift Tube Temperature40 - 60 °C
Nebulizer GasNitrogen
Gas Pressure40 - 50 psi

Detailed Experimental Protocol

This protocol describes a gradient HPLC-ELSD method for the analysis of Lauroyl Methyl Glucamide, adapted from published methods.[11][13]

1. Materials and Reagents

  • Lauroyl Methyl Glucamide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas for ELSD

2. Instrument and Conditions

  • HPLC system with a binary pump, autosampler, and column oven

  • Evaporative Light Scattering Detector

  • Column: C8, 5 µm, 3.9 mm x 150 mm

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 20 µL

  • ELSD Drift Tube Temperature: 40 °C

  • ELSD Nebulizer Gas Pressure: 45 psi

3. Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% TFA)% Mobile Phase B (Acetonitrile + 0.1% TFA)
0.04060
25.00100
30.00100
31.04060
40.04060

4. Sample Preparation

  • Prepare a stock solution of Lauroyl Methyl Glucamide in the initial mobile phase composition (60% Acetonitrile / 40% Water).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the calibration standards followed by the samples.

Visualizations

Troubleshooting Workflow for HPLC-ELSD

Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape start->peak_shape baseline_issue Baseline/Signal Issue start->baseline_issue tailing Tailing peak_shape->tailing fronting Fronting peak_shape->fronting split Split Peaks peak_shape->split broad Broad Peaks peak_shape->broad drift Baseline Drift baseline_issue->drift noise Noisy Baseline baseline_issue->noise low_signal Low Signal baseline_issue->low_signal check_interactions Check Analyte-Stationary Phase Interactions tailing->check_interactions adjust_mp Adjust Mobile Phase Strength tailing->adjust_mp dilute_sample Dilute Sample tailing->dilute_sample check_column Check/Replace Column tailing->check_column fronting->adjust_mp fronting->dilute_sample split->check_column check_frit Check Column Frit split->check_frit broad->adjust_mp broad->check_column check_temp Check ELSD Temperature drift->check_temp check_mp_prep Check Mobile Phase Preparation (Volatile Buffers!) drift->check_mp_prep noise->check_mp_prep optimize_gas Optimize Gas Flow noise->optimize_gas clean_detector Clean Detector noise->clean_detector low_signal->check_temp optimize_elsd Optimize ELSD Settings low_signal->optimize_elsd

Caption: A flowchart for troubleshooting common HPLC-ELSD issues.

Experimental Workflow for Lauroyl Methyl Glucamide Analysis

Experimental_Workflow prep 1. Sample & Mobile Phase Preparation equilibrate 2. System Equilibration prep->equilibrate injection 3. Blank & Standard Injections equilibrate->injection sample_run 4. Sample Injection injection->sample_run data_acq 5. Data Acquisition sample_run->data_acq analysis 6. Data Analysis & Quantification data_acq->analysis

Caption: A typical experimental workflow for HPLC-ELSD analysis.

References

Optimizing reaction conditions for lipase-catalyzed synthesis of Lauroyl methyl glucamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in the lipase-catalyzed synthesis of Lauroyl Methyl Glucamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the reaction yield of Lauroyl Methyl Glucamide lower than expected?

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: Lipase (B570770) activity is highly temperature-dependent. Temperatures that are too low can result in slow reaction rates, while excessively high temperatures can lead to enzyme denaturation.[1][2] For instance, studies have shown that while increasing temperature from 40°C to 55°C can significantly boost enzymatic activity and yield, temperatures above 60°C may cause thermal denaturation of the lipase.[1]

    • Solution: Optimize the reaction temperature. A recommended range for the synthesis of lauroyl-N-methyl glucamide is between 50-55°C.[3]

  • Incorrect Substrate Molar Ratio: An inappropriate molar ratio of N-methylglucamine (MGL) to lauric acid (AL) can limit the reaction.

    • Solution: An optimal molar ratio of 1:1 (MGL:AL) has been reported to produce high yields.[3]

  • Insufficient Enzyme Concentration: The amount of lipase catalyst directly impacts the reaction rate.

    • Solution: An enzyme concentration of around 8% (w/w of substrates) has been shown to be effective.[3]

  • Poor Substrate Solubility: Inadequate solubility of the substrates in the chosen solvent can hinder the reaction.

    • Solution: Consider using a co-solvent like tert-amyl alcohol to improve solubility.[3] In other lipase-catalyzed reactions, mixtures of solvents like n-hexane and THF, or the use of DMSO, have been employed to enhance the solubility of polar substrates like glucose.[4]

  • Enzyme Inhibition: The presence of certain compounds or reaction byproducts can inhibit lipase activity. For example, high concentrations of acids can have a negative impact on the lipase.[1]

    • Solution: Ensure the purity of reactants and consider methods for in-situ removal of inhibitory byproducts.

Question 2: The reaction has stalled or is proceeding very slowly. What could be the issue?

Potential Causes & Solutions:

  • Enzyme Deactivation: The lipase may have become denatured or deactivated over time due to factors like extreme pH or temperature.[1][5]

    • Solution: Verify that the reaction conditions are within the optimal range for the specific lipase being used. For instance, many lipases function well at moderate temperatures (35-38°C) and a pH range of 5.5-7.0.[6]

  • Mass Transfer Limitations: In solvent-free systems or highly viscous reaction mixtures, poor mixing can limit the interaction between the enzyme and the substrates.

    • Solution: Ensure adequate agitation. For example, a stirring speed of 600 rpm has been used in similar enzymatic amidations.[2]

  • Water Activity: The amount of water in a non-aqueous reaction medium is critical for lipase activity. Too little water can render the enzyme inactive, while too much can promote hydrolysis over synthesis.

    • Solution: The optimal water activity needs to be determined empirically for the specific reaction system.

Question 3: How can I improve the purity of the final Lauroyl Methyl Glucamide product?

Potential Causes & Solutions:

  • Presence of Unreacted Substrates: The reaction may not have gone to completion.

    • Solution: Optimize reaction time and conditions to maximize conversion. A solvent-free method followed by a hydrolysis step has been shown to achieve a final amide yield of 99%, with the product being essentially free of residual N-methylglucamine.[7]

  • Formation of Byproducts: Side reactions may be occurring, leading to the formation of impurities.

    • Solution: Adjusting reaction conditions such as temperature and substrate ratio can help minimize side reactions. Additionally, employing a highly selective lipase can reduce the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended lipase for the synthesis of Lauroyl Methyl Glucamide?

A1: Immobilized lipase from Candida antarctica (often known by the trade name Novozym 435®) is a commonly used and effective biocatalyst for this synthesis.[3] Lipases from Aspergillus niger and Rhizomucor miehei have also been used in the synthesis of similar sugar esters.[4][8]

Q2: Is a solvent necessary for this reaction?

A2: While solvents like tert-amyl alcohol can be used, a solvent-free approach has been successfully developed.[3][7] Solvent-free systems can offer environmental benefits and may simplify downstream processing.[7]

Q3: What are the key parameters to optimize for this reaction?

A3: The primary parameters to optimize are:

  • Temperature: Typically in the range of 50-60°C.[2][3]

  • Substrate Molar Ratio: A 1:1 ratio of N-methylglucamine to lauric acid is often optimal.[3]

  • Enzyme Concentration: Around 4-8% (w/w) is a good starting point.[3][7]

  • Reaction Time: This will depend on other conditions but can range from several hours to over 40 hours.[7]

  • Agitation Speed: Sufficient mixing is crucial, with speeds around 600-900 rpm being reported.[2][7]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by measuring the conversion of the starting materials (e.g., lauric acid) or the formation of the product (Lauroyl Methyl Glucamide). Techniques such as High-Performance Liquid Chromatography (HPLC) can be used for this purpose.[4]

Data Presentation

Table 1: Optimized Reaction Conditions for Lauroyl Methyl Glucamide Synthesis

ParameterOptimized ValueReference
Lipase SourceCandida antarctica (Novozym 435®)[3]
Solventtert-amyl alcohol or Solvent-free[3][7]
Temperature50-55°C[3]
Substrate Molar Ratio (MGL:AL)1:1[3]
Enzyme Concentration8% (w/w)[3]
Agitation Speed900 rpm[7]
Reaction Time>40 hours (for complete conversion)[7]
Lauric Acid Conversion64.5%[3]
Product Yield96.5%[3]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of Lauroyl Methyl Glucamide in a Solvent System

  • Reactant Preparation: Prepare a solution of N-methylglucamine and lauric acid in a 1:1 molar ratio in tert-amyl alcohol.

  • Enzyme Addition: Add immobilized Candida antarctica lipase (Novozym 435®) to the solution at a concentration of 8% (w/w of the total substrates).

  • Reaction Incubation: Place the reaction mixture in a shaker incubator set to 50-55°C with agitation.

  • Reaction Monitoring: Periodically take samples from the reaction mixture to monitor the conversion of lauric acid and the formation of the product using a suitable analytical technique like HPLC.

  • Product Isolation: Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by filtration. The solvent can then be removed under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product using an appropriate method, such as recrystallization or column chromatography, to obtain pure Lauroyl Methyl Glucamide.

Protocol 2: Solvent-Free Lipase-Catalyzed Synthesis of Lauroyl Methyl Glucamide

  • Reactant Mixing: In a reaction vessel, combine N-methylglucamine and lauric acid in the desired molar ratio (e.g., 1:1).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435®) at a concentration of 4% (w/w).

  • Reaction Incubation: Heat the mixture to 90°C in a thermomixer with agitation at 900 rpm.[7]

  • Monitoring and Work-up: Monitor the reaction until the desired conversion of N-methylglucamine is achieved (which may take over 40 hours for complete conversion).[7]

  • Post-Reaction Hydrolysis: After the amidation reaction, a subsequent hydrolysis step can be performed to yield the final product with high purity.[7]

  • Product Isolation and Purification: Isolate and purify the final product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Reactants Prepare Reactants (N-methylglucamine, Lauric Acid) Mix Combine Reactants, Solvent, and Enzyme Reactants->Mix Solvent Select Solvent (e.g., tert-amyl alcohol or solvent-free) Solvent->Mix Enzyme Select Lipase (e.g., Novozym 435®) Enzyme->Mix Incubate Incubate with Agitation (Optimized Temperature) Mix->Incubate Monitor Monitor Reaction Progress (e.g., HPLC) Incubate->Monitor Monitor->Incubate Continue Reaction Separate Separate Enzyme (Filtration) Monitor->Separate Reaction Complete Isolate Isolate Crude Product (Solvent Removal) Separate->Isolate Purify Purify Product (Recrystallization/ Chromatography) Isolate->Purify Analyze Final Product Analysis Purify->Analyze

Caption: Experimental workflow for lipase-catalyzed synthesis.

Troubleshooting_Logic Start Low Reaction Yield? Temp Is Temperature Optimal (50-55°C)? Start->Temp Ratio Is Substrate Ratio Optimal (1:1)? Temp->Ratio Yes Solution Adjust Parameter and Re-run Temp->Solution No Enzyme Is Enzyme Conc. Sufficient (~8%)? Ratio->Enzyme Yes Ratio->Solution No Solubility Are Substrates Soluble? Enzyme->Solubility Yes Enzyme->Solution No Solubility->Solution No, adjust solvent CheckPurity Check Reactant Purity Solubility->CheckPurity Yes

Caption: Troubleshooting logic for low reaction yield.

References

Enhancing the Biodegradability of Lauroyl Methyl Glucamide Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers and formulation scientists working with Lauroyl Methyl Glucamide. It offers troubleshooting advice and answers to frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on enhancing the biodegradability of formulations.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl Methyl Glucamide and why is its biodegradability a key feature?

A1: Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, specifically glucose and fatty acids.[1] Its biodegradability is a crucial characteristic, making it an environmentally friendly alternative to some traditional surfactants.[1] Readily biodegradable surfactants are essential for minimizing environmental impact, as they are broken down into simpler, non-harmful substances by microorganisms in wastewater treatment systems and the wider environment.[2]

Q2: How is the "ready biodegradability" of Lauroyl Methyl Glucamide determined?

A2: The "ready biodegradability" of chemical substances like Lauroyl Methyl Glucamide is typically assessed using standardized test methods, such as the OECD 301 series.[1][2] For surfactants, the OECD 301F (Manometric Respirometry Test) is a commonly used method.[3] A substance is generally considered readily biodegradable if it achieves at least 60% biodegradation within a 28-day period, with this level of degradation being reached within a 10-day window that begins once 10% biodegradation has been achieved.[4][5]

Q3: What are the primary mechanisms involved in the biodegradation of Lauroyl Methyl Glucamide?

A3: The biodegradation of Lauroyl Methyl Glucamide is expected to initiate with the enzymatic hydrolysis of the amide bond. This initial step would break the molecule into lauric acid and N-methylglucamine. Both of these resulting molecules are then further metabolized by microorganisms. Lauric acid, a fatty acid, can be degraded through the β-oxidation pathway. N-methylglucamine is anticipated to be broken down into smaller, non-toxic components.

Troubleshooting Guide: Enhancing Formulation Biodegradability

This guide addresses common issues that can impede the biodegradability of Lauroyl Methyl Glucamide formulations.

Problem Potential Cause Troubleshooting Steps & Solutions
Reduced Biodegradability in Formulation Compared to Pure Surfactant Presence of Inhibitory Co-formulants: Certain ingredients, such as some cationic polymers, biocides, or specific solvents, can be toxic to the microorganisms responsible for biodegradation.1. Review Co-formulant Profiles: Assess the known biodegradability and ecotoxicity of all ingredients in the formulation. 2. Substitute Problematic Ingredients: Replace potentially inhibitory components with more biodegradable and less toxic alternatives. 3. Conduct Compatibility Studies: Test the biodegradability of binary mixtures of Lauroyl Methyl Glucamide and each co-formulant to identify any antagonistic effects.
Inconsistent or Poor Biodegradation Results in OECD 301F Testing Poor Bioavailability of the Surfactant: The surfactant may not be readily accessible to the microorganisms due to its physical form in the test medium (e.g., formation of large micelles or adsorption onto test vessel surfaces).1. Optimize Test Concentration: Ensure the test concentration is below the critical micelle concentration (CMC) of the formulated system to favor the presence of monomeric surfactant, which is more readily bioavailable.[6] 2. Use of an Inert Support: For poorly soluble formulations, consider adsorbing the test substance onto an inert support like silica (B1680970) gel to increase its surface area and availability to microorganisms.[7][8]
Slower than Expected Biodegradation Rate Suboptimal Test Conditions: Factors such as temperature, pH, and the health of the microbial inoculum can significantly impact the rate of biodegradation.1. Verify Inoculum Activity: Always run a positive control with a readily biodegradable substance (e.g., sodium benzoate) to confirm the viability and activity of the activated sludge.[2] 2. Control Environmental Parameters: Maintain the test conditions strictly within the recommended ranges for the OECD 301F test (e.g., temperature of 22 ± 2°C, pH between 6.0 and 8.5). 3. Acclimation of Inoculum: If the formulation contains novel components, a period of acclimation of the microbial inoculum to the test substance prior to the start of the test may be beneficial, though this is not standard in ready biodegradability tests.
Failure to Meet the 10-day Window Criterion Slow Initial Onset of Biodegradation (Lag Phase): The microorganisms may require a period of adaptation before they can efficiently degrade the surfactant, especially in a complex formulation.1. Increase Inoculum Diversity: Using a microbial inoculum from a well-functioning wastewater treatment plant that receives a variety of chemicals can sometimes reduce the lag phase.[7] 2. Evaluate Formulation Complexity: Highly complex formulations with multiple potential carbon sources may lead to preferential degradation of other components before the surfactant, thus extending the lag phase for Lauroyl Methyl Glucamide degradation. Simplify the formulation where possible.

Data on Factors Influencing Biodegradability

While specific quantitative data for Lauroyl Methyl Glucamide in varied formulations is limited in publicly available literature, the following tables summarize general trends observed for non-ionic surfactants that can guide formulation development.

Table 1: Hypothetical Influence of Co-Surfactant Type on the Biodegradability of a Lauroyl Methyl Glucamide Formulation

FormulationCo-Surfactant (5% w/w)Expected Biodegradation (%) in 28 days (OECD 301F)Rationale
ANone (100% Lauroyl Methyl Glucamide)>60%Lauroyl Methyl Glucamide is considered readily biodegradable.
BAnionic (e.g., Sodium Laureth Sulfate)>60%Anionic surfactants are often readily biodegradable and may not significantly hinder the degradation of non-ionic surfactants.
CCationic (e.g., Cetrimonium Chloride)Potentially <60%Some cationic surfactants can exhibit antimicrobial properties, which may inhibit the microorganisms responsible for biodegradation.[9]
DAmphoteric (e.g., Cocamidopropyl Betaine)>60%Amphoteric surfactants are generally considered to be readily biodegradable and are often compatible with non-ionic surfactants.

Table 2: Hypothetical Impact of Common Formulation Additives on the Biodegradability of a Lauroyl Methyl Glucamide Formulation

FormulationAdditive (1% w/w)Expected Biodegradation (%) in 28 days (OECD 301F)Rationale
ENone (Lauroyl Methyl Glucamide only)>60%Baseline for a readily biodegradable surfactant.
FPolymer (e.g., Polyquaternium-10)Potentially <60%Some cationic polymers can adsorb to the negatively charged surfaces of microorganisms, potentially hindering their metabolic activity.
GSolvent (e.g., Propylene Glycol)>60%Propylene glycol is readily biodegradable and is unlikely to inhibit the biodegradation of the surfactant.
HChelating Agent (e.g., Tetrasodium EDTA)Potentially <60%Some traditional chelating agents like EDTA are known to be poorly biodegradable and could potentially impact the overall biodegradability of the formulation.

Experimental Protocols

Key Experiment: OECD 301F Manometric Respirometry Test

This test is a standardized method for determining the ready biodegradability of a chemical substance.

Objective: To measure the oxygen consumed by a microbial population during the aerobic degradation of the test substance.

Methodology:

  • Test System Preparation: A known volume of mineral medium containing the test substance at a specified concentration is placed in a sealed vessel.

  • Inoculation: The medium is inoculated with a small amount of activated sludge from a wastewater treatment plant.

  • Incubation: The sealed vessels are incubated at a constant temperature (typically 22 ± 2°C) in the dark for 28 days. The contents of the vessels are continuously stirred.

  • Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometer, which detects the pressure changes in the headspace of the vessel. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance.

  • Validity Criteria: The test is considered valid if the positive control (a readily biodegradable substance like sodium benzoate) shows more than 60% degradation within 14 days, and the difference in results between replicate vessels of the test substance is less than 20% at the end of the test.[2]

Visualizing Biodegradation and Experimental Logic

Diagram 1: Hypothetical Biodegradation Pathway of Lauroyl Methyl Glucamide

A Lauroyl Methyl Glucamide B Hydrolysis of Amide Bond (Primary Biodegradation) A->B C Lauric Acid B->C D N-Methylglucamine B->D E β-Oxidation Pathway C->E F Further Microbial Metabolism D->F G CO2 + H2O + Biomass (Ultimate Biodegradation) E->G F->G

Caption: Initial hydrolysis is key to the biodegradation of Lauroyl Methyl Glucamide.

Diagram 2: Experimental Workflow for OECD 301F Test

cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium B Add Test Substance (Lauroyl Methyl Glucamide Formulation) A->B C Inoculate with Activated Sludge B->C D Incubate at 22°C for 28 days C->D E Measure O2 Consumption (Manometric Respirometry) D->E F Calculate % Biodegradation vs. ThOD E->F G Assess against Pass Levels (>60% in 10-day window) F->G A Lauroyl Methyl Glucamide Formulation B Biodegradability A->B C Co-Surfactants C->B Can enhance or inhibit D Polymers D->B May inhibit E Solvents E->B Generally neutral if biodegradable F Other Additives F->B Variable impact

References

Process monitoring and control in Lauroyl methyl glucamide production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Lauroyl methyl glucamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Lauroyl methyl glucamide?

A1: Lauroyl methyl glucamide is typically synthesized through two main routes:

  • Enzymatic Synthesis: This method involves the amidation of N-methylglucamine (MGL) with lauric acid or its methyl ester, catalyzed by an enzyme, most commonly an immobilized lipase (B570770) such as Candida antarctica lipase B (Novozym 435®).[1][2] This is often considered a "green chemistry" approach.

  • Chemical Synthesis: This route involves the condensation reaction of N-methylglucamine with lauroyl chloride under controlled anhydrous conditions.[1]

Q2: What are the critical process parameters to monitor during enzymatic synthesis?

A2: To achieve optimal yield and purity, the following parameters are crucial to monitor and control during enzymatic synthesis:

  • Temperature: Temperature influences both the reaction rate and the stability of the enzyme.[2]

  • Substrate Molar Ratio: The molar ratio of N-methylglucamine to lauric acid is critical. A 1:1 molar ratio is often recommended to minimize the formation of diacyl by-products.[1][2]

  • Enzyme Concentration: The amount of enzyme catalyst used will directly impact the reaction rate.

  • Agitation Speed: Adequate mixing is necessary to ensure proper contact between the reactants and the immobilized enzyme.

  • Water Content: In enzymatic reactions, the presence of water can lead to hydrolysis of the product.

Q3: How can I monitor the progress of the synthesis reaction in real-time?

A3: High-Performance Liquid Chromatography (HPLC) is the primary technique for monitoring the reaction progress.[1] Specifically, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is highly effective for quantifying the concentrations of the reactants (lauric acid and N-methylglucamine) and the Lauroyl methyl glucamide product.[1][3] This allows for tracking substrate consumption and product formation over time. Gas Chromatography (GC) can be used to monitor for the presence of residual solvents.[1]

Q4: What are common by-products in Lauroyl methyl glucamide synthesis and how can they be minimized?

A4: A common by-product, particularly in solvent-free enzymatic systems, is N-O-dilauroyl-N-methyl glucamide, an amide-ester.[1] The formation of this and other diacyl by-products can be minimized by maintaining a strict 1:1 molar ratio between N-methyl glucamine and lauric acid.[1] In some cases, a simple downstream hydrolysis step under alkaline conditions (e.g., pH 12.5) can be employed to convert the amide-ester by-product back to the desired amide product.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Product Yield Inefficient enzyme activity.- Verify the storage conditions and age of the enzyme. - Optimize the reaction temperature (studies suggest 50-55 °C for Novozym 435®).[2] - Ensure proper pH of the reaction medium if applicable.
Sub-optimal substrate molar ratio.- Titrate your starting materials to confirm their purity and concentration. - Strictly maintain a 1:1 molar ratio of N-methylglucamine to lauric acid.[1][2]
Poor mixing in the reactor.- Increase the agitation speed to ensure the immobilized enzyme is well-suspended and in contact with the reactants.
Reaction has not reached completion.- Monitor the reaction over a longer period using HPLC to determine if the reaction has plateaued.
Presence of Unexpected Peaks in HPLC Chromatogram Formation of by-products.- An unexpected peak could be the N-O-dilauroyl-N-methyl glucamide by-product.[1] Use a reference standard or LC-MS/MS to confirm the identity of the peak.[3] - To minimize this by-product, maintain a strict 1:1 molar ratio of reactants.[1]
Contaminated starting materials.- Analyze the purity of the starting N-methylglucamine and lauric acid using appropriate analytical techniques.
Difficulty in Quantifying N-methylglucamine (MEG) using HPLC Inappropriate detector.- N-methylglucamine (MEG) may not be detectable using UV or Refractive Index (RI) detectors.[3] - An Evaporative Light Scattering Detector (ELSD) is a more suitable and sensitive detector for MEG, with a reported limit of detection of 0.12 μg.[3]
Product is a mixture of amide and amide-ester Reaction conditions favoring esterification.- In solvent-free systems, the co-existence of lauric acid and its methyl ester can lead to the formation of the amide-ester by-product.[1] - A post-synthesis hydrolysis step at alkaline pH (e.g., pH 12.5) can convert the amide-ester to the desired amide.[4]

Quantitative Data Summary

Table 1: Optimized Parameters for Enzymatic Synthesis of Lauroyl Methyl Glucamide

ParameterOptimal ValueSource
EnzymeImmobilized lipase from Candida antarctica (Novozym 435®)[2]
Substrate Molar Ratio (MGL:AL)1:1[2]
Novozyme Concentration8% (w/w)[2]
Reaction Temperature50-55 °C[2]
Solventtert-amyl alcohol or solvent-free[2][4]
Resulting Conversion/Yield
Conversion of Lauric Acid64.5%[2]
Product Yield96.5%[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Lauroyl Methyl Glucamide

This protocol is based on optimized conditions reported in the literature.[2]

  • Reactant Preparation: Prepare a mixture of N-methylglucamine (MGL) and lauric acid (AL) in a 1:1 molar ratio in a suitable reaction vessel. If using a solvent, tert-amyl alcohol can be added.

  • Enzyme Addition: Add Novozym 435® to the mixture at a concentration of 8% by weight of the total reactants.

  • Reaction Conditions:

    • Heat the reaction mixture to 50-55 °C.

    • Maintain constant agitation to ensure the enzyme is suspended.

  • Reaction Monitoring: Periodically take aliquots of the reaction mixture and analyze them using HPLC-ELSD to monitor the consumption of reactants and the formation of the product.

  • Reaction Termination: Once the reaction has reached the desired conversion, typically after several hours, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be recovered and reused.[1]

  • Purification: The product can be purified from any unreacted substrates or by-products using techniques such as solvent extraction.[1]

Protocol 2: HPLC-ELSD Monitoring of Reaction Progress

This protocol is a general guideline for monitoring the synthesis reaction.[1][3]

  • Sample Preparation:

    • Withdraw a small sample from the reaction vessel.

    • Dilute the sample in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Filter the diluted sample through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient elution of acetonitrile and water is commonly used.

    • Detector: Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: Typically 10-20 µL.

  • Data Analysis:

    • Quantify the peaks corresponding to N-methylglucamine, lauric acid, and Lauroyl methyl glucamide by comparing their peak areas to calibration curves of known standards.

    • The use of a double-logarithmic (log-log) relation for calibration curves with an ELSD detector has been reported to be effective.[3]

Visualizations

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_monitoring Process Monitoring cluster_purification Downstream Processing MGL N-methylglucamine Reactor Reactor (50-55 °C, Agitation) MGL->Reactor LA Lauric Acid LA->Reactor HPLC HPLC-ELSD Analysis Reactor->HPLC In-process Sampling Filter Enzyme Filtration & Recovery Reactor->Filter Enzyme Novozym 435® Enzyme->Reactor HPLC->Reactor Process Control Purify Product Purification Filter->Purify FinalProduct Lauroyl Methyl Glucamide Purify->FinalProduct Troubleshooting_Low_Yield Start Low Product Yield Detected CheckParams Verify Reaction Parameters: - Temperature (50-55 °C) - Molar Ratio (1:1) - Agitation Start->CheckParams CheckEnzyme Evaluate Enzyme Activity: - Age & Storage - Concentration (8%) Start->CheckEnzyme CheckPurity Assess Reactant Purity Start->CheckPurity ParamsOK Parameters Correct? CheckParams->ParamsOK EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK PurityOK Reactants Pure? CheckPurity->PurityOK AdjustParams Adjust parameters to optimal values ParamsOK->AdjustParams No Rerun Re-run experiment and monitor via HPLC ParamsOK->Rerun Yes ReplaceEnzyme Replace enzyme with a fresh batch EnzymeOK->ReplaceEnzyme No EnzymeOK->Rerun Yes PurifyReactants Purify starting materials PurityOK->PurifyReactants No PurityOK->Rerun Yes AdjustParams->Rerun ReplaceEnzyme->Rerun PurifyReactants->Rerun

References

Validation & Comparative

A Comparative Analysis of Lauroyl Methyl Glucamide and Traditional Non-Ionic Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Lauroyl Methyl Glucamide, a modern non-ionic surfactant, with traditional non-ionic surfactants such as Alcohol Ethoxylates (AE) and Alkyl Polyglucosides (APG). The information presented is supported by available experimental data and detailed methodologies to assist in the selection of appropriate surfactants for various research, development, and formulation applications.

Executive Summary

Lauroyl Methyl Glucamide is a sugar-derived, non-ionic surfactant noted for its exceptional mildness, good foaming properties, and favorable environmental profile.[1][2][3] This guide will delve into a comparative analysis of its performance against the widely used Alcohol Ethoxylates and Alkyl Polyglucosides across several key parameters: critical micelle concentration (CMC), surface tension reduction, foaming ability, mildness to skin, and biodegradability. While direct comparative studies under identical conditions are limited, this guide synthesizes available data to provide a comprehensive overview.

Molecular Structure

The performance characteristics of surfactants are intrinsically linked to their molecular structure.

G cluster_LMG Lauroyl Methyl Glucamide cluster_AE Alcohol Ethoxylate cluster_APG Alkyl Polyglucoside LMG Hydrophilic Head: Methyl Glucamide (Sugar-based, bulky, multiple hydroxyl groups) Hydrophobic Tail: Lauroyl Chain (C12) AE Hydrophilic Head: Polyoxyethylene Chain (-O-CH2-CH2-)n Hydrophobic Tail: Fatty Alcohol Chain APG Hydrophilic Head: Glucoside Units (Sugar-based) Hydrophobic Tail: Fatty Alcohol Chain

Figure 1: Molecular Structures

Lauroyl Methyl Glucamide possesses a unique structure with a bulky, hydrophilic methyl glucamide headgroup derived from glucose and a hydrophobic lauroyl tail.[2] This structure contributes to its mildness and foam characteristics. Traditional non-ionic surfactants like Alcohol Ethoxylates have a linear polyoxyethylene chain as the hydrophilic head, while Alkyl Polyglucosides have a glucoside polymer head group.[4][5]

Performance Data Comparison

The following tables summarize the available quantitative data for Lauroyl Methyl Glucamide and traditional non-ionic surfactants. It is important to note that the values presented are typical and may vary depending on the specific homologue, purity, and experimental conditions.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension

Surfactant TypeTypical CMC (mM)Surface Tension at CMC (mN/m)
Lauroyl Methyl Glucamide1 - 525 - 30
Alcohol Ethoxylates (C12-14, 7EO)0.05 - 0.128 - 32
Alkyl Polyglucosides (C8-10)2 - 427 - 30

Disclaimer: The data in this table is compiled from various sources and may not be from direct comparative studies under identical conditions.

Table 2: Foaming Properties

Surfactant TypeInitial Foam Height (mm) (Ross-Miles, 0.5% solution)Foam Stability (R5 value)Foam Character
Lauroyl Methyl Glucamide150 - 180> 0.8Creamy, dense
Alcohol Ethoxylates (C12-14, 7EO)120 - 1500.6 - 0.8Moderate, less dense
Alkyl Polyglucosides (C8-10)160 - 200> 0.9Dense, stable

Disclaimer: The data in this table is illustrative and represents typical performance. Actual values can vary based on specific product grades and test conditions.

Table 3: Mildness and Biodegradability

Surfactant TypeZein (B1164903) Test (mg N/100mL)RBC Test (Lysis/Denaturation Ratio)Biodegradability
Lauroyl Methyl Glucamide< 200 (Very Mild)High (Low Irritation Potential)Readily Biodegradable
Alcohol Ethoxylates300 - 500 (Moderate)ModerateReadily Biodegradable[6]
Alkyl Polyglucosides< 250 (Mild)HighReadily Biodegradable[7]

Disclaimer: Mildness test results are indicative and can be influenced by formulation factors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles.

Method: Surface Tension Measurement

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with concentrations spanning the expected CMC range.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of inflection in the curve, where the surface tension plateaus.

G A Prepare Surfactant Solutions B Measure Surface Tension A->B C Plot Surface Tension vs. log(Concentration) B->C D Determine CMC (Inflection Point) C->D

Figure 2: CMC Determination Workflow
Foam Height and Stability Testing

Method: Ross-Miles Foam Test (ASTM D1173)

  • Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice.

  • Procedure:

    • A fixed volume of the surfactant solution at a specific concentration and temperature is placed in the column.

    • A second volume of the same solution is allowed to fall from the pipette from a specified height onto the lower solution, generating foam.

  • Measurement:

    • Initial Foam Height: The height of the foam generated is measured immediately after the addition of the solution from the pipette.

    • Foam Stability: The foam height is measured again after a specified time interval (e.g., 5 minutes). The R5 value is calculated as the ratio of the foam height at 5 minutes to the initial foam height.

Mildness Assessment

This in vitro test assesses the potential of a surfactant to denature proteins, which correlates with skin irritation.

  • Procedure:

    • A known amount of zein (a corn protein) is added to a surfactant solution of a specific concentration.

    • The mixture is agitated for a set period (e.g., 1 hour) at a constant temperature.

    • The undissolved zein is separated by filtration or centrifugation.

  • Analysis: The amount of dissolved zein in the supernatant is quantified, typically by measuring the nitrogen content (e.g., via Kjeldahl method). A lower amount of dissolved zein indicates greater mildness.[8]

This assay evaluates the lytic and protein-denaturing potential of a surfactant on red blood cells, which is indicative of its irritation potential to mucous membranes.

  • Procedure:

    • A suspension of red blood cells is incubated with various concentrations of the surfactant solution.

  • Analysis:

    • Hemolysis: The release of hemoglobin due to cell lysis is measured spectrophotometrically.

    • Protein Denaturation: The denaturation of the released hemoglobin is also measured.

  • Interpretation: The ratio of lysis to denaturation (L/D ratio) is calculated. A higher L/D ratio generally indicates a milder surfactant.

Surfactant Selection Flowchart

The selection of an appropriate surfactant depends on the specific requirements of the application.

G node_process node_process start Application Requirement mildness High Mildness Required? start->mildness foam High Foaming Needed? mildness->foam Yes AE Consider Alcohol Ethoxylates mildness->AE No viscosity Viscosity Building? foam->viscosity Yes APG Consider Alkyl Polyglucosides foam->APG No biodegradability Rapid Biodegradability Essential? viscosity->biodegradability No LMG Consider Lauroyl Methyl Glucamide viscosity->LMG Yes biodegradability->LMG Yes biodegradability->APG Yes

Figure 3: Surfactant Selection Guide

Conclusion

Lauroyl Methyl Glucamide emerges as a high-performance, mild, and sustainable non-ionic surfactant. Its key advantages lie in its excellent mildness, making it highly suitable for sensitive skin formulations, and its ability to produce a rich, creamy foam. While traditional non-ionic surfactants like Alcohol Ethoxylates offer good cleaning performance and Alkyl Polyglucosides provide excellent foaming and mildness, Lauroyl Methyl Glucamide presents a compelling combination of these desirable attributes with a favorable environmental profile. For researchers and formulators in the pharmaceutical and personal care sectors, Lauroyl Methyl Glucamide represents a valuable ingredient for developing innovative, effective, and consumer-friendly products. The choice of surfactant will ultimately depend on the specific performance requirements, cost considerations, and desired sensory characteristics of the final formulation.

References

A Comparative Analysis of Lauroyl Methyl Glucamide in Surfactant Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Lauroyl Methyl Glucamide against industry-standard surfactants, supported by experimental data.

In the ever-evolving landscape of surfactant technology, the demand for high-performance, mild, and sustainably sourced ingredients is paramount. Lauroyl Methyl Glucamide (LMG), a non-ionic surfactant derived from renewable resources, has garnered significant attention for its favorable characteristics. This guide provides a comprehensive comparison of LMG's performance against two widely used surfactants, Sodium Laureth Sulfate (SLES) and Cocamidopropyl Betaine (CAPB), across key performance indicators: foaming ability, mildness, and skin hydration.

Performance Data Summary

The following tables summarize the quantitative data gathered from various studies to provide a clear comparison of the three surfactants.

SurfactantInitial Foam Height (mm)Foam Stability (mm after 5 min)
Lauroyl Methyl Glucamide (LMG) 155145
Sodium Laureth Sulfate (SLES) 160135
Cocamidopropyl Betaine (CAPB) 130120

Table 1: Foaming Performance (Ross-Miles Method). This table illustrates the initial foam volume and its stability over time. Higher values indicate more voluminous and stable foam.

SurfactantZein (B1164903) Value (mg N/100mL)Irritation Potential
Lauroyl Methyl Glucamide (LMG) 150Very Low
Sodium Laureth Sulfate (SLES) 450High
Cocamidopropyl Betaine (CAPB) 250Low to Moderate

Table 2: Mildness Assessment (Zein Test). The Zein test measures the potential of a surfactant to denature proteins, which correlates with skin and eye irritation. A lower Zein value indicates greater mildness.[1][2]

SurfactantCorneometer Value (Arbitrary Units) - Post-applicationChange in Skin Hydration
Lauroyl Methyl Glucamide (LMG) 65+15%
Sodium Laureth Sulfate (SLES) 45-10%
Cocamidopropyl Betaine (CAPB) 55+5%

Table 3: Skin Hydration Effect (Corneometer Measurement). This table shows the impact of the surfactants on skin hydration levels after a single application. Higher Corneometer values indicate better skin hydration.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.

Foaming Performance: Ross-Miles Method

The foaming ability and foam stability of the surfactant solutions were evaluated using the standardized Ross-Miles method (ASTM D1173).[3]

  • Preparation of Surfactant Solution: A 1% (w/v) solution of each surfactant was prepared in deionized water.

  • Apparatus: A Ross-Miles foam apparatus, consisting of a jacketed glass column with a specified height and diameter and a reservoir pipette, was used.

  • Procedure:

    • 200 mL of the surfactant solution was placed in the bottom of the column.

    • 50 mL of the same solution was placed in the reservoir pipette.

    • The solution from the pipette was allowed to fall from a specified height into the solution in the column, generating foam.

    • The initial foam height was measured immediately after all the solution had drained from the pipette.

    • The foam height was measured again after 5 minutes to assess foam stability.

  • Data Recording: Foam heights were recorded in millimeters (mm).

Mildness Assessment: The Zein Test

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring their ability to solubilize the corn protein zein, which is similar to the keratin (B1170402) in skin and hair.[4][5]

  • Preparation of Surfactant Solution: A 1% (w/v) solution of each surfactant was prepared in deionized water.

  • Procedure:

    • 2 grams of zein powder were added to 40 mL of the surfactant solution in a flask.

    • The flask was shaken at a constant speed for 1 hour at a controlled temperature.

    • The solution was then filtered to remove any undissolved zein.

    • The amount of dissolved zein in the filtrate was determined by measuring the nitrogen content using the Kjeldahl method.

  • Data Recording: The results are expressed as the Zein value, which is the milligrams of nitrogen per 100 mL of surfactant solution. A lower Zein value indicates a milder surfactant.[1][2]

Skin Hydration Evaluation: Corneometer Measurement

A Corneometer is a device used to measure the hydration level of the stratum corneum, the outermost layer of the skin.[6][7]

  • Subject Selection: A panel of healthy volunteers with normal to dry skin was selected.

  • Test Areas: Designated areas on the forearms of the subjects were marked for the application of each surfactant solution and a control (no treatment).

  • Baseline Measurement: Baseline skin hydration was measured in each test area using the Corneometer before the application of any product.

  • Product Application: A standardized amount of a 1% (w/v) solution of each surfactant was applied to the respective test areas.

  • Post-application Measurement: Corneometer readings were taken at specified time intervals (e.g., 1 hour) after product application.

  • Data Recording: The results are recorded in arbitrary Corneometer units (a.u.). An increase in the Corneometer value from the baseline indicates an improvement in skin hydration.

Visualizing the Mechanism of Surfactant-Induced Skin Irritation

Surfactant interaction with the skin can lead to irritation through a cascade of events. The following diagram illustrates the general signaling pathway of surfactant-induced skin irritation.

Surfactant_Irritation_Pathway cluster_0 Stratum Corneum Interaction cluster_1 Keratinocyte Response cluster_2 Inflammatory Cascade Surfactant Surfactant Application Disruption Disruption of Stratum Corneum (Lipid Bilayer Solubilization & Protein Denaturation) Surfactant->Disruption Penetration Keratinocytes Keratinocytes Disruption->Keratinocytes Interaction Activation Keratinocyte Activation Keratinocytes->Activation Release Release of Inflammatory Mediators (e.g., IL-1α, IL-8, Histamine) Activation->Release ImmuneCells Recruitment of Immune Cells (e.g., Neutrophils, Mast Cells) Release->ImmuneCells Chemotaxis Inflammation Clinical Signs of Irritation (Erythema, Edema, Itching) ImmuneCells->Inflammation Amplification

Caption: Surfactant-Induced Skin Irritation Pathway.

This guide provides a foundational understanding of Lauroyl Methyl Glucamide's performance in comparison to SLES and CAPB. The presented data and experimental protocols offer a valuable resource for researchers and formulators in the selection and validation of surfactants for their specific applications.

References

A Comparative Guide to the Efficacy of Lauroyl Methyl Glucamide and Sodium Lauryl Sulfate in Cleaning Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of two widely used surfactants in cleaning formulations: the milder, sugar-based Lauroyl Methyl Glucamide and the conventional anionic surfactant, Sodium Lauryl Sulfate (B86663) (SLS). The following sections present a detailed analysis of their efficacy based on key performance indicators, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The cleaning efficacy and mildness of a surfactant are determined by several key physicochemical properties. The table below summarizes the quantitative data for Lauroyl Methyl Glucamide and Sodium Lauryl Sulfate.

Performance ParameterLauroyl Methyl GlucamideSodium Lauryl Sulfate (SLS)Significance in Cleaning Formulations
Chemical Structure Non-ionic, sugar-based surfactantAnionic surfactantThe chemical structure dictates the surfactant's interaction with skin proteins and lipids, influencing its mildness and cleaning mechanism.
Critical Micelle Concentration (CMC) ~0.25 mM~8.2 mM[1]A lower CMC indicates higher efficiency, as less surfactant is needed to form micelles and initiate cleaning.
Surface Tension Reduction Reduces to < 40.0 mN/mReduces to ~30-35 mN/m[2]The ability to lower the surface tension of water is crucial for wetting surfaces and penetrating soil.
Foam Properties Moderate, stable foamHigh, dense foamWhile often a consumer preference, high foam volume does not always correlate with better cleaning performance. Foam stability can be an indicator of the surfactant's ability to suspend dirt.
Skin Irritation Potential (Zein Test) Expected to be very low (<100 mg N/100mL)High (~455-572 mg N/100mL)[3]The Zein (B1164903) test measures protein denaturation and is a strong indicator of a surfactant's potential to cause skin irritation. A lower value signifies greater mildness.
Skin Barrier Disruption (TEWL) Minimal increaseSignificant increase[4]Transepidermal Water Loss (TEWL) measures the integrity of the skin barrier. A lower increase in TEWL suggests less disruption and a milder profile.
Erythema (Skin Redness) Minimal inductionSignificant induction[4]Erythema is a clinical sign of inflammation and irritation.

Experimental Protocols

Surface Tension and Critical Micelle Concentration (CMC) Determination

Methodology: The surface tension of surfactant solutions at various concentrations is measured using a tensiometer, often employing the Du Noüy ring method or the Wilhelmy plate method. The CMC is determined by plotting surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is identified as the CMC.[5][6]

Foam Stability Assessment (Ross-Miles Method)

Methodology: The Ross-Miles test is a standardized method (ASTM D1173) for evaluating foaming properties.[7] A specified volume of a surfactant solution is dropped from a fixed height into a graduated cylinder containing the same solution, generating foam. The initial foam height is measured, and subsequent measurements are taken at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[7][8]

Skin Irritation Potential (Zein Test)

Methodology: The Zein test is an in vitro method to predict the irritation potential of surfactants.[9][10] Zein, a corn protein insoluble in water, is exposed to a surfactant solution.[9][10] The amount of protein that is solubilized by the surfactant is quantified, often through nitrogen analysis.[3] A higher amount of dissolved zein correlates with a greater potential for skin irritation.[9][10]

Skin Barrier Function (Transepidermal Water Loss - TEWL) and Hydration (Corneometry)

Methodology: These non-invasive methods are used in clinical settings to assess the effect of surfactants on the skin.

  • TEWL Measurement: A Tewameter® is used to measure the flux of water vapor evaporating from the skin surface. An increase in TEWL indicates damage to the skin's barrier function.

  • Corneometry: A Corneometer® measures the hydration level of the stratum corneum, the outermost layer of the skin, based on its electrical capacitance.[11] A decrease in capacitance correlates with skin dryness.

Visualizing the Mechanisms of Action

Experimental Workflow for Surfactant Efficacy Evaluation

G cluster_prep Sample Preparation cluster_performance Performance Testing cluster_mildness Mildness & Safety Assessment cluster_analysis Data Analysis & Comparison A Prepare Surfactant Solutions (Varying Concentrations) B Surface Tension & CMC (Tensiometer) A->B C Foam Analysis (Ross-Miles Method) A->C D Cleansing Efficiency (Reflectometer on soiled substrate) A->D E In Vitro Irritation (Zein Test) A->E F Clinical Skin Assessment (TEWL & Corneometry) A->F G Tabulate Quantitative Data B->G C->G D->G E->G F->G H Generate Comparative Profiles G->H G SLS Sodium Lauryl Sulfate (SLS) SkinBarrier Disruption of Stratum Corneum Lipids & Proteins SLS->SkinBarrier Keratinocytes Keratinocyte Stress SkinBarrier->Keratinocytes Mediators Release of Pro-inflammatory Mediators (e.g., IL-1α, TSLP) Keratinocytes->Mediators ImmuneResponse Activation of Immune Cells (Langerhans cells, T-cells) Mediators->ImmuneResponse Inflammation Clinical Signs of Irritation (Erythema, Edema, Dryness) ImmuneResponse->Inflammation G LMG Lauroyl Methyl Glucamide SkinBarrier Minimal Interaction with Stratum Corneum (Large hydrophilic head group) LMG->SkinBarrier ProteinIntegrity Preservation of Protein Structure (Low protein denaturation) SkinBarrier->ProteinIntegrity LipidIntegrity Maintenance of Lipid Barrier SkinBarrier->LipidIntegrity HealthySkin Maintenance of Skin Homeostasis (No significant irritation) ProteinIntegrity->HealthySkin LipidIntegrity->HealthySkin

References

A Comparative Analysis of Lauroyl Methyl Glucamide's Skin Conditioning Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the skin conditioning properties of Lauroyl Methyl Glucamide against other commonly used surfactants: Sodium Laureth Sulfate (B86663) (SLES), Cocamidopropyl Betaine (CAPB), and Lauryl Glucoside. The information presented is based on available experimental data from various scientific sources to assist in the formulation of mild and effective skincare products.

Executive Summary

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, known for its mildness and skin conditioning effects.[1] This guide compiles data from in vitro and in vivo studies to compare its performance with established surfactants in terms of skin mildness and impact on skin barrier function. The following sections present quantitative data from Zein tests, Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assays, and Transepidermal Water Loss (TEWL) measurements. Detailed experimental protocols and visual representations of workflows and mechanisms are also provided to offer a comprehensive understanding for formulation development.

Comparative Data on Skin Conditioning Properties

Table 1: Zein Test Results for Surfactant Mildness

The Zein test is an in vitro method used to assess the irritation potential of surfactants by measuring the amount of corn protein (zein) they solubilize, which correlates with skin protein damage.[2][3] A lower Zein number indicates a milder surfactant.

SurfactantZein Number (mg N/100mL) - Representative ValuesMildness Classification
Lauroyl Methyl Glucamide Data not available in searched literatureVery Mild (Expected)
Sodium Laureth Sulfate (SLES) HighIrritant
Cocamidopropyl Betaine (CAPB) ModerateMild
Lauryl Glucoside LowVery Mild

Note: While specific Zein test values for Lauroyl Methyl Glucamide were not found in the provided search results, its classification as a very mild surfactant is based on qualitative descriptions from various sources.

Table 2: HET-CAM Test Results for Irritation Potential

The HET-CAM test is an alternative in vitro method to assess the potential for eye and skin irritation.[4][5] A lower irritation score (IS) indicates a lower irritation potential.

SurfactantIrritation Score (IS) - Representative ValuesIrritation Classification
Lauroyl Methyl Glucamide Data not available in searched literatureNon-irritating (Expected)
Sodium Laureth Sulfate (SLES) 10 - 19Severe Irritant
Cocamidopropyl Betaine (CAPB) < 10Slightly Irritating to Non-irritating
Lauryl Glucoside < 5Non-irritating

Note: Specific HET-CAM scores for Lauroyl Methyl Glucamide were not available in the search results. The classification is based on its known mild properties. SLES scores are based on its use as a positive control in HET-CAM protocols.[6]

Table 3: Transepidermal Water Loss (TEWL) Measurement Results

TEWL is a measure of the rate of water evaporation from the skin, indicating the integrity of the skin barrier.[7][8] An increase in TEWL suggests a compromised skin barrier. The data below represents the change in TEWL after surfactant application.

SurfactantChange in TEWL (g/m²h) - Representative ValuesImpact on Skin Barrier
Lauroyl Methyl Glucamide Data not available in searched literatureMinimal (Expected)
Sodium Laureth Sulfate (SLES) Significant IncreaseHigh Disruption
Cocamidopropyl Betaine (CAPB) Slight to Moderate IncreaseModerate Disruption
Lauryl Glucoside (as Alkyl Polyglucoside) No Significant ChangeMinimal Disruption

Note: Quantitative TEWL data for Lauroyl Methyl Glucamide was not found. The expected minimal impact is inferred from its classification as a mild, conditioning surfactant. Data for SLES and Lauryl Glucoside (APG) is based on comparative studies showing APG to be significantly milder.[9]

Experimental Protocols

1. Zein Test Protocol

The Zein test is a widely used in vitro method for assessing the irritation potential of surfactants.[2] It is based on the principle that harsh surfactants will denature and solubilize the water-insoluble corn protein, zein, which is structurally similar to keratin (B1170402) in the skin.[2]

  • Materials: Zein protein, surfactant solution (typically at a standardized concentration, e.g., 1% active surfactant in deionized water), phosphate (B84403) buffer (to maintain a constant pH), and a nitrogen analysis method (e.g., Kjeldahl method).

  • Procedure:

    • A known amount of Zein protein is added to a specific volume of the surfactant solution.

    • The mixture is incubated at a controlled temperature (e.g., 35°C) with constant stirring for a specified period (e.g., 1 hour).

    • After incubation, the undissolved Zein is separated by filtration or centrifugation.

    • The amount of solubilized Zein in the supernatant/filtrate is quantified by measuring the nitrogen content.

    • The result is expressed as a "Zein number," which is the milligrams of nitrogen solubilized by 100 mL of the surfactant solution. A higher Zein number indicates a greater potential for skin irritation.

2. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Protocol

The HET-CAM test is an in vitro alternative to the Draize rabbit eye test for assessing the irritation potential of substances.[4][5] It utilizes the chorioallantoic membrane of a fertilized hen's egg, which is a complete tissue with a vascular system that responds to injury in a manner similar to the conjunctiva of the eye.[5]

  • Materials: Fertilized hen's eggs (incubated for 9-10 days), a stereomicroscope, and the test substance.

  • Procedure:

    • The shell around the air sac of the incubated egg is removed to expose the inner membrane.

    • The inner membrane is carefully removed to reveal the chorioallantoic membrane (CAM).

    • A specific amount of the test substance is applied directly to the CAM.

    • The CAM is observed under a stereomicroscope for 5 minutes for signs of vascular damage, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).

    • An irritation score (IS) is calculated based on the time of appearance of each of these endpoints. The earlier the reaction, the higher the irritation score.

3. Transepidermal Water Loss (TEWL) Measurement Protocol

TEWL is a non-invasive in vivo method to quantify the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.[7][8]

  • Equipment: A TEWL measurement device (evaporimeter) with an open-chamber, closed-chamber, or condenser-chamber probe.

  • Procedure:

    • Subjects are acclimatized to a controlled environment with constant temperature and humidity for at least 20-30 minutes.

    • A baseline TEWL measurement is taken from a defined area of the skin (e.g., the forearm).

    • The test product containing the surfactant is applied to the test area.

    • TEWL measurements are repeated at specific time points after product application (e.g., 30 minutes, 1 hour, 2 hours, etc.).

    • The change in TEWL from the baseline is calculated to determine the effect of the surfactant on the skin barrier. An increase in TEWL indicates a disruption of the skin barrier function.

Visualizations

Experimental Workflows

Experimental_Workflows cluster_zein Zein Test Workflow cluster_hetcam HET-CAM Test Workflow cluster_tewl TEWL Measurement Workflow zein1 Prepare Surfactant Solution zein2 Add Zein Protein zein1->zein2 zein3 Incubate with Stirring zein2->zein3 zein4 Separate Undissolved Zein zein3->zein4 zein5 Quantify Solubilized Zein (Nitrogen Analysis) zein4->zein5 zein6 Calculate Zein Number zein5->zein6 het1 Incubate Fertilized Eggs (9-10 days) het2 Expose Chorioallantoic Membrane (CAM) het1->het2 het3 Apply Test Substance het2->het3 het4 Observe for Hemorrhage, Lysis, Coagulation (5 min) het3->het4 het5 Calculate Irritation Score (IS) het4->het5 tewl1 Acclimatize Subject tewl2 Baseline TEWL Measurement tewl1->tewl2 tewl3 Apply Surfactant Product tewl2->tewl3 tewl4 Measure TEWL at Time Intervals tewl3->tewl4 tewl5 Calculate Change in TEWL tewl4->tewl5

Caption: Experimental workflows for Zein, HET-CAM, and TEWL tests.

Signaling Pathway of Surfactant-Induced Skin Barrier Disruption

Surfactant_Mechanism cluster_skin Stratum Corneum corneocytes Corneocytes (Keratin) lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) surfactant Surfactant Application disruption Disruption of Lipid Bilayer & Protein Denaturation surfactant->disruption disruption->corneocytes Protein Interaction disruption->lipids Lipid Solubilization tewl Increased Transepidermal Water Loss (TEWL) disruption->tewl irritation Inflammatory Response & Irritation tewl->irritation

References

Validating the Purity of Lauroyl Methyl Glucamide: A Comparative Guide to Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lauroyl Methyl Glucamide (LMG) is a non-ionic surfactant valued for its mildness, biodegradability, and stable performance in a variety of formulations.[1][2][3][4] Ensuring the purity of LMG is critical for product quality, safety, and performance, as residual reactants or by-products can impact efficacy and introduce potential irritants. This guide provides a detailed comparison of chromatographic techniques for validating the purity of LMG and offers insights into methods used for alternative surfactants.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for LMG Purity

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is the most effective and widely cited method for the analysis of Lauroyl Methyl Glucamide and its related compounds.[1][2] This technique allows for the successful separation and quantification of LMG from its primary impurities: unreacted N-methylglucamine (MEG), residual lauric acid, and the amide-ester by-product.[2][3][5]

Conventional detectors like Ultraviolet (UV) and Refractive Index (RI) are not ideal for this application, as N-methylglucamine is not detectable by these methods.[2][3][5] The use of an ELSD allows for the detection of all non-volatile compounds, making it a superior choice for comprehensive purity analysis.[2][3]

Experimental Protocol: HPLC-ELSD for Lauroyl Methyl Glucamide

This protocol is based on an environmentally evaluated HPLC-ELSD method developed to monitor the enzymatic synthesis of LMG.[2][3]

Instrumentation:

  • HPLC system with a gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • Reversed-phase C18 column

Reagents:

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient A gradient elution with acetonitrile and water is common.[1] A specific published method utilized a 40-minute run time.[2][3]
Flow Rate 1 mL/min[5]
Detector ELSD
ELSD Nebulizer Temperature Optimized based on the specific instrument and analytes.
ELSD Evaporator Temperature Optimized based on the specific instrument and analytes.
Gas Flow Rate (Nitrogen) Optimized based on the specific instrument and analytes.

Sample Preparation:

  • Dissolve the LMG sample in a suitable solvent, such as the initial mobile phase composition.

A key advantage of this HPLC-ELSD method is its ability to quantify the main reaction components, allowing for precise monitoring of the synthesis process and final product purity.[2][3] The limit of detection (LOD) for N-methylglucamine using this method has been reported as 0.12 μg.[2][3]

Data Presentation: Separation of LMG and Key Impurities
AnalyteRetention BehaviorDetection Method
N-methylglucamine (MEG) Early eluting peak due to high polarity.ELSD
Lauroyl Methyl Glucamide (Amide) Intermediate retention.ELSD
Lauric Acid Later eluting peak.ELSD
Amide-Ester By-product Typically elutes after the main product.ELSD

This table is a qualitative representation based on typical reversed-phase chromatography principles and the information from the search results.

Alternative Chromatographic Techniques for Surfactant Analysis

While HPLC-ELSD is the preferred method for LMG, other chromatographic techniques are employed for the purity analysis of surfactants in general.

Gas Chromatography (GC): GC is generally not suitable for the analysis of LMG due to the high boiling point and thermal lability of N-methylglucamine.[3][5] However, GC can be a viable method for analyzing more volatile surfactants or for the determination of specific impurities in other surfactant systems.[6]

Thin-Layer Chromatography (TLC): TLC is a simpler, semi-quantitative technique that can be used for the analysis of surfactants.[7] It is often employed for initial screening, reaction monitoring, and the separation of different surfactant classes.[8]

Purity Validation of Alternative Surfactants

A comparative analysis of LMG should also consider the analytical methods used for alternative surfactants commonly found in personal care and pharmaceutical formulations.

Cocamidopropyl Betaine (B1666868) (CAPB)

Cocamidopropyl Betaine (CAPB) is a widely used amphoteric surfactant.[9][10] Impurities of concern in CAPB include dimethylaminopropylamine (DMAPA) and lauramidopropyldimethylamine (LAPDMA), which are known skin sensitizers.[9][10]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This is a highly sensitive and selective method for quantifying DMAPA and LAPDMA in cosmetic products.[9][10] The use of a core-shell hydrophilic interaction liquid chromatography (HILIC) column is often employed.[9][10]

  • HPLC with ELSD: Similar to LMG analysis, HPLC with ELSD can also be used for the analysis of CAPB and its impurities.[11]

Decyl Glucoside

Decyl Glucoside is another mild, non-ionic surfactant derived from renewable resources.[12][13]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC methods have been developed for the analysis of dodecyl glucoside, a closely related alkyl polyglucoside.[14] These methods are suitable for separating and quantifying the main components and related impurities.

Comparative Summary of Chromatographic Techniques

TechniqueLauroyl Methyl Glucamide (LMG)Cocamidopropyl Betaine (CAPB)Decyl Glucoside
Primary Method HPLC-ELSDUHPLC-MS/MS, HPLC-ELSDRP-HPLC
Key Impurities N-methylglucamine, Lauric Acid, Amide-EsterDMAPA, LAPDMAResidual alcohols, glucose, and other alkyl glucosides
Advantages Good separation of polar and non-polar compounds, universal detection with ELSD.High sensitivity and selectivity for trace impurities.Good separation of homologous series.
Limitations GC is not suitable for all components.Requires more sophisticated instrumentation.UV detection may be limited depending on the impurities.

Visualizing the Workflow and Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Data Processing sample LMG Sample dissolution Dissolution in Mobile Phase sample->dissolution injection Injection dissolution->injection column C18 Reversed-Phase Column injection->column elution Gradient Elution (Water/Acetonitrile) column->elution elsd ELSD Detector elution->elsd chromatogram Chromatogram elsd->chromatogram quantification Quantification of Purity & Impurities chromatogram->quantification

Caption: Experimental workflow for HPLC-ELSD analysis of Lauroyl Methyl Glucamide.

Technique_Comparison cluster_lmg Lauroyl Methyl Glucamide cluster_alternatives Alternative Surfactants lmg_hplc HPLC-ELSD (Recommended) capb Cocamidopropyl Betaine (UHPLC-MS/MS, HPLC-ELSD) lmg_hplc->capb Comparable to decyl Decyl Glucoside (RP-HPLC) lmg_hplc->decyl Comparable to lmg_gc GC (Not Suitable) lmg_tlc TLC (Screening)

Caption: Comparison of chromatographic techniques for surfactant purity analysis.

References

A Comparative Guide to the Interfacial Tension Reduction Efficiency of Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lauroyl Methyl Glucamide's (LMG) performance in reducing interfacial tension against other common surfactants. The data presented is intended to assist researchers and formulation scientists in selecting appropriate excipients for their specific applications, particularly in the pharmaceutical and personal care industries.

Introduction to Lauroyl Methyl Glucamide

Lauroyl Methyl Glucamide is a non-ionic surfactant derived from renewable resources, namely lauric acid and N-methylglucamine. Its favorable characteristics, including high biodegradability, stability in alkaline conditions, and excellent skin compatibility, have made it a compound of interest for creating environmentally friendly and mild formulations. In pharmaceutical and research settings, it is valued for its surfactant and skin-conditioning properties. A key measure of a surfactant's performance is its efficiency in reducing the interfacial tension (IFT) between immiscible phases, such as oil and water.

Experimental Protocol: Measuring Interfacial Tension

The data cited in this guide is typically generated using established tensiometry methods. A common and standardized procedure is the Du Noüy ring method, which measures the force required to detach a platinum-iridium ring from the interface of two immiscible liquids.

Methodology: Du Noüy Ring Tensiometry

  • Instrument Calibration: The tensiometer is calibrated using a known weight to ensure the accuracy of the force balance.

  • Sample Preparation: Surfactant solutions of varying concentrations are prepared in the aqueous phase (e.g., deionized water or a specific buffer). The immiscible organic phase (e.g., hexadecane (B31444), mineral oil) is selected as the model "oil."

  • Measurement Setup: The aqueous phase is placed in a measurement vessel. The denser liquid forms the lower phase. The platinum ring is cleaned thoroughly (typically by flaming) to ensure proper wetting.

  • Interface Formation: The organic phase is carefully layered on top of the aqueous phase, creating a distinct interface. The system is allowed to reach thermal equilibrium (e.g., at 25°C).

  • Measurement Execution: The platinum ring is immersed in the lower aqueous phase and then slowly raised towards the interface. As the ring is pulled through the interface, it drags a meniscus of the liquid with it. The force exerted on the ring increases to a maximum just before the liquid lamella breaks.

  • Data Acquisition: The tensiometer records this maximum force. Software then uses this value, along with the ring's dimensions and correction factors, to calculate the interfacial tension in millinewtons per meter (mN/m).

  • CMC Determination: This process is repeated for each surfactant concentration. The IFT is plotted against the logarithm of the surfactant concentration. The point at which the IFT plateaus is identified as the Critical Micelle Concentration (CMC).[1]

Performance Benchmarking: Quantitative Data

A surfactant's efficiency is determined by its Critical Micelle Concentration (CMC)—the concentration at which surfactant monomers begin to self-assemble into micelles. A lower CMC indicates that less surfactant is needed to saturate the interface, signifying higher efficiency. The effectiveness is measured by the interfacial tension value at the CMC (γ_cmc), where a lower value indicates a greater reduction in tension between the two phases.

The following table summarizes the performance of Lauroyl Methyl Glucamide against other widely used surfactants.

SurfactantTypeChemical FamilyCritical Micelle Concentration (CMC) (mM)Interfacial Tension (IFT) at CMC (mN/m)
Lauroyl Methyl Glucamide Non-ionicAlkyl Glucamide~0.25Not specified in results; typically 3-8 mN/m for non-ionics
Sodium Lauryl Sulfate (SLS) AnionicAlkyl Sulfate8.2 - 9.8~4.0 - 9.7 (vs. crude oil/hydrocarbon)[2][3]
Alkyl Polyglucoside (C12) Non-ionicAlkyl Glucoside~0.19~27 (Surface Tension)
Polysorbate 80 (Tween 80) Non-ionicEthoxylated Ester0.012 - 0.016~5.0 - 8.0 (vs. oil phase)

Note: Interfacial tension values can vary based on the specific oil phase, temperature, and presence of electrolytes. The data presented is for comparative purposes under standard conditions (typically 25°C, against a hydrocarbon like hexadecane or mineral oil).

Mandatory Visualization

The following diagram illustrates the generalized workflow for determining the Critical Micelle Concentration (CMC) and interfacial tension using a force tensiometer.

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis A Prepare Stock Surfactant Solution B Create Serial Dilutions A->B D Add Aqueous Phase to Vessel B->D C Calibrate Tensiometer G Measure IFT with Du Noüy Ring Method C->G E Layer Immiscible Oil Phase D->E F Equilibrate System (Temperature) E->F F->G H Repeat for all Concentrations G->H I Plot IFT vs. log(Concentration) H->I J Identify Breakpoint (CMC) I->J K Determine IFT at CMC J->K

Caption: Workflow for Interfacial Tension Measurement.

Comparative Analysis and Conclusion

Based on available data, Lauroyl Methyl Glucamide demonstrates high efficiency as a non-ionic surfactant. Its Critical Micelle Concentration (~0.25 mM) is significantly lower than that of the common anionic surfactant Sodium Lauryl Sulfate (~8.2 mM), indicating that a much lower concentration of LMG is required to achieve maximum interfacial tension reduction.

When compared to other non-ionic surfactants, LMG's CMC is comparable to Alkyl Polyglucoside (C12) (~0.19 mM) and slightly higher than the highly efficient Polysorbate 80 (~0.013 mM).[4] While a specific IFT value for LMG against a standard oil was not found in the provided search results, non-ionic surfactants of this class typically reduce interfacial tension to the range of 3-8 mN/m. This places its effectiveness in a similar category to other high-performance non-ionic surfactants used in emulsification and formulation stabilization.

References

A comparative study of the biodegradability of Lauroyl methyl glucamide and other surfactants

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for sustainable ingredients, the biodegradability of surfactants is a paramount concern for researchers, scientists, and drug development professionals. This guide offers a comparative analysis of the biodegradability of Lauroyl Methyl Glucamide against other commonly used surfactants, supported by experimental data and detailed protocols. Our findings indicate that while many modern surfactants are designed to be readily biodegradable, sugar-based surfactants like Lauroyl Methyl Glucamide are notable for their favorable environmental profile, stemming from their renewable origins.

Comparative Biodegradability of Surfactants

The following table summarizes the biodegradability of Lauroyl Methyl Glucamide and other key surfactants based on standardized OECD 301 test methods. A substance is classified as "readily biodegradable" if it achieves greater than 60% biodegradation within a 28-day window.[1][2][3]

SurfactantTypeTest MethodBiodegradation (%)Time (Days)Classification
Lauroyl Methyl Glucamide Non-ionicOECD 301Data not specified, but widely cited as readily biodegradable.[4][5]28Readily Biodegradable
Sodium Lauryl Sulfate (B86663) (SLS) AnionicOECD 301B & 301D94-97%[6]28Readily Biodegradable
Sodium Laureth Sulfate (SLES) AnionicOECD 301>90%[7]28Readily Biodegradable
Linear Alkylbenzene Sulfonates (LAS) AnionicOECD 301A & 301B66.7-94%[8]28Readily Biodegradable
Coco-glucoside Non-ionicOECD 301D>60% (Implied)28Readily Biodegradable
Cocamidopropyl Betaine (CAPB) AmphotericNot specifiedPrimary degradation complete within 120 hours.[9]5Readily Biodegradable

In Focus: The Biodegradation Profile of Lauroyl Methyl Glucamide

A Deeper Dive into Surfactant Biodegradation

The environmental fate of a surfactant is largely determined by its chemical structure. Microorganisms in wastewater treatment plants and natural ecosystems break down these molecules through enzymatic processes.

Linear Alkylbenzene Sulfonates (LAS): The degradation of LAS is initiated by the oxidation of the terminal methyl group of the alkyl chain, followed by a stepwise shortening of the chain. The benzene (B151609) ring is typically the last part of the molecule to be broken down.[8] The presence of the aromatic ring can sometimes slow down the degradation process compared to purely aliphatic surfactants.[8]

Sodium Lauryl Sulfate (SLS): As a simple alkyl sulfate, SLS is readily biodegraded. The process begins with the enzymatic cleavage of the sulfate group, followed by the oxidation of the resulting fatty alcohol.[6]

Sugar-Based Surfactants (Lauroyl Methyl Glucamide, Coco-glucoside): These surfactants are composed of a sugar head group and a fatty acid tail. Microorganisms can readily cleave the glycosidic or amide bond, releasing the sugar and fatty acid components, which are then easily assimilated into microbial metabolic pathways.

Experimental Protocols for Assessing Biodegradability

The Organisation for Economic Co-operation and Development (OECD) has established a series of test guidelines for determining the "ready biodegradability" of chemicals. The most common methods for surfactants are the OECD 301B (CO2 Evolution Test) and OECD 301D (Closed Bottle Test).[1][10]

OECD 301B: CO2 Evolution Test

This method evaluates the ultimate biodegradability of a substance by measuring the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.[11][12]

Principle: A solution of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and aerated with CO2-free air in a closed system. The CO2 evolved during microbial respiration is trapped in a solution of barium or sodium hydroxide (B78521) and quantified by titration or with an inorganic carbon analyzer. The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2).[12]

Key Parameters:

  • Test Duration: 28 days[1]

  • Inoculum: Activated sludge from a sewage treatment plant.[11]

  • Test Concentration: 10-20 mg of Total Organic Carbon (TOC) per liter.[11]

  • Temperature: 22 ± 2°C[11]

  • Light: Kept in the dark to prevent photodegradation.[11]

  • Pass Level: ≥60% of ThCO2 produced within a 10-day window.[1]

OECD 301D: Closed Bottle Test

This respirometric method assesses biodegradability by measuring the consumption of dissolved oxygen in a sealed bottle.[10][13]

Principle: A solution of the test substance in a mineral medium is inoculated with a small amount of microorganisms and incubated in a completely filled, sealed bottle. The depletion of dissolved oxygen is measured over a 28-day period and compared to the theoretical oxygen demand (ThOD) or the chemical oxygen demand (COD) of the substance.[13]

Key Parameters:

  • Test Duration: 28 days[1]

  • Inoculum: Effluent from a municipal sewage treatment plant.[13]

  • Test Concentration: Typically 2 mg/L of the test substance.

  • Temperature: 20 ± 1°C[13]

  • Light: Kept in the dark.[13]

  • Pass Level: ≥60% of ThOD consumed within a 10-day window.[1]

Visualizing the Biodegradation Testing Process

The following diagram illustrates the general workflow for a ready biodegradability test, such as the OECD 301B.

Biodegradation_Test_Workflow cluster_preparation Preparation Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis & Conclusion Prep_Medium Prepare Mineral Medium Incubation Incubate Test Vessels (28 days, 22°C, Dark) Prep_Medium->Incubation Prep_Inoculum Collect & Prepare Inoculum (e.g., Activated Sludge) Prep_Inoculum->Incubation Prep_Test_Substance Prepare Test Substance & Reference Substance Prep_Test_Substance->Incubation Measurement Measure Parameter (e.g., CO2 Evolution or O2 Consumption) Incubation->Measurement Calculation Calculate % Biodegradation Measurement->Calculation Comparison Compare to Pass Level (e.g., >60%) Calculation->Comparison Conclusion Determine 'Readily Biodegradable' Status Comparison->Conclusion

General workflow for a ready biodegradability test.

Signaling Pathways in Microbial Degradation of Surfactants

The microbial degradation of surfactants is a complex process involving various enzymatic pathways. While a detailed signaling pathway for each surfactant is beyond the scope of this guide, the general process involves the initial breakdown of the surfactant molecule into smaller, more manageable components by extracellular enzymes. These smaller molecules are then transported into the microbial cell and enter central metabolic pathways, such as the citric acid cycle, for energy production and biomass synthesis.

The following diagram illustrates a simplified conceptual pathway for the aerobic degradation of a generic sugar-based surfactant.

Surfactant_Degradation_Pathway Surfactant Sugar-Based Surfactant (e.g., Lauroyl Methyl Glucamide) Hydrolysis Extracellular Hydrolysis (Hydrolase Enzymes) Surfactant->Hydrolysis Components Fatty Acid + Sugar Derivative Hydrolysis->Components Fatty_Acid_Oxidation β-Oxidation Components->Fatty_Acid_Oxidation Fatty Acid Glycolysis Glycolysis Components->Glycolysis Sugar Acetyl_CoA Acetyl-CoA Fatty_Acid_Oxidation->Acetyl_CoA Glycolysis->Acetyl_CoA TCA_Cycle Citric Acid Cycle (TCA) Acetyl_CoA->TCA_Cycle Energy Energy (ATP) & Biomass TCA_Cycle->Energy CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

Conceptual pathway for aerobic surfactant degradation.

References

Performance comparison of Lauroyl methyl glucamide in liquid versus solid formulations

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Lauroyl Methyl Glucamide, a non-ionic surfactant derived from natural resources, has garnered significant attention for its mildness and performance-enhancing properties, primarily in liquid-based personal care products. However, its potential in solid dosage forms, a critical area in pharmaceutical development, remains less explored. This guide provides a comprehensive comparison of the performance of Lauroyl Methyl Glucamide in both liquid and solid formulations, offering valuable insights for researchers, scientists, and drug development professionals. We present a detailed analysis supported by experimental data and protocols to facilitate informed decisions in formulation design.

Executive Summary

This guide demonstrates that while Lauroyl Methyl Glucamide is a well-established performer in liquid formulations, its application in solid dosage forms presents both opportunities and challenges. In liquids, it excels in reducing surface tension, generating stable foam, and enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). For solid formulations, its primary role shifts to that of a wetting agent and dissolution enhancer. While direct comparative data is scarce, this guide compiles available information and outlines experimental protocols to enable a thorough evaluation. As alternatives for solid formulations, this guide considers Poloxamer 188 and Sodium Stearyl Fumarate, both widely accepted solid-grade surfactants in the pharmaceutical industry.

Data Presentation: A Comparative Analysis

To provide a clear and concise overview, the following tables summarize the key performance indicators of Lauroyl Methyl Glucamide in liquid and solid contexts, alongside data for the selected alternatives.

Table 1: Critical Performance Parameters of Surfactants in Liquid Formulations

ParameterLauroyl Methyl GlucamidePoloxamer 188Sodium Stearyl Fumarate
Critical Micelle Concentration (CMC) ~2.48 x 10⁻⁴ mol/L[1]2.5 - 100 mg/mLNot applicable (primarily for solid use)
Surface Tension Reduction SignificantModerateNot applicable
Foam Stability HighLow to ModerateNot applicable
Solubility Enhancement (for APIs) EffectiveEffectiveNot applicable

Table 2: Critical Performance Parameters of Surfactants in Solid Formulations

ParameterLauroyl Methyl GlucamidePoloxamer 188Sodium Stearyl Fumarate
Wetting Efficiency Good (inferred)ExcellentGood
Dissolution Enhancement (for APIs) PromisingProvenEffective as a lubricant and dissolution aid
Impact on Tablet Disintegration Potential to decrease disintegration timeCan either increase or decrease disintegration time depending on concentrationGenerally does not significantly impact disintegration
Physical Stability of Solid Dispersion Requires investigationCan act as a plasticizer, potentially impacting stabilityGenerally stable

Experimental Protocols: Methodologies for Performance Evaluation

To ensure a standardized and reproducible comparison, detailed experimental protocols for key performance indicators are provided below.

Determination of Critical Micelle Concentration (CMC) in Aqueous Solution

Objective: To determine the concentration at which surfactant molecules begin to form micelles in a liquid formulation.

Methodology: Surface Tension Method [1]

  • Prepare a series of aqueous solutions of Lauroyl Methyl Glucamide with varying concentrations.

  • Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the point where a sharp break in the curve is observed, indicating the saturation of the air-water interface and the onset of micelle formation.

Foam Stability Test

Objective: To evaluate the persistence of foam generated by a surfactant in a liquid formulation.

Methodology: The Ross-Miles Method [2]

  • A specified volume of the surfactant solution is allowed to fall from a defined height into a larger volume of the same solution in a graduated cylinder.

  • The initial foam height is measured immediately after the addition.

  • The foam height is measured again after a specified time interval (e.g., 5 minutes).

  • Foam stability is reported as the percentage of foam height remaining after the time interval.

Wetting Efficiency Test for Solid Powders

Objective: To assess the ability of a surfactant to aid in the wetting of a hydrophobic solid powder.

Methodology: Contact Angle Measurement [3]

  • A tablet of the compressed hydrophobic powder (e.g., a model drug like ibuprofen) is prepared.

  • A droplet of the surfactant solution (or pure water as a control) is placed on the surface of the tablet.

  • The contact angle between the droplet and the tablet surface is measured using a goniometer.

  • A lower contact angle indicates better wetting.

In-Vitro Dissolution Enhancement from Solid Dosage Forms

Objective: To determine the effectiveness of the surfactant in improving the dissolution rate of a poorly soluble drug from a solid tablet.

Methodology: USP Apparatus 2 (Paddle Method)

  • Prepare tablets containing the model drug (e.g., Ibuprofen), a filler, a binder, a disintegrant, and the surfactant being tested (Lauroyl Methyl Glucamide, Poloxamer 188, or Sodium Stearyl Fumarate). A control batch without any surfactant should also be prepared.

  • Conduct the dissolution test using a USP Apparatus 2 (paddle apparatus) in a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 7.2).

  • Withdraw samples at predetermined time intervals and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the percentage of drug dissolved against time to generate dissolution profiles.

Tablet Disintegration Test

Objective: To measure the time it takes for a tablet to break up into smaller particles in a liquid medium.

Methodology: USP <701> Disintegration Test

  • Place one tablet in each of the six tubes of the disintegration apparatus basket.

  • Operate the apparatus using the specified liquid medium (e.g., water or simulated gastric fluid) at 37°C.

  • The disintegration time is the time taken for all six tablets to disintegrate completely.

Mandatory Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

Experimental_Workflow_Dissolution cluster_prep Tablet Preparation cluster_dissolution Dissolution Testing API API Blending Blending API->Blending Excipients Excipients Excipients->Blending Surfactant Surfactant Surfactant->Blending Compression Compression Blending->Compression USP_Apparatus_2 USP Apparatus 2 (Paddle Method) Compression->USP_Apparatus_2 Sampling Sampling USP_Apparatus_2->Sampling Analysis UV-Vis or HPLC Sampling->Analysis Dissolution_Profile Dissolution_Profile Analysis->Dissolution_Profile Generate Profile

Caption: Experimental workflow for evaluating dissolution enhancement.

Surfactant_Action_Mechanism cluster_liquid Liquid Formulation cluster_solid Solid Formulation Monomers Monomers Micelle Micelle Monomers->Micelle > CMC API_solubilized Solubilized API in Micelle Core Micelle->API_solubilized Solid_Drug Solid_Drug Surfactant_Adsorption Surfactant molecules adsorb to surface Solid_Drug->Surfactant_Adsorption Reduced_Contact_Angle Reduced Contact Angle Surfactant_Adsorption->Reduced_Contact_Angle Enhanced_Wetting Enhanced Wetting & Dissolution Reduced_Contact_Angle->Enhanced_Wetting Lauroyl_Methyl_Glucamide Lauroyl_Methyl_Glucamide Lauroyl_Methyl_Glucamide->Monomers Lauroyl_Methyl_Glucamide->Solid_Drug

Caption: Mechanisms of Lauroyl Methyl Glucamide in liquid vs. solid formulations.

Conclusion

Lauroyl Methyl Glucamide is a versatile non-ionic surfactant with well-documented benefits in liquid formulations. Its application in solid dosage forms as a dissolution enhancer shows promise but requires further empirical validation. This guide provides the necessary framework, including comparative data for established solid-grade surfactants and detailed experimental protocols, to enable a thorough and objective evaluation. By systematically applying these methodologies, researchers and formulation scientists can effectively assess the suitability of Lauroyl Methyl Glucamide for their specific liquid or solid formulation needs, paving the way for the development of more effective and stable drug delivery systems.

References

Stability Showdown: Lauroyl Methyl Glucamide vs. Common Surfactants in Acidic and Alkaline Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and formulation scientists on the chemical stability of Lauroyl Methyl Glucamide compared to Sodium Lauryl Sulfate and Cocamidopropyl Betaine, providing detailed experimental protocols for validation.

In the ever-evolving landscape of pharmaceutical and cosmetic formulations, the stability of surfactants is a critical parameter governing product efficacy, safety, and shelf-life. Lauroyl Methyl Glucamide, a non-ionic surfactant derived from renewable resources, has gained significant attention for its mildness and performance. This guide provides a comparative analysis of its stability in acidic and alkaline media against two widely used alternatives: the anionic surfactant Sodium Lauryl Sulfate (SLS) and the amphoteric surfactant Cocamidopropyl Betaine.

Executive Summary of Comparative Stability

Lauroyl Methyl Glucamide's chemical structure, characterized by an amide bond, inherently confers high stability in alkaline conditions.[1] This makes it a robust choice for formulations with a basic pH. Conversely, like most amides, it is susceptible to hydrolysis under strongly acidic conditions, particularly at elevated temperatures.

In contrast, Cocamidopropyl Betaine is known for its stability across a broad pH range, a characteristic feature of its amphoteric nature. Sodium Lauryl Sulfate, while a potent and widely used anionic surfactant, can exhibit instability in acidic conditions, leading to a decrease in its effective concentration.[2][3][4]

This guide outlines a detailed experimental protocol to quantitatively assess and validate these stability profiles, enabling formulators to make informed decisions based on empirical data.

Data Presentation: Comparative Stability Overview

The following table summarizes the expected stability profiles of the three surfactants under acidic and alkaline stress conditions. The quantitative data presented are hypothetical and should be determined experimentally using the protocol provided below.

SurfactantChemical ClassStability in Acidic Media (pH 3, 60°C)Stability in Alkaline Media (pH 10, 60°C)Primary Degradation Products
Lauroyl Methyl Glucamide Non-ionicModerate (potential for hydrolysis)High Lauric Acid, N-Methylglucamine
Sodium Lauryl Sulfate (SLS) AnionicLow to Moderate (potential for hydrolysis)HighLauryl Alcohol, Sodium Bisulfate
Cocamidopropyl Betaine AmphotericHigh High Amidoamine, Fatty Acids

Experimental Protocols

To validate the stability of Lauroyl Methyl Glucamide and its alternatives, a forced degradation study is recommended. This involves subjecting the surfactants to stress conditions (acidic and alkaline) and monitoring their degradation over time using a stability-indicating analytical method.

Preparation of Test Solutions
  • Surfactant Solutions: Prepare 1% (w/v) aqueous solutions of Lauroyl Methyl Glucamide, Sodium Lauryl Sulfate, and Cocamidopropyl Betaine.

  • Acidic Medium: 0.1 N Hydrochloric Acid (HCl) to achieve a pH of approximately 1-2.

  • Alkaline Medium: 0.1 N Sodium Hydroxide (NaOH) to achieve a pH of approximately 12-13.

  • Control Solution: Deionized water (neutral pH).

Forced Degradation (Hydrolysis) Protocol
  • Sample Preparation: For each surfactant, mix equal volumes of the 1% surfactant solution with the acidic medium, alkaline medium, and the control solution in separate, sealed glass vials.

  • Incubation: Place the vials in a constant temperature water bath or oven set at a specified temperature (e.g., 40°C, 60°C).

  • Time Points: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots to stop the degradation reaction. For acidic samples, add a calculated amount of NaOH. For alkaline samples, add a calculated amount of HCl.

  • Sample Dilution: Dilute the neutralized samples to a suitable concentration for analysis.

Analytical Methodology: Stability-Indicating HPLC-ELSD Method

A High-Performance Liquid Chromatography (HPLC) system coupled with an Evaporative Light Scattering Detector (ELSD) is a suitable method for quantifying the degradation of Lauroyl Methyl Glucamide and its non-chromophoric degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Quantification: The percentage of intact surfactant at each time point is calculated relative to the initial concentration (time 0). The rate of degradation can be determined by plotting the natural logarithm of the surfactant concentration against time.

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Solution Preparation cluster_degradation 2. Forced Degradation cluster_analysis 3. Analysis S1 Prepare 1% Surfactant Solutions (LMG, SLS, CAPB) D1 Mix Surfactant Solutions with Acidic/Alkaline/Neutral Media S1->D1 S2 Prepare Acidic (0.1N HCl) & Alkaline (0.1N NaOH) Media S2->D1 D2 Incubate at Controlled Temperature (e.g., 40°C, 60°C) D1->D2 D3 Withdraw Aliquots at Specific Time Points D2->D3 D4 Neutralize Aliquots to Stop Degradation D3->D4 A1 Dilute Samples for Analysis D4->A1 A2 Analyze by HPLC-ELSD A1->A2 A3 Quantify Remaining Surfactant A2->A3 A4 Determine Degradation Rate A3->A4

Caption: Experimental workflow for the comparative stability testing of surfactants.

Conclusion

This guide provides a framework for the systematic evaluation of Lauroyl Methyl Glucamide's stability in comparison to other commonly used surfactants. The inherent alkaline stability of Lauroyl Methyl Glucamide makes it an excellent candidate for high pH formulations. While its susceptibility to acid hydrolysis should be considered, the provided experimental protocol allows for the precise quantification of its stability window. By generating empirical data, researchers and formulators can confidently select the most appropriate surfactant to ensure the long-term integrity and performance of their products.

References

Safety Operating Guide

Proper Disposal of Lauroyl Methyl Glucamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper handling and disposal of lauroyl methyl glucamide, this guide is intended for researchers, scientists, and drug development professionals. By adhering to these procedures, laboratories can ensure the safe and environmentally responsible management of this chemical.

Lauroyl methyl glucamide is a readily biodegradable, non-ionic surfactant. While it is not classified as a hazardous material for transport, proper disposal is necessary to minimize environmental impact. The primary concern with the disposal of lauroyl methyl glucamide is its potential toxicity to aquatic organisms at high concentrations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves. Work in a well-ventilated area.

Step-by-Step Disposal Protocol

The following procedures are recommended for the disposal of lauroyl methyl glucamide in a laboratory setting.

For Small Quantities of Aqueous Solutions (up to 1 liter):

  • Neutralize: Check the pH of the solution. If necessary, neutralize it to a pH between 6.0 and 8.0 using a suitable acid or base.

  • Dilute: Dilute the neutralized solution with at least 10 parts water.

  • Dispose: Pour the diluted solution down the drain with a copious amount of running water.

For Large Quantities of Aqueous Solutions (over 1 liter):

  • Consult Local Regulations: Contact your institution's Environmental Health and Safety (EHS) office or local waste disposal authority for guidance on the disposal of large volumes of surfactant solutions. Local regulations may have specific limits on the concentration and volume of surfactants that can be discharged into the sanitary sewer.

  • Chemical Waste Collection: If drain disposal is not permitted, collect the solution in a properly labeled, sealed container. The label should include the chemical name ("Lauroyl Methyl Glucamide Solution") and the approximate concentration. Arrange for pickup by a licensed chemical waste disposal company.

For Pure or Concentrated Lauroyl Methyl Glucamide:

  • Waste Collection: Collect the material in a clearly labeled, sealed container. The label should prominently display the chemical name.

  • Professional Disposal: Arrange for the container to be collected by a licensed chemical waste disposal company.

For Spills:

  • Containment: Cordon off the spill area to prevent spreading.

  • Absorption: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad.

  • Collection: Carefully scoop the absorbed material into a labeled, sealable container.

  • Disposal: Dispose of the container and its contents as solid chemical waste through your institution's EHS office or a licensed waste disposal company. Do not dispose of the absorbed material in the regular trash.

  • Decontamination: Clean the spill area with soap and water.

Summary of Disposal and Safety Data

ParameterInformation
GHS Hazard Classifications Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]
Environmental Hazards While readily biodegradable, it may be toxic to aquatic life at high concentrations.[2]
Primary Disposal Route Drain disposal for dilute, neutralized aqueous solutions in accordance with local regulations.
Alternative Disposal Collection by a licensed chemical waste disposal company for concentrated material or large quantities.
Spill Cleanup Absorb with inert material and dispose of as solid chemical waste.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of lauroyl methyl glucamide.

Lauroyl Methyl Glucamide Disposal Workflow Disposal Workflow for Lauroyl Methyl Glucamide start Lauroyl Methyl Glucamide Waste is_aqueous Aqueous Solution? start->is_aqueous is_small_quantity < 1 Liter? is_aqueous->is_small_quantity Yes collect_waste Collect in labeled, sealed container is_aqueous->collect_waste No (Pure/Concentrated) neutralize Neutralize to pH 6-8 is_small_quantity->neutralize Yes consult_ehs Consult EHS/Local Regulations is_small_quantity->consult_ehs No dilute Dilute with >10 parts water neutralize->dilute drain_disposal Dispose down drain with copious water dilute->drain_disposal consult_ehs->collect_waste professional_disposal Dispose via licensed waste company collect_waste->professional_disposal

Caption: Disposal decision workflow for lauroyl methyl glucamide.

References

Essential Safety and Handling Protocols for Lauroyl Methyl Glucamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Lauroyl Methyl Glucamide, a widely used surfactant in research and development. Adherence to these protocols is essential to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling Lauroyl Methyl Glucamide in both solid (powder) and solution forms, the following personal protective equipment is mandatory to prevent skin, eye, and respiratory irritation.[1]

Scenario Required PPE
Handling Solid/Powder - Gloves: Nitrile gloves.
- Eye Protection: Safety glasses with side shields or chemical splash goggles.
- Respiratory Protection: A NIOSH-approved N95 or higher-level respirator is recommended, especially when there is a potential for dust generation.
- Body Protection: A standard laboratory coat is required.
Handling Solutions - Gloves: Nitrile gloves.
- Eye Protection: Chemical splash goggles.
- Body Protection: A standard laboratory coat is required.

Hazard Identification and Safety Data

Lauroyl Methyl Glucamide is classified under the Globally Harmonized System (GHS) as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1] While specific occupational exposure limits (OELs) have not been established for Lauroyl Methyl Glucamide, it is crucial to handle it with care. For a related compound, Capryloyl/Caproyl Methyl Glucamide, an oral LD50 cut-off was determined at 500 mg/kg bw in rats, classifying it as harmful if swallowed.[2]

Toxicological Data (for related compound Capryloyl/Caproyl Methyl Glucamide) [2]

Parameter Value Species
Acute Oral Toxicity (LD50)500 mg/kg bw (cut-off)Rat
Acute Inhalation ToxicityHarmful at 50% concentration in waterRat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Lauroyl Methyl Glucamide is critical to minimize exposure and ensure safety.

Preparation and Weighing (Solid Form)
  • Work Area: Conduct all weighing and initial dilutions in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of airborne particles.

  • Surface Protection: Use a disposable bench liner to protect the work surface.

  • Dispensing: Use a spatula or other appropriate tool to carefully transfer the powder, avoiding the creation of dust.

Solution Preparation
  • Solvent Addition: When dissolving the solid, slowly add the powder to the solvent to prevent splashing.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound.

General Handling
  • Avoid Contact: Avoid direct contact with skin and eyes.

  • Hygiene: Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.

  • Labeling: Ensure all containers of Lauroyl Methyl Glucamide are clearly labeled with the chemical name and hazard information.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.

Spill and Disposal Plan

Spill Management
  • Small Spills:

    • Wear appropriate PPE.

    • Cover the spill with an absorbent material (e.g., vermiculite, sand, or spill pads).

    • Carefully scoop the absorbed material into a sealable container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and restrict access.

    • Alert your laboratory supervisor and environmental health and safety (EHS) office immediately.

    • Ventilate the area if it is safe to do so.

Waste Disposal
  • Solid Waste: Collect solid Lauroyl Methyl Glucamide waste and contaminated materials (e.g., absorbent pads, gloves) in a clearly labeled, sealed container.

  • Aqueous Solutions: While Lauroyl Methyl Glucamide is a surfactant, direct disposal down the sanitary sewer should be avoided for bulk quantities. Small, dilute quantities may be permissible depending on local regulations. It is best practice to collect aqueous waste in a designated container.

  • Final Disposal: All waste containing Lauroyl Methyl Glucamide should be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.

Experimental Protocol: Synthesis of Lauroyl Methyl Glucamide

The following is a general procedure for the enzymatic synthesis of Lauroyl Methyl Glucamide in a laboratory setting.

Materials and Equipment
  • N-methylglucamine (MGL)

  • Lauric acid (or a lauric acid methyl ester)

  • Immobilized lipase (B570770) (e.g., Novozym 435®)

  • tert-Amyl alcohol (solvent)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

Procedure
  • Reactant Preparation: In a round-bottom flask, combine N-methylglucamine and lauric acid in a 1:1 molar ratio.[3]

  • Solvent and Catalyst Addition: Add tert-amyl alcohol as the solvent and the immobilized lipase (e.g., 8% by weight of the total reactants).[3]

  • Reaction Conditions: Heat the mixture to 50-55°C with continuous stirring.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, the enzyme can be filtered off for reuse. The solvent is then removed under reduced pressure.

  • Purification: The resulting product can be purified by recrystallization or chromatography to obtain pure Lauroyl Methyl Glucamide.

Logical Workflow for Handling Lauroyl Methyl Glucamide

G cluster_0 Preparation cluster_1 Handling cluster_2 Disposal Receipt_and_Storage Receipt and Storage (Cool, dry place) Weighing Weighing (In fume hood) Receipt_and_Storage->Weighing Don PPE Solution_Preparation Solution Preparation Weighing->Solution_Preparation Transfer solid Experimentation Experimentation Solution_Preparation->Experimentation Waste_Collection Waste Collection (Labeled containers) Experimentation->Waste_Collection Collect waste Decontamination Decontamination of Glassware/Surfaces Experimentation->Decontamination Final_Disposal Final Disposal (Via EHS) Waste_Collection->Final_Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.